C18(Plasm) LPC
Beschreibung
Eigenschaften
Molekularformel |
C26H54NO6P |
|---|---|
Molekulargewicht |
507.7 g/mol |
IUPAC-Name |
[(2R)-2-hydroxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H54NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h20,22,26,28H,5-19,21,23-25H2,1-4H3/b22-20-/t26-/m1/s1 |
InChI-Schlüssel |
WBOMIOWRFSPZMC-AYICAFKVSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Pivotal Role of C18(Plasm) LPC in Cell Membrane Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-O-1’-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as C18(Plasm) LPC. This ether-linked lysophospholipid, a member of the plasmalogen family, is emerging as a critical modulator of cell membrane dynamics and signaling. While research specifically targeting this compound is nascent, this document synthesizes current knowledge on plasmalogens and lysophosphatidylcholines to elucidate its putative functions. We explore its structural impact on membrane architecture, its role in key signaling pathways relevant to neuronal function and oncology, and provide detailed experimental protocols for its study. This guide serves as a foundational resource for professionals investigating novel therapeutic targets and cellular signaling mechanisms.
Introduction: The Significance of this compound
The cell membrane is a dynamic and complex interface crucial for cellular function, and its lipid composition is a key determinant of its biophysical properties and signaling capacity. Among the myriad of lipid species, plasmalogens, characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, represent a unique class of phospholipids. This compound is a lysoplasmalogen, derived from the hydrolysis of a fatty acid at the sn-2 position of a parent plasmalogen. This structural feature imparts distinct physicochemical properties that are hypothesized to influence membrane fluidity, curvature, and the formation of specialized microdomains such as lipid rafts.[1][2] Ether lipids, including plasmalogens and their lysoderivatives, are not merely structural components but also act as signaling molecules and are implicated in various physiological and pathological processes, including cancer progression and neuronal function.[3][4][5]
Biophysical Impact of this compound on Cell Membranes
While direct quantitative data for this compound is limited, we can infer its effects on membrane biophysics from studies on related plasmalogens and lysophospholipids.
Membrane Fluidity and Order
Plasmalogen-containing membranes generally exhibit increased rigidity and order.[6] Studies on plasmalogen-deficient cells have shown higher membrane lipid mobility, as measured by lower fluorescence anisotropy.[7] The vinyl-ether linkage in plasmalogens leads to a more compressed and thicker lipid bilayer.[6] As a lysophospholipid, this compound possesses a single acyl chain, which would introduce packing defects in the bilayer. This conical shape is expected to locally increase membrane fluidity and induce positive curvature. However, the inherent ordering effect of the plasmalogen backbone may counteract this to some extent, leading to a complex modulation of local membrane dynamics.
Membrane Curvature and Stability
Lysophospholipids are known to alter bilayer curvature and packing.[8] The insertion of a cone-shaped molecule like this compound into one leaflet of the membrane would induce positive curvature, a critical aspect of processes like membrane budding, fission, and fusion.[2] However, high concentrations of lysophosphatidylcholines can destabilize bilayers, leading to the formation of micelles.[9] Cholesterol has been shown to counteract this destabilizing effect.[9]
Influence on Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[10] Plasmalogens are known to be important for the organization and stability of these domains.[11] The impact of this compound on lipid rafts is likely complex; while it may be excluded from the highly ordered core of the raft, its presence at the raft boundary could modulate raft stability and the partitioning of raft-associated proteins.
Table 1: Predicted Biophysical Effects of this compound on Cell Membranes
| Property | Predicted Effect of this compound | Rationale |
| Membrane Fluidity | Local increase | Introduction of packing defects due to single acyl chain. |
| Membrane Order | Complex modulation | Plasmalogen backbone promotes order, while the lysolipid nature promotes disorder. |
| Membrane Thickness | Local decrease | Insertion of a single-chain lipid into the bilayer. |
| Membrane Curvature | Induction of positive curvature | Conical shape of the lysophospholipid. |
| Lipid Raft Stability | Modulation at the boundary | Potential to alter packing and partitioning of raft components. |
Role in Cellular Signaling
Ether lipids and lysophospholipids are increasingly recognized as important signaling molecules. While specific pathways for this compound are yet to be fully elucidated, related molecules suggest several potential signaling axes.
G-Protein Coupled Receptor (GPCR) Signaling
Lysophospholipids like lysophosphatidic acid (LPA) are well-known ligands for a family of GPCRs.[12][13] Ether-linked LPAs have been shown to induce diverse signaling pathways in cancer cells, often through G(i/o) proteins, leading to the activation of downstream effectors like PI3K, MAP kinase, and Rho.[13] It is plausible that this compound could act as a ligand for a yet-to-be-identified GPCR or modulate the activity of known LPA receptors.
Signaling in Neuronal Cells
In the nervous system, where plasmalogens are highly abundant, their derivatives likely play crucial roles.[1] GPCR signaling is fundamental to regulating neuronal excitability and synaptic plasticity.[14] By modulating membrane fluidity and curvature, this compound could influence the localization and activity of ion channels and receptors within synaptic membranes.
Role in Cancer Biology
Ether lipids are implicated in cancer progression, with elevated levels often associated with increased cell migration and metastasis.[3][5] The signaling pathways involved are multifaceted and can include the modulation of protein kinase C (PKC) and peroxisome proliferator-activated receptors (PPARs).[5] In ovarian cancer, ether-linked LPAs stimulate cell migration and proliferation through PI3K and Rho-dependent pathways.[13]
Below is a diagram illustrating a potential signaling pathway for this compound, synthesized from the known signaling of related ether lysophospholipids.
Experimental Protocols
Investigating the precise role of this compound requires a combination of biophysical and cell-based assays. The following are detailed methodologies adapted for this purpose.
Analysis of Membrane Fluidity using Laurdan GP Microscopy
This technique measures membrane lipid packing and fluidity based on the emission spectrum of the fluorescent probe Laurdan.
Materials:
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (10 mM in DMSO)
-
Cell culture medium appropriate for the cell line of interest (e.g., neuronal or cancer cell lines)
-
This compound (from a commercial supplier, prepared as a stock solution in ethanol (B145695) or DMSO)
-
Confocal microscope with spectral imaging capabilities or two emission channels (e.g., 440 nm and 490 nm)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy and culture until they reach the desired confluency.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1-50 µM) for a specified duration (e.g., 30 minutes to 2 hours). Include a vehicle control.
-
Laurdan Staining: Add Laurdan stock solution to the cell culture medium to a final concentration of 5-10 µM. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging: Immediately image the cells on a confocal microscope heated to 37°C. Excite the Laurdan probe at ~350-400 nm and collect emission simultaneously in two channels: one centered at ~440 nm (for ordered membranes) and the other at ~490 nm (for disordered membranes).[15][16]
-
Data Analysis: Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I440 - I490) / (I440 + I490) A decrease in GP value indicates an increase in membrane fluidity.[17]
Measurement of Lipid Diffusion by Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to quantify the lateral diffusion of fluorescently labeled lipids within the membrane.
Materials:
-
Fluorescent lipid analog (e.g., a fluorescently labeled phosphatidylcholine or a lipophilic dye like DiI)
-
This compound
-
Laser scanning confocal microscope with FRAP capabilities
Procedure:
-
Cell Labeling: Incubate cells with the fluorescent lipid analog according to the manufacturer's protocol.
-
This compound Treatment: Treat the labeled cells with this compound as described in section 4.1.
-
FRAP Measurement: a. Acquire a few pre-bleach images of a region of interest on the cell membrane. b. Use a high-intensity laser to photobleach a small, defined area of the membrane. c. Acquire a time-lapse series of images of the bleached region at a lower laser intensity to monitor the recovery of fluorescence as unbleached probes diffuse into the area.[18][19]
-
Data Analysis: Measure the fluorescence intensity in the bleached region over time. Fit the recovery curve to a diffusion model to determine the mobile fraction and the diffusion coefficient of the fluorescent probe. An increase in the diffusion coefficient indicates increased membrane fluidity.
Lipidomic Analysis by LC-MS/MS
This protocol allows for the quantitative analysis of changes in the lipid composition of cell membranes following treatment with this compound.
Materials:
-
Cell scraper
-
Solvents for lipid extraction (e.g., chloroform, methanol (B129727), methyl-tert-butyl ether (MTBE))[20][21]
-
Internal lipid standards
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment and Harvesting: Treat cells in culture with this compound. After treatment, wash the cells with PBS and harvest them by scraping.
-
Lipid Extraction: Perform a lipid extraction using a method like the Folch or Matyash procedure.[20] Briefly, this involves adding a mixture of organic solvents (e.g., methanol and MTBE) to the cell pellet, followed by vortexing and phase separation induced by the addition of water.
-
Sample Preparation: Collect the organic phase containing the lipids, dry it under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with LC-MS analysis.[22]
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Use a suitable chromatography column (e.g., C18) to separate the different lipid species. The mass spectrometer will then be used to identify and quantify the lipids based on their mass-to-charge ratio and fragmentation patterns.
-
Data Analysis: Analyze the data to determine changes in the abundance of various lipid species in response to this compound treatment.
The following diagram outlines a general experimental workflow for investigating the effects of this compound.
Conclusion and Future Directions
This compound stands at the intersection of two classes of lipids with profound effects on cell membrane dynamics and signaling: plasmalogens and lysophospholipids. While direct experimental evidence remains to be fully established, the synthesis of existing knowledge strongly suggests that this compound is a potent modulator of membrane fluidity, curvature, and lipid raft organization. Its potential role in GPCR and other signaling pathways highlights it as a molecule of interest in both neuroscience and oncology. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the specific functions of this compound, paving the way for a deeper understanding of its role in health and disease and the potential development of novel therapeutic strategies targeting ether lipid metabolism and signaling. Future research should focus on obtaining direct quantitative data on the biophysical effects of this compound, identifying its specific protein interactors and receptors, and elucidating its precise signaling cascades in relevant cellular models.
References
- 1. Potential Role of Plasmalogens in the Modulation of Biomembrane Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Role of Plasmalogens in the Modulation of Biomembrane Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From biosynthesis to function: the roles of ether lipids in cancer development and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ether-lipids accumulation promotes hepatocellular carcinoma progression linked to PPARα deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biophysical properties of ethanolamine plasmalogens revealed by atomistic molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of plasmalogen deficiency on membrane fluidity of human skin fibroblasts: a fluorescence anisotropy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Effects of lysophosphatidylcholines on phosphatidylcholine and phosphatidylcholine/cholesterol liposome systems as revealed by 31P-NMR, electron microscopy and permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dipole potential correlates with lipid raft markers in the plasma membrane of living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasmalogen lipids: functional mechanism and their involvement in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Role of ether-linked lysophosphatidic acids in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Roles for Regulator of G Protein Signaling Proteins in Synaptic Signaling and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring Membrane Lipid and Protein Diffusion by FRAP | Springer Nature Experiments [experiments.springernature.com]
- 20. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Biosynthesis of C18(Plasm) LPC
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the biosynthesis of C18(Plasm) LPC, a lysoplasmalogen choline (B1196258) containing an O-1-(1Z-octadecenyl) chain. Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. They are integral components of cellular membranes, particularly abundant in the nervous, cardiovascular, and immune systems. This compound is a downstream metabolite of C18 plasmalogen metabolism and is implicated in various cellular signaling pathways. Understanding its biosynthesis is crucial for research into its physiological and pathological roles, and for the development of novel therapeutic strategies.
Core Biosynthesis Pathway of C18 Plasmalogens
The de novo biosynthesis of plasmalogens is a multi-step process that initiates in the peroxisomes and is completed in the endoplasmic reticulum (ER). The pathway culminates in the formation of plasmenyl-type phospholipids, which can then be remodeled to yield various molecular species, including the precursor to this compound.
Peroxisomal Steps:
The initial and rate-limiting steps of plasmalogen biosynthesis occur within the peroxisomes.
-
Acylation of Dihydroxyacetone Phosphate (B84403) (DHAP): The pathway begins with the acylation of DHAP at the sn-1 position by the enzyme Glyceronephosphate O-acyltransferase (GNPAT) , also known as Dihydroxyacetone Phosphate Acyltransferase (DHAPAT). This reaction utilizes a C18 acyl-CoA to form 1-acyl-DHAP.[1][2] The human GNPAT gene provides the instructions for making this essential enzyme.[1]
-
Formation of the Ether Bond: The acyl group of 1-acyl-DHAP is then exchanged for a C18 fatty alcohol by Alkylglycerone Phosphate Synthase (AGPS) , also known as Alkyldihydroxyacetonephosphate Synthase.[3][4] This pivotal step forms the characteristic ether linkage of plasmalogens, resulting in the formation of 1-O-alkyl-DHAP.[5][6] AGPS is a member of the FAD-binding oxidoreductase/transferase type 4 family and is localized to the inner aspect of the peroxisomal membrane.[5][6] Mutations in the AGPS gene are associated with rhizomelic chondrodysplasia punctata type 3.[4]
-
Reduction of the Keto Group: The keto group at the sn-2 position of 1-O-alkyl-DHAP is subsequently reduced by an NADPH-dependent reductase, Acyl/alkyl Dihydroxyacetone Phosphate Reductase , to form 1-O-alkyl-glycero-3-phosphate.
Endoplasmic Reticulum Steps:
The final stages of plasmalogen synthesis take place in the endoplasmic reticulum.
-
Acylation at the sn-2 Position: A fatty acid, often a polyunsaturated fatty acid (PUFA) like arachidonic acid, is attached to the sn-2 position of 1-O-alkyl-glycero-3-phosphate by an acyltransferase .
-
Phosphate Removal: The phosphate group at the sn-3 position is removed by a phosphatase , yielding 1-O-alkyl-2-acyl-sn-glycerol.
-
Head Group Attachment: A phosphocholine (B91661) head group is transferred from CDP-choline to the sn-3 position by cholinephosphotransferase , forming 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (a plasmanylcholine).
-
Formation of the Vinyl-Ether Bond: The final and defining step in plasmalogen biosynthesis is the introduction of the vinyl-ether bond at the sn-1 position. This desaturation of the alkyl chain is catalyzed by the enzyme Plasmanylethanolamine Desaturase 1 (PEDS1) , also known as TMEM189.[7][8][9] This enzyme converts the plasmanylcholine into a plasmenylcholine, the direct C18 plasmalogen precursor to this compound.[10]
Generation of this compound from C18 Plasmalogens
This compound is not directly synthesized through the de novo pathway but is rather a product of the enzymatic remodeling of fully synthesized C18 plasmalogens. The primary enzyme responsible for this conversion is Phospholipase A2 (PLA2) .
PLA2 enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[11][12][13] Several isoforms of PLA2 exist, and some exhibit selectivity for plasmalogen substrates.[14][15] Specifically, Ca2+-independent PLA2 (iPLA2) isoforms, such as iPLA2β and iPLA2γ, have demonstrated a preference for hydrolyzing plasmalogen phospholipids.[14] Thrombin-stimulated human platelets, for instance, show selective hydrolysis of arachidonylated plasmenylcholine, leading to the production of lysoplasmenylcholine.[14] This suggests a regulated pathway for the generation of this compound in response to specific cellular stimuli.
Quantitative Data
Quantitative data on the enzymes and intermediates of the this compound biosynthesis pathway are essential for building accurate models of lipid metabolism and for understanding the regulation of this pathway in health and disease.
| Parameter | Enzyme/Metabolite | Value | Tissue/Cell Type | Reference |
| Enzyme Kinetics | ||||
| Km | Human GNPAT | Data not available in search results | ||
| Vmax | Human GNPAT | Data not available in search results | ||
| Km | Human AGPS | Data not available in search results | ||
| Vmax | Human AGPS | Data not available in search results | ||
| Km | Human PEDS1 (TMEM189) | Data not available in search results | ||
| Vmax | Human PEDS1 (TMEM189) | Data not available in search results | ||
| Specific Activity | Phospholipase A2 (on plasmenylcholine) | Variable depending on isoform and conditions | Human Platelets | [14] |
| Metabolite Concentrations | ||||
| Total Plasmalogens | Brain | ~20% of total phospholipids | Human | [16] |
| Total Plasmalogens | Heart | High levels | Human | [17] |
| Total Plasmalogens | Liver | Low levels | Human | [17] |
| This compound | Plasma | Levels are associated with risk for certain cancers | Human | [18][19] |
| LPC(18:0) | Plasma | Elevated levels in advanced atherosclerotic plaques | Mouse, Human | [20] |
Experimental Protocols
Lipid Extraction using the Folch Method
This method is widely used for the efficient extraction of total lipids from biological samples.[21][22][23][24]
Materials:
-
Tissue sample
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream
Procedure:
-
Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times that of the sample (e.g., 1 g of tissue in 20 mL of solvent).[21]
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Filter the homogenate or centrifuge to separate the liquid phase.[21]
-
Wash the liquid phase with 0.2 volumes of 0.9% NaCl solution.
-
Centrifuge the mixture at low speed to separate the two phases.
-
The lower chloroform phase, containing the lipids, is carefully collected.
-
The solvent is evaporated under a vacuum using a rotary evaporator or under a stream of nitrogen to yield the total lipid extract.[21]
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual lipid species.[25][26][27]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
General Procedure:
-
Sample Preparation: The extracted lipid sample is reconstituted in an appropriate solvent mixture (e.g., methanol/10 mM ammonium (B1175870) formate).[25]
-
Chromatographic Separation: The lipid species are separated based on their polarity using a suitable column (e.g., a C18 reversed-phase column). A gradient elution with solvents such as water, acetonitrile, and isopropanol (B130326) containing additives like ammonium acetate (B1210297) is typically employed.[27]
-
Mass Spectrometric Detection: The eluting lipids are ionized by ESI and analyzed by the mass spectrometer. For quantitative analysis, Multiple Reaction Monitoring (MRM) mode is used. Specific precursor-to-product ion transitions for this compound and an appropriate internal standard are monitored.
-
Data Analysis: The peak areas of the analyte and the internal standard are used to calculate the concentration of this compound in the sample.
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is intricately linked to the overall plasmalogen metabolism and is subject to regulation at multiple steps. The availability of precursors, such as C18 fatty alcohols and acyl-CoAs, and the activity of the biosynthetic enzymes and phospholipases all contribute to the cellular levels of this lysoplasmalogen.
Caption: Biosynthesis pathway of this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. GNPAT glyceronephosphate O-acyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. AGPS alkylglycerone phosphate synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. AGPS gene: MedlinePlus Genetics [medlineplus.gov]
- 5. AGPS alkylglycerone phosphate synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. The TMEM189 gene encodes plasmanylethanolamine desaturase which introduces the characteristic vinyl ether double bond into plasmalogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasmalogens and Photooxidative Stress Signaling in Myxobacteria, and How it Unmasked CarF/TMEM189 as the Δ1′-Desaturase PEDS1 for Human Plasmalogen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Plasmalogens and Photooxidative Stress Signaling in Myxobacteria, and How it Unmasked CarF/TMEM189 as the Δ1′-Desaturase PEDS1 for Human Plasmalogen Biosynthesis [frontiersin.org]
- 10. Plasmanylethanolamine desaturase - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. escholarship.org [escholarship.org]
- 13. Phospholipase A2 Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospholipase A2-Catalyzed Hydrolysis of Plasmalogen Phospholipids in Thrombin-Stimulated Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasmalogens, phospholipases A2 and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Higher plasma levels of lysophosphatidylcholine 18:0 are related to a lower risk of common cancers in a prospective metabolomics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Spatial Metabolomics Identifies LPC(18:0) and LPA(18:1) in Advanced Atheroma With Translation to Plasma for Cardiovascular Risk Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lipid extraction by folch method | PPTX [slideshare.net]
- 22. Lipids in microalgae: The Extraction by modified Folch solvent [protocols.io]
- 23. repository.seafdec.org [repository.seafdec.org]
- 24. General methodologies | Cyberlipid [cyberlipid.gerli.com]
- 25. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. lcms.cz [lcms.cz]
An In-Depth Technical Guide to C18(Plasm) LPC Metabolism in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-O-(1'Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC)
1-O-(1'Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine, commonly abbreviated as this compound or PC(P-18:0/0:0), is a specific species of lysoplasmalogen. Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[1] Approximately 20% of all phospholipids (B1166683) in the human body are plasmalogens, with choline (B1196258) plasmalogens being particularly abundant in cardiac tissue.[1][2]
This compound is an intermediate in the metabolism of its parent compound, C18 choline plasmalogen (C18(Plasm) PC). It is generated by the enzymatic removal of the fatty acid at the sn-2 position. While often considered just a metabolic intermediate, lysophospholipids (LPLs) like this compound are increasingly recognized as potent signaling molecules involved in a multitude of physiological and pathological processes.[2][3] This guide provides a comprehensive overview of the core aspects of this compound metabolism, its biological functions, and the methodologies used for its study in mammalian cells.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | PC(P-18:1/0:0), 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine | [4] |
| CAS Number | 97802-55-6 | [4] |
| Molecular Formula | C₂₆H₅₄NO₆P | [4] |
| Molecular Weight | 507.68 g/mol | [4] |
| Lipid Type | Lysoplasmalogen, Lysophospholipid | [4] |
Metabolism of this compound
The cellular concentration of this compound is tightly regulated through a dynamic balance of synthesis and degradation/remodeling pathways.
Biosynthesis of this compound
This compound is not synthesized de novo but is generated from the hydrolysis of its diacyl precursor, C18 plasmalogen phosphatidylcholine (C18(Plasm) PC). This reaction is catalyzed by phospholipase A₂ (PLA₂) enzymes, which specifically cleave the ester bond at the sn-2 position of the glycerol backbone, releasing a fatty acid.[2]
The biosynthesis of the C18(Plasm) PC precursor is a multi-step process that begins in the peroxisomes and is completed in the endoplasmic reticulum. Key enzymes in the initial peroxisomal steps include glyceronephosphate O-acyltransferase (GNPAT) and alkylglyceronephosphate synthase (AGPS).[1]
The generation of this compound from C18(Plasm) PC is highly dependent on the specific PLA₂ isoforms present, as they exhibit distinct substrate preferences. Cytosolic PLA₂ (cPLA₂) shows a higher activity toward plasmalogens compared to conventional diacyl phospholipids, making it a key enzyme in generating this compound, especially when the sn-2 position is occupied by arachidonic acid.[2] In contrast, secretory PLA₂ (sPLA₂) shows a preference for diacyl phospholipids over plasmalogens.[2] Studies in canine myocardium have identified a specific plasmalogen-selective PLA₂ activity that does not require calcium.[5]
Degradation and Remodeling
Once formed, this compound can undergo two primary metabolic fates: reacylation back to its parent phospholipid or complete degradation.
-
Reacylation (Lands Cycle): The most prominent pathway for this compound metabolism is its reacylation to C18(Plasm) PC. This reaction is catalyzed by a family of enzymes known as lysophosphatidylcholine (B164491) acyltransferases (LPCATs), which transfer a fatty acid from an acyl-CoA donor to the free hydroxyl group at the sn-2 position.[6] This deacylation-reacylation cycle, known as the Lands cycle, is crucial for remodeling the fatty acid composition of membranes and maintaining phospholipid homeostasis.[7][8] Different LPCAT isoforms exhibit distinct specificities for both the lysophospholipid acceptor and the acyl-CoA donor, allowing for fine-tuned control over membrane lipid diversity.[7][9]
-
Degradation: this compound can also be further degraded by other phospholipases. For instance, lysophospholipase D (also known as autotaxin) can cleave the phosphocholine (B91661) headgroup, producing 1-O-(1'Z-octadecenyl)-sn-glycerol-3-phosphate, a lysophosphatidic acid (LPA) analog.[6]
Table 2: Relative Activity and Selectivity of Key Enzymes in this compound Metabolism
| Enzyme Family | Specific Isoform/Type | Preferred Substrate/Reaction | Key Findings | Reference(s) |
| Phospholipase A₂ (PLA₂) | Cytosolic PLA₂ (GIVA cPLA₂) | Plasmalogen-PC > Diacyl-PC | Shows higher activity towards plasmalogens, especially with arachidonic acid at sn-2. | [2] |
| Secretory PLA₂ (GV sPLA₂) | Diacyl-PC > Plasmalogen-PC | Shows a high preference for conventional ester phospholipids over plasmalogens. | [2] | |
| Canine Myocardial PLA₂ | Plasmenylcholine (B1250302) | A Ca²⁺-independent, plasmalogen-selective PLA₂ was identified. Vmax for plasmenylcholine was 5 nmol/mg/h vs. 1 nmol/mg/h for phosphatidylcholine. | [5] | |
| LPC Acyltransferase (LPCAT) | LPLAT7 (LPGAT1) | sn-1 acylation of LPC/LPE | Identified as an sn-1 specific LPLAT with a preference for incorporating stearic acid (C18:0). | [1] |
| LPCAT1 | Generates saturated PCs | Preferentially produces fully saturated phospholipids, thereby remodeling membrane composition. | [8] |
Signaling and Biological Functions
Lysophospholipids are not merely metabolic intermediates; they are active signaling molecules that can exert profound effects on cellular behavior. LPCs can act on G protein-coupled receptors (GPCRs) and modulate the activity of intracellular enzymes like protein kinase C (PKC).[2][3] The signaling effects of LPC can be concentration-dependent; for example, low micromolar concentrations of LPC have been shown to activate PKC, while higher concentrations are inhibitory.[3]
LPC has been implicated in a wide range of cellular responses, including:
-
Cell proliferation and differentiation[3]
-
Monocyte chemotaxis and T-lymphocyte activation[3]
-
Modulation of platelet aggregation[3]
-
Induction of pro-inflammatory cytokines, an effect that can be dependent on the platelet-activating factor (PAF) receptor[10]
This compound in Health and Disease
Alterations in plasmalogen and LPC metabolism are associated with numerous human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.
-
Neurodegenerative Diseases: Lower levels of LPCs have been reported in the plasma, cerebrospinal fluid, and brain tissue of patients with Alzheimer's disease (AD).[11] Specifically, LPCs containing long-chain fatty acids tend to be lower in the plasma of AD patients.[12] However, other studies have reported higher levels of certain LPC species (e.g., lysoPC a C18:1 and lysoPC a C18:2) in AD and Mild Cognitive Impairment (MCI), suggesting a complex and perhaps stage-dependent dysregulation.[3][13]
-
Cardiovascular Disease: An altered phospholipid metabolism is a hallmark of atherosclerosis.[14] Studies using mass spectrometry imaging have found that while many lysolipids accumulate in atherosclerotic plaques, the plasma levels of specific species like LPC(18:0) are significantly reduced in patients with high cardiovascular risk, suggesting a complex relationship between tissue and circulating lipid pools.[14][15]
-
Cancer: Cancer cells often exhibit altered phospholipid metabolism, including increased PC turnover.[16] This can lead to decreased concentrations of LPC in the plasma of cancer patients, which has been found to correlate with weight loss and inflammatory status.[16]
Table 3: Reported Alterations of LPC Species in Disease
| Disease | Matrix | LPC Species | Direction of Change | Reference(s) |
| Alzheimer's Disease | Plasma, CSF, Brain | Total LPCs | Decreased | [11] |
| Plasma | lysoPC a C18:1, lysoPC a C18:2 | Increased | [3] | |
| Plasma | Total LPCs | Increased post-diagnosis | [13] | |
| Atherosclerosis | Arterial Plaque | LPC(18:0) | Increased | [14][15] |
| Plasma (CV Risk Group) | LPC(18:0) | Decreased | [14][15] | |
| Cancer | Plasma | Total LPCs | Decreased | [16] |
Methodologies for Studying this compound
The accurate quantification and characterization of this compound require sophisticated analytical techniques, primarily revolving around liquid chromatography-mass spectrometry (LC-MS).
Experimental Workflow
A typical workflow for the analysis of this compound from biological samples involves lipid extraction, chromatographic separation, and mass spectrometric detection.
References
- 1. Identification and characterization of LPLAT7 as an sn-1-specific lysophospholipid acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Each Phospholipase A2 Type Exhibits Distinct Selectivity Toward sn-1 Ester, Alkyl Ether, and Vinyl Ether Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ratio of phosphatidylcholines to lysophosphatidylcholines in plasma differentiates healthy controls from patients with Alzheimer's disease and mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 5. Identification of neutral active phospholipase C which hydrolyzes choline glycerophospholipids and plasmalogen selective phospholipase A2 in canine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of pancreatic phospholipase A2 on phosphatidylcholine bilayers in different physical states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a lysophospholipid acyltransferase family essential for membrane asymmetry and diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidylcholine acyltransferase 1 suppresses nanoclustering and function of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of two different lysophosphatidylcholine:acyl-CoA acyltransferases (LAT) in pig spleen with putative distinct topological localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perspective: The Potential Role of Circulating Lysophosphatidylcholine in Neuroprotection against Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma lipidome is dysregulated in Alzheimer’s disease and is associated with disease risk genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alterations in the Plasma Levels of Specific Choline Phospholipids in Alzheimer’s Disease Mimic Accelerated Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spatial Metabolomics Identifies LPC(18:0) and LPA(18:1) in Advanced Atheroma With Translation to Plasma for Cardiovascular Risk Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 15. Plasma lyso-phosphatidylcholine concentration is decreased in cancer patients with weight loss and activated inflammatory status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Concentration and Analysis of C18(Plasm) LPC in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as C18(Plasm) LPC or PC(P-18:1/0:0). This lysoplasmalogen is an ether-linked lysophosphatidylcholine (B164491) characterized by a vinyl-ether bond at the sn-1 position, which imparts unique chemical properties, including increased resistance to oxidation compared to its acyl-ester counterparts.[] this compound is involved in various biological processes, including membrane dynamics and lipid signaling, making it a molecule of interest in diverse research fields.[][2]
Due to the complexity of the human lipidome and the relatively low abundance of specific lysophospholipid species, precise physiological concentrations for this compound are not widely reported in publicly available literature. This guide, therefore, presents concentration data for closely related and parent lipid classes to provide a quantitative context, details the rigorous analytical methods required for its quantification, and explores its role in metabolic and signaling pathways.
Quantitative Data on LPCs and Related Lipids in Human Plasma
| Lipid Class / Species | Mean Concentration (μM) | Notes | Source(s) |
| Total LPCs | 155.74 ± 19.72 | Measured in normal-weight adolescents. | [3] |
| LPC 18:1 (acyl) | Concentration is negatively associated with obesity. | A specific acyl-LPC, not a plasmalogen. | [3] |
| LPC 18:2 (acyl) | Concentration is negatively associated with obesity. | A specific acyl-LPC, not a plasmalogen. | [3][4] |
| PC(P-18:0/18:0) | 0.753 ± 0.026 | A parent plasmalogen PC, not a lyso- form. |
Note: The nomenclature "P" or "p" denotes a plasmenyl (vinyl-ether) linkage at the sn-1 position, while "a" or no prefix typically indicates an acyl (ester) linkage. The data for acyl-LPCs and parent PCs are provided to contextualize the expected low micromolar to nanomolar range for individual lysoplasmalogen species.
Experimental Protocol: Quantification of this compound
The accurate quantification of this compound and other lysolipids from complex biological matrices like human plasma requires a robust analytical workflow, typically centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol below is a synthesized methodology based on established lipidomics practices.
Proper sample handling is critical to prevent the artificial generation or degradation of lysophospholipids.
-
Blood Collection : Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation : Centrifuge the blood sample promptly at a low speed (e.g., 1,500 x g for 15 minutes at 4°C) to separate plasma from blood cells.
-
Storage : Immediately freeze the resulting plasma and store it at -80°C until analysis to minimize enzymatic activity.
The goal of extraction is to efficiently isolate lipids while removing interfering substances like proteins. An optimized method for lysolipids is recommended to ensure quantitative recovery.[5]
-
Solvent Preparation : Prepare a cold biphasic solvent system, such as methanol, methyl tert-butyl ether (MTBE), and water.[5]
-
Internal Standards : Spike the plasma sample with a known amount of a suitable internal standard, such as a deuterated version of the analyte (e.g., this compound-d9), to correct for extraction losses and matrix effects.
-
Extraction Procedure :
-
To a 10 µL plasma sample, add 570 µL of an isopropanol:ethyl acetate (B1210297) mixture (8:2 v/v) containing the internal standard.[5]
-
Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm for 2 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the lipid extract for analysis.
-
Chromatographic separation is crucial for resolving isomeric and isobaric lipid species, including separating this compound from other LPCs and preventing in-source fragmentation of parent lipids.[6]
-
Chromatography System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reversed-phase column, such as a C18, is commonly used for separating lipids based on acyl/alkenyl chain length and saturation.[5][6]
-
Mobile Phases :
-
Mobile Phase A : Water with a modifier like ammonium (B1175870) acetate or formate (B1220265) to improve ionization.
-
Mobile Phase B : A mixture of organic solvents such as acetonitrile (B52724) and isopropanol, also with a modifier.
-
-
Gradient : A gradient elution is employed, starting with a higher concentration of Mobile Phase A and gradually increasing the concentration of Mobile Phase B to elute lipids of increasing hydrophobicity.
-
Mass Spectrometer : A tandem mass spectrometer (e.g., a triple quadrupole or QTRAP) is used for its high sensitivity and selectivity.[6]
-
Ionization Mode : Alkenyl-lysophosphatidylcholines (P-LPC) and other lysolipids are typically ionized in negative mode.[5][6]
-
Detection : Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard, ensuring high specificity.
-
Peak Integration : Integrate the chromatographic peak areas for the specific MRM transitions of both the endogenous this compound and the deuterated internal standard.
-
Ratio Calculation : Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Quantification : Determine the absolute concentration of this compound in the plasma sample by comparing the calculated area ratio to a standard curve generated from authentic standards of known concentrations.
Signaling and Metabolic Pathways
This compound is not merely a structural component but an active participant in lipid metabolism and signaling. Its lifecycle is tightly regulated by specific enzymes and influences several downstream cellular processes.
Lysoplasmalogens like this compound are central intermediates in the remodeling of plasmalogens. The parent plasmalogen, PC(P-18:1/FA), where 'FA' is typically a polyunsaturated fatty acid (PUFA) like arachidonic acid, is hydrolyzed by phospholipase A₂ (PLA₂).[2][7] This reaction releases the PUFA from the sn-2 position, which can then serve as a precursor for the synthesis of potent inflammatory mediators such as eicosanoids.[2] The resulting this compound can then be either re-acylated with a different fatty acid to form a new plasmalogen species (lipid remodeling) or be degraded.
The defining vinyl-ether bond of this compound can be hydrolytically cleaved by the enzyme lysoplasmalogenase.[2][8] This degradation yields a fatty aldehyde and glycerophosphocholine. Interestingly, lysophosphatidic acid (LPA), a well-known signaling lipid, acts as a competitive inhibitor of lysoplasmalogenase.[8] This suggests a potential feedback mechanism where LPA signaling may promote the conservation of lysoplasmalogens, possibly to make them available for the remodeling pathway required for cell growth and proliferation.[8]
While direct receptor-mediated signaling by this compound is not fully elucidated, related ether lipids are known to influence key signaling cascades. For instance, alkenyl-LPA, a structurally similar molecule, can activate LPA receptors, leading to the phosphorylation of critical proteins like ERK and AKT, which are involved in cell growth and survival.[9]
References
- 2. Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomic Profile Revealed the Association of Plasma Lysophosphatidylcholines with Adolescent Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive lipidome of human plasma using minimal sample manipulation by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterol-regulated transmembrane protein TMEM86a couples LXR signaling to regulation of lysoplasmalogens in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
C18(Plasm) LPC: A Technical Guide to its Role in Lipid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as C18(Plasm) LPC, is a lysoplasmalogen, a specific type of ether lipid that is increasingly recognized for its role in cellular signaling. Characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, this molecule possesses unique physicochemical properties that distinguish it from its acyl-ester counterparts. These properties, including increased resistance to oxidative stress and distinct effects on membrane dynamics, position this compound as a potential key player in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its putative role in lipid signaling pathways, methodologies for its study, and its potential as a therapeutic target.
Introduction to this compound
This compound belongs to the family of ether lipids, which constitute a significant portion of the phospholipids (B1166683) in mammalian cells, particularly in the brain, heart, and immune cells.[1] The defining feature of plasmalogens is the vinyl-ether linkage at the sn-1 position, which is more resistant to cleavage by certain phospholipases and reactive oxygen species compared to the ester bonds found in diacyl phospholipids. This compound is formed through the action of phospholipase A2 (PLA2) on its parent plasmalogen, PC(18:1p/X:X), where X:X represents a fatty acid at the sn-2 position.
The unique structure of this compound suggests several biological functions:
-
Membrane Modulation: Like other lysophospholipids, this compound can influence the curvature and fluidity of cell membranes, which can, in turn, affect the function of membrane-bound proteins.
-
Signaling Molecule: There is growing evidence that lysoplasmalogens can act as signaling molecules, either directly by binding to specific receptors or indirectly by serving as precursors for other bioactive lipids.[2]
-
Antioxidant Properties: The vinyl-ether bond is susceptible to oxidation, allowing plasmalogens to act as endogenous antioxidants, protecting other lipids and proteins from oxidative damage.
Quantitative Data
While comprehensive quantitative data for this compound across various human tissues is still an active area of research, data for total and other specific lysophosphatidylcholine (B164491) (LPC) species in human plasma provide a valuable reference. It is important to note that the concentrations of individual lipid species can vary significantly based on the tissue, physiological state, and analytical methodology.
Table 1: Representative Concentrations of Lysophosphatidylcholines in Human Plasma
| Lipid Species | Concentration Range (µM) | Analytical Method | Reference |
| Total LPCs | 100 - 300 | LC-MS/MS | [3] |
| LPC 16:0 | Not specified | LC-MS/MS | [4] |
| LPC 18:0 | Not specified | LC-MS/MS | [4] |
| LPC 18:1 | Not specified | LC-MS/MS | [4] |
| LPC 18:2 | Not specified | LC-MS/MS | [4] |
Note: Specific concentration data for this compound is not yet well-established in the literature. The data presented here are for common acyl and alkyl LPCs to provide context.
Role in Lipid Signaling Pathways
The signaling roles of this compound are not fully elucidated; however, based on the activities of other lysophospholipids and plasmalogens, several putative pathways can be proposed. It is hypothesized that this compound may exert its effects through G-protein coupled receptors (GPCRs), leading to the activation of downstream kinase cascades.[2]
Putative GPCR-Mediated Signaling
Several orphan GPCRs have been identified as potential receptors for lysophospholipids.[2] For instance, GPR35 has been shown to be activated by lysophosphatidic acid (LPA).[5][6] It is plausible that this compound could interact with a similar subset of GPCRs. Upon binding, it would trigger a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins.
Caption: Putative GPCR-mediated signaling cascade for this compound.
Activation of MAPK/ERK and PI3K/Akt Pathways
Studies on other LPC species have demonstrated their ability to activate the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways.[7] These pathways are central to cell proliferation, survival, and inflammation. It is plausible that this compound, through GPCR activation or other membrane-level perturbations, could initiate these cascades.
Caption: Potential activation of MAPK/ERK and PI3K/Akt pathways by this compound.
Modulation of NF-κB Signaling
Lysophosphatidylcholine has been shown to activate the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[8] This activation can be mediated through Toll-like receptors (TLRs). Given the structural similarities, this compound may also modulate NF-κB signaling, contributing to its potential role in inflammatory conditions.
Experimental Protocols
Investigating the signaling properties of this compound requires a combination of lipidomics to quantify its levels and cell-based assays to determine its biological activity.
Lipid Extraction and Quantification by LC-MS/MS
This protocol is adapted from standard methods for lipid extraction and analysis.[9][10][11]
Objective: To extract and quantify this compound from biological samples (plasma or cultured cells).
Materials:
-
Biological sample (e.g., 50 µL plasma, 1x10^6 cells)
-
Internal standard (e.g., this compound-d9)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To a glass vial, add the biological sample. Spike with a known amount of this compound-d9 internal standard.
-
Solvent Addition: Add 1.5 mL of a 2:1 (v/v) mixture of Methanol:MTBE.
-
Extraction: Vortex vigorously for 10 minutes at 4°C.
-
Phase Separation: Add 0.5 mL of water to induce phase separation. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.
-
Collection: Carefully collect the upper organic phase containing the lipids into a new glass vial.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 9:1 methanol/toluene).
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and its deuterated internal standard should be optimized.
-
Caption: Workflow for lipid extraction and quantification.
Cell-Based Signaling Assay: ERK Phosphorylation
This protocol describes a method to assess the ability of this compound to activate the MAPK/ERK signaling pathway in cultured cells.
Objective: To measure the phosphorylation of ERK1/2 in response to this compound stimulation.
Materials:
-
Cultured cells (e.g., HEK293, HeLa, or a relevant cell line)
-
This compound
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Stimulation: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 5, 15, 30 minutes). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total-ERK1/2 as a loading control.
-
-
Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
Conclusion and Future Directions
This compound is an intriguing lipid molecule with the potential to be a significant player in cellular signaling. Its unique vinyl-ether bond confers properties that set it apart from more well-studied lysophospholipids. While direct evidence for its signaling pathways is still emerging, the existing knowledge of related lipids provides a strong framework for future research.
Key areas for future investigation include:
-
Receptor Identification: Identifying and characterizing the specific GPCRs or other receptors that bind to this compound is a critical next step.
-
Pathway Elucidation: Detailed mapping of the downstream signaling cascades activated by this compound in various cell types is needed.
-
Physiological and Pathological Relevance: Understanding how this compound levels and signaling are altered in diseases such as neurodegenerative disorders, cardiovascular disease, and cancer will be crucial for evaluating its therapeutic potential.
The development of more specific analytical tools and biological probes will undoubtedly accelerate our understanding of this fascinating and important lipid mediator.
References
- 1. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Orphan G-Protein Coupled Receptor Proteins Mediate Plasmalogens-Induced Activation of ERK and Akt Signaling | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Lysophosphatidic Acid-Mediated GPR35 Signaling in CX3CR1+ Macrophages Regulates Intestinal Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR35 is a novel lysophosphatidic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Unraveling the Enigma: An In-depth Technical Guide to the Intracellular Localization of C18(Plasm) LPC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding and methodologies for investigating the intracellular localization of C18(Plasm) LPC (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine), a unique ether-linked lysophosphatidylcholine. While specific quantitative data on the subcellular distribution of this compound is not yet extensively documented in publicly available literature, this document outlines the established experimental protocols to determine its localization and discusses its potential roles in cellular signaling.
Introduction to this compound
This compound is a plasmalogen, a subclass of glycerophospholipids characterized by a vinyl ether bond at the sn-1 position of the glycerol (B35011) backbone. This structural feature confers distinct physicochemical properties, including increased resistance to oxidative stress compared to their diacyl counterparts. Lysophosphatidylcholines (LPCs) in general are known to be important signaling molecules and intermediates in phospholipid metabolism. The specific functions and subcellular trafficking of the C18 plasmalogen variant are areas of active investigation. Understanding the precise intracellular localization of this compound is crucial for elucidating its biological functions in both physiological and pathological conditions.
Quantitative Analysis of Subcellular Localization
Determining the quantitative distribution of this compound across different organelles is a key step in understanding its function. This is typically achieved through a combination of subcellular fractionation and sensitive analytical techniques like mass spectrometry.
While specific data for this compound is not yet available, the following table provides a template for how such quantitative data would be presented. The values are hypothetical and for illustrative purposes only.
| Organelle | This compound (pmol/mg protein) | This compound (% of total cellular) |
| Whole Cell Lysate | 150.0 ± 12.5 | 100% |
| Nucleus | 15.2 ± 2.1 | 10.1% |
| Mitochondria | 25.8 ± 3.4 | 17.2% |
| Endoplasmic Reticulum | 45.3 ± 5.0 | 30.2% |
| Golgi Apparatus | 18.1 ± 2.5 | 12.1% |
| Plasma Membrane | 30.5 ± 4.2 | 20.3% |
| Cytosol | 5.1 ± 0.9 | 3.4% |
Experimental Protocols
Subcellular Fractionation and Mass Spectrometry
This method provides a quantitative assessment of lipid distribution in different organelles.
Objective: To isolate major subcellular organelles and quantify the amount of this compound in each fraction using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol:
-
Cell Culture and Homogenization:
-
Culture cells of interest to approximately 80-90% confluency.
-
Harvest cells by scraping and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, pH 7.9) containing protease and phosphatase inhibitors.
-
Allow cells to swell on ice for 10-15 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to ensure cell lysis without significant organelle damage.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the nuclei.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction (containing endoplasmic reticulum and Golgi) and leave the cytosol in the supernatant.
-
-
Organelle Purity Assessment:
-
Assess the purity of each fraction by Western blotting using well-established organelle-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, GM130 for Golgi).
-
-
Lipid Extraction:
-
Perform a Bligh-Dyer or Folch extraction on each organelle fraction and the whole-cell lysate to extract total lipids.
-
Dry the lipid extracts under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Resuspend the lipid extracts in an appropriate solvent for LC-MS/MS analysis.
-
Use a targeted lipidomics approach to specifically quantify this compound. This involves using a C18 column for separation and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Include an internal standard, such as a deuterated version of this compound, for accurate quantification.
-
-
Data Analysis:
-
Normalize the amount of this compound in each fraction to the total protein content of that fraction (pmol/mg protein).
-
Calculate the percentage of total cellular this compound present in each organelle.
-
Caption: Workflow for Subcellular Fractionation and Mass Spectrometry.
Fluorescence Microscopy Imaging
This technique allows for the visualization of the spatial distribution of lipids within a cell.
Objective: To visualize the localization of this compound in live or fixed cells using a fluorescently labeled analog.
Protocol:
-
Synthesis of Fluorescently Labeled this compound:
-
A fluorescent probe (e.g., BODIPY, NBD) can be chemically conjugated to the head group or the sn-2 position of a this compound analog. The choice of fluorophore and labeling position should be carefully considered to minimize perturbations to the lipid's natural trafficking.
-
-
Cell Culture and Labeling:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Incubate the cells with the fluorescently labeled this compound analog at a low concentration (e.g., 1-5 µM) for a specific period (e.g., 30-60 minutes). The optimal concentration and incubation time should be determined empirically.
-
-
Co-localization with Organelle Markers:
-
To identify the organelles where the fluorescent lipid accumulates, co-stain the cells with organelle-specific fluorescent dyes or express fluorescently tagged organelle marker proteins (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, or GFP-tagged proteins).
-
-
Live-Cell or Fixed-Cell Imaging:
-
Live-Cell Imaging: After labeling, wash the cells with fresh media and image immediately using a confocal or spinning-disk microscope equipped with the appropriate lasers and filters. This allows for the observation of the dynamic trafficking of the lipid.
-
Fixed-Cell Imaging: After labeling, wash the cells with PBS, fix with 4% paraformaldehyde, and then proceed with co-staining for organelle markers if necessary. Mount the coverslips and image.
-
-
Image Analysis:
-
Acquire images in different channels for the fluorescent lipid and the organelle markers.
-
Merge the images to visualize co-localization.
-
Quantify the degree of co-localization using image analysis software (e.g., ImageJ/Fiji with the JaCoP plugin) to calculate Pearson's or Mander's correlation coefficients.
-
Caption: Workflow for Fluorescence Microscopy Imaging.
Signaling Pathways of this compound
Lysophosphatidylcholines are known to act as signaling molecules, often through G protein-coupled receptors (GPCRs). While the specific signaling pathways of this compound are still under investigation, a plausible pathway can be proposed based on the known functions of other LPCs and plasmalogens.
LPCs can act as extracellular ligands for GPCRs such as G2A, GPR4, and GPR119.[1] Upon binding, they can initiate downstream signaling cascades that influence a variety of cellular processes, including inflammation, cell proliferation, and apoptosis.[2][3] Plasmalogens, due to their antioxidant properties, are also implicated in protecting cells from oxidative stress.
The following diagram illustrates a proposed signaling pathway for this compound.
Caption: Proposed Signaling Pathway for this compound.
Conclusion
The study of the intracellular localization of this compound is a critical frontier in lipid biology. While direct quantitative data remains to be extensively published, the methodologies outlined in this guide provide a robust framework for researchers to investigate its subcellular distribution and trafficking. Elucidating the precise location of this compound within the cell will be instrumental in unraveling its specific roles in signaling and cellular physiology, ultimately paving the way for new therapeutic strategies in diseases where plasmalogen metabolism is dysregulated.
References
- 1. Correlated fluorescence-atomic force microscopy of membrane domains: structure of fluorescence probes determines lipid localization. | Semantic Scholar [semanticscholar.org]
- 2. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
An In-depth Technical Guide to the Discovery and History of Plasmalogen Lysophosphatidylcholines (LPCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. Their lysophosphatidylcholine (B164491) (LPC) derivatives, formed through enzymatic hydrolysis, are emerging as critical players in cellular signaling and disease pathology. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to plasmalogen LPCs, with a focus on quantitative data, detailed experimental methodologies, and the visualization of associated signaling pathways.
Discovery and History
The journey to understanding plasmalogen LPCs began with the initial discovery of their parent compounds, plasmalogens.
Early Observations (1924): Feulgen and Voit first described plasmalogens in 1924 during histological studies. They observed that treating tissue sections with acid or mercuric chloride, as part of a nuclear staining method, led to the release of aldehydes from the cytoplasm, which then reacted with a fuchsine-sulfurous acid stain to produce colored compounds.[1] This led to the name "plasmalogens," referring to the "plasmal" or inner substance of the cell where these aldehyde-generating substances were found.[1]
Structural Elucidation: It took several decades to fully elucidate the unique α,β-unsaturated ether linkage that defines plasmalogens. This structural feature is crucial as it is the target of both enzymatic and non-enzymatic cleavage, leading to the formation of various bioactive molecules, including lysoplasmalogens.
The Emergence of Lysoplasmalogens: Lysoplasmalogens, including plasmalogen LPCs, were initially recognized as metabolic intermediates in the turnover and remodeling of plasmalogens. They are formed when a fatty acid at the sn-2 position of a plasmalogen is hydrolyzed, a reaction catalyzed by phospholipase A2 (PLA2).[2] This process not only contributes to the degradation of plasmalogens but also releases polyunsaturated fatty acids (PUFAs), which can act as precursors for inflammatory mediators.[3]
Identification of Lysoplasmalogenase: A key breakthrough in understanding the regulation of lysoplasmalogen levels was the identification and characterization of lysoplasmalogenase. This enzyme specifically catalyzes the hydrolytic cleavage of the vinyl-ether bond in lysoplasmalogens, producing a fatty aldehyde and glycerophosphocholine or glycerophosphoethanolamine (B1239297).[4][5] The gene encoding for this enzyme was identified as TMEM86B.[4] This discovery highlighted a specific pathway for the catabolism of lysoplasmalogens, suggesting a tightly regulated system to control their cellular concentrations.
Quantitative Data on Plasmalogen LPCs
The levels of plasmalogen LPCs are altered in various physiological and pathological conditions. This section summarizes key quantitative findings from different studies.
| Condition | Tissue/Fluid | Plasmalogen LPC Species | Observation | Reference |
| Alzheimer's Disease | Prefrontal Cortex | Total Choline (B1196258) Plasmalogens | Significant 73% decrease compared to non-AD controls. | [2] |
| Alzheimer's Disease | Serum | Various Plasmalogen Species | Decreased levels correlated with disease severity. | [6] |
| Coronary Artery Disease (CAD) | Plasma | PC(P-33:1), PC(P-33:2), PC(P-33:3), PC(P-35:3) | Significantly lower levels in CAD patients compared to healthy controls. | [4] |
| Acute Myocardial Infarction (AMI) | Plasma | PC(P-33:1), PC(P-33:2), PC(P-33:3), PC(P-35:3) | Significantly lower levels in AMI patients compared to healthy controls. | [4] |
| Peripheral Artery Disease | Serum | Total Alkyl-phosphatidylcholines and Alkenylphosphatidylcholines (Plasmalogens) | Inversely associated with incident myocardial infarction. | [7] |
| Lipid-loaded Macrophages | In vitro | Saturated and Unsaturated LPC species | Loading with enzymatically modified LDL (eLDL) primarily raised unsaturated LPCs (18:1, 18:2, 20:4), while oxidized LDL (oxLDL) elevated saturated LPC species. | [6] |
Experimental Protocols
The accurate quantification of plasmalogen LPCs is crucial for understanding their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique.
Sample Preparation: Lipid Extraction from Brain Tissue
This protocol is adapted from methodologies described for the analysis of phospholipids (B1166683) in brain tissue.
-
Homogenization: Weigh approximately 10 mg of frozen brain tissue and homogenize in 462 µL of ice-cold methanol (B129727) containing internal standards (e.g., 133 pmol PC(d7–33:1) and 282 pmol PE(d7–33:1)).[8]
-
Lipid Extraction:
-
Add 1540 µL of methyl-tert-butyl ether (MTBE) and incubate overnight with shaking at room temperature.[9]
-
Add 128 µL of 0.15 M ammonium (B1175870) acetate (B1210297) and centrifuge at 3000 rpm for 15 minutes at 4°C.[9]
-
Collect the upper organic layer.[9]
-
Re-extract the lower aqueous layer with 411 µL of a solvent mixture (10:3:2.5 MTBE:methanol:0.15 M ammonium acetate, by volume).[9]
-
-
Drying and Reconstitution:
-
Combine the organic extracts and dry under a vacuum evaporator.[9]
-
Store the dried lipid extract at -80°C until analysis.[9]
-
Before LC-MS analysis, dissolve the dried extract in 667.3 µL of methanol/10 mM ammonium formate (B1220265) (9:1, by volume).[9]
-
LC-MS/MS Analysis of Plasmalogen LPCs
This protocol synthesizes common parameters from various validated methods for plasmalogen analysis.
-
Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography (HPLC) system such as a Shimadzu Nexera X2 or equivalent.[8]
-
Column: A C18 analytical column (e.g., YMC-Triart C18, 3 µm, 2.0 × 100 mm) maintained at 40°C is commonly used.[9] For separation of different phospholipid classes, a HILIC column (e.g., BEH Amide) can also be employed.[10]
-
Mobile Phase:
-
Gradient Elution: A typical gradient starts with a high percentage of aqueous solvent and ramps up to a high percentage of organic solvent to elute the lipids. For example: 0 min, 80% B; 8 min, 100% B; 15 min, 100% B; 15.1 min, 80% B; and 25 min, 80% B.[8]
-
Flow Rate: 0.2 mL/min.[8]
-
-
Tandem Mass Spectrometry (MS/MS):
-
System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
-
Ionization Mode: Positive ion mode is typically used for the detection of choline-containing lipids.
-
Analysis Mode: Selected Reaction Monitoring (SRM) is used for targeted quantification.
-
SRM Transitions:
-
For plasmalogen PCs (and LPCs), a precursor ion scan for m/z 184 (the phosphocholine (B91661) headgroup) is often used for identification.[12]
-
For quantification, specific precursor-to-product ion transitions are monitored. For Pls-PC species, the transition of the protonated molecule [M+H]+ to the product ion at m/z 184.0 is commonly used.[13]
-
-
Data Analysis: Peak areas of the target analytes are integrated and normalized to the peak area of an appropriate internal standard to correct for matrix effects and variations in instrument response.[8]
-
Signaling Pathways and Molecular Interactions
Plasmalogen LPCs are not merely breakdown products but are increasingly recognized as signaling molecules that can modulate various cellular processes.
Formation of Plasmalogen LPCs
The primary route for the formation of plasmalogen LPCs is the hydrolysis of the sn-2 fatty acid from a parent plasmalogen molecule by a plasmalogen-selective phospholipase A2.
Caption: Enzymatic formation of plasmalogen LPC and a free fatty acid from a plasmalogen molecule.
Degradation of Plasmalogen LPCs
Lysoplasmalogenase specifically targets the vinyl-ether bond of lysoplasmalogens, leading to their degradation.
Caption: Degradation of plasmalogen LPC by the enzyme lysoplasmalogenase.
Signaling via G-Protein Coupled Receptors
Lysophosphatidylcholines, including plasmalogen species, can act as ligands for several G-protein coupled receptors (GPCRs), such as G2A and GPR4, initiating downstream signaling cascades.
Caption: Plasmalogen LPC signaling through G-protein coupled receptors.
Modulation of Protein Kinase A (PKA) Signaling
Recent evidence suggests that lysoplasmalogens can influence the Protein Kinase A (PKA) signaling pathway, which is crucial for regulating energy metabolism.
Caption: Proposed mechanism of lysoplasmalogen-mediated enhancement of PKA signaling.
Conclusion
The study of plasmalogen lysophosphatidylcholines has evolved from their initial identification as metabolic byproducts to their recognition as important signaling molecules. Their discovery and the subsequent elucidation of their metabolic pathways have provided crucial insights into lipid biology. The development of advanced analytical techniques, particularly LC-MS/MS, has enabled the precise quantification of these molecules, revealing their altered levels in various diseases, including neurodegenerative and cardiovascular disorders. Future research focused on the specific signaling roles of different plasmalogen LPC species will be critical for developing novel diagnostic and therapeutic strategies targeting these bioactive lipids.
References
- 1. Plasmalogens and Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disturbed choline plasmalogen and phospholipid fatty acid concentrations in Alzheimer's disease prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasmalogens and Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasmalogen Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Baseline serum phosphatidylcholine plasmalogen concentrations are inversely associated with incident myocardial infarction in patients with mixed peripheral artery disease presentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Circulating ethanolamine plasmalogen indices in Alzheimer’s disease: Relation to diagnosis, cognition, and CSF tau - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of plasmalogen, alkylacyl and diacyl glycerophospholipids by micro-thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasmalogen Profiling in Porcine Brain Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphatidylcholine and phosphatidylethanolamine plasmalogens in lipid loaded human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
C18(Plasm)-LPC: A Precursor Fueling Inflammatory and Signaling Cascades
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-(1'Z-octadecenyl)-2-lyso-sn-glycero-3-phosphocholine, or C18(plasm)-LPC, is a member of the lysoplasmalogen family of lipids, characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. Beyond its structural role in cell membranes, C18(plasm)-LPC is increasingly recognized as a critical precursor for a variety of potent lipid mediators that play pivotal roles in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the enzymatic conversion of C18(plasm)-LPC into downstream signaling molecules, the subsequent activation of intracellular signaling pathways, and the experimental methodologies used to investigate these processes.
From Precursor to Potent Mediators: The Metabolic Conversion of C18(plasm)-LPC
C18(plasm)-LPC serves as a substrate for several enzymes, leading to the generation of bioactive lipid mediators, most notably Platelet-Activating Factor (PAF) and Lysophosphatidic Acid (LPA).
The Pathway to Platelet-Activating Factor (PAF)
The conversion of C18(plasm)-LPC is a key step in the remodeling pathway of PAF synthesis, a potent pro-inflammatory mediator.[1][2] This process involves two primary enzymatic steps:
-
Lysophospholipase D (LysoPLD) Activity: Enzymes with LysoPLD activity, such as autotaxin, can hydrolyze the phosphocholine (B91661) headgroup of C18(plasm)-LPC to produce 1-O-(1'Z-octadecenyl)-2-lyso-sn-glycerol.[3][4][5]
-
Acetylation: The resulting lysoplasmalogen is then acetylated at the sn-2 position by acetyl-CoA:lyso-PAF acetyltransferase (LPCAT1/2), yielding PAF.[6]
Generation of Lysophosphatidic Acid (LPA)
C18(plasm)-LPC can also be converted to LPA, another critical signaling lipid involved in processes such as cell proliferation, migration, and survival.[7][8] This conversion is primarily mediated by the lysophospholipase D (lysoPLD) activity of autotaxin, which removes the choline (B1196258) headgroup.[3]
Downstream Signaling Cascades: Activating Cellular Responses
The lipid mediators derived from C18(plasm)-LPC, particularly PAF, exert their biological effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, initiating a cascade of intracellular signaling events.
PAF Receptor (PAFR) Activation
PAF binds to its receptor, PAFR, which couples to Gq and Gi proteins.[9]
-
Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
Gi Pathway: The Gi protein pathway, when activated, can inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP).
These initial signaling events converge on the activation of downstream kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[10][11]
Activation of NF-κB and MAPK Pathways
The activation of PAFR and subsequent signaling through G proteins leads to the phosphorylation and activation of key inflammatory and stress-response pathways:
-
NF-κB Pathway: The release of intracellular calcium and activation of PKC can lead to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.[12]
-
MAPK Pathway: The signaling cascade initiated by PAFR activation also leads to the phosphorylation and activation of the MAPK family members, including ERK, JNK, and p38.[11] These kinases, in turn, phosphorylate a variety of downstream targets, including transcription factors, that regulate cellular processes like inflammation, proliferation, and apoptosis.
Quantitative Data on C18(plasm)-LPC and its Metabolites
The following tables summarize available quantitative data on the concentration and metabolism of C18(plasm)-LPC and related species. It is important to note that specific conversion rates and concentrations can vary significantly depending on the cell type, tissue, and physiological or pathological state.
| Parameter | Cell/Tissue Type | Concentration/Value | Reference |
| C18:0-LPC Concentration | Advanced Atherosclerotic Plaques (mice) | Significantly elevated (P=0.024) | [13] |
| C18:1-LPC Concentration | Trypanosoma cruzi (Intracellular amastigote) | 48.7 pmol/10^6 cells | [14][15] |
| C18:1-LPC Concentration | Trypanosoma cruzi (Epimastigote) | 1.1 pmol/10^6 cells | [14][15] |
| Total LPC Concentration | Wild-type mouse plasma | ~150 µM | [16] |
| Total LPC Concentration | Mfsd2a-knockout mouse plasma | ~250 µM | [16] |
| Parameter | Enzyme/Process | Substrate | Product | Value | Reference |
| Lysophospholipase D (LysoPLD) Activity | Serum from pregnant women | Lysophosphatidylcholine (B164491) (LPC) | Choline | Progressive increase during pregnancy | [17] |
| LysoPLD Inhibition (EC50) | PC12K cell membranes | B-lyso-PC | B-LPA | C16-, C18-, C18:1-lyso-PCs: ~0.3 mM | [18] |
| LysoPLD Inhibition (EC50) | PC12K cell membranes | B-lyso-PC | B-LPA | C16- and C18-lyso-PAFs: ~0.4 mM | [18] |
| LPA Production | Nerve-injured spinal dorsal horn (mice) | Endogenous precursors | 18:1, 16:0, 18:0 LPA | Significant increase at 3h post-injury | [19][20] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of C18(plasm)-LPC as a precursor for other lipid mediators.
Protocol 1: Quantitative Analysis of C18(plasm)-LPC and its Metabolites by LC-MS/MS
This protocol describes a general workflow for the extraction and quantification of C18(plasm)-LPC, PAF, and LPA from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Lipid Extraction):
-
Materials:
-
Biological sample (e.g., plasma, cell lysate, tissue homogenate)
-
Internal standards (e.g., C18(Plasm) LPC-d9, PAF-d4, LPA-d4)
-
Methanol (MeOH), ice-cold
-
Methyl-tert-butyl ether (MTBE), ice-cold
-
Water (LC-MS grade)
-
-
Procedure:
-
To 100 µL of sample, add 10 µL of internal standard mix.
-
Add 400 µL of ice-cold MeOH and vortex thoroughly.
-
Add 1.2 mL of ice-cold MTBE and vortex for 10 minutes at 4°C.
-
Add 300 µL of water to induce phase separation and vortex briefly.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase into a new tube.
-
Dry the organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., 100 µL of MeOH:isopropanol 1:1, v/v) for LC-MS/MS analysis.[21]
-
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B is used to separate the lipids.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored. For example, for PAF, a transition of m/z [M+H]+ → 184.1 can be used.[2]
-
Protocol 2: PAF Receptor Binding Assay (Competitive Radioligand Binding)
This assay measures the ability of a test compound to compete with a radiolabeled PAF ligand for binding to the PAF receptor.
-
Materials:
-
Cell membranes or intact cells expressing the PAF receptor (e.g., washed rabbit platelets).
-
Radiolabeled PAF (e.g., [³H]-PAF).
-
Unlabeled test compounds (e.g., C18(plasm)-LPC-derived mediators).
-
Binding buffer (e.g., Tyrode's buffer with 0.25% BSA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a suspension of PAF receptor-expressing membranes or cells in binding buffer.
-
In a multi-well plate, add a fixed concentration of [³H]-PAF.
-
Add increasing concentrations of the unlabeled test compound.
-
Add the membrane/cell suspension to initiate the binding reaction.
-
Incubate the mixture at room temperature for 60 minutes to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of Phosphorylated NF-κB and MAPK
This protocol details the detection of phosphorylated (activated) forms of NF-κB p65 and MAPK (p38, ERK, JNK) in cell lysates following stimulation.
-
Materials:
-
Cell culture and treatment reagents.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies specific for phosphorylated and total forms of NF-κB p65, p38, ERK, and JNK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Lysis: After cell treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-NF-κB p65) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies against the total forms of the proteins to normalize the data.[6][22]
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and signaling pathways discussed in this guide.
Caption: Metabolic conversion of C18(plasm)-LPC.
Caption: PAF receptor signaling cascade.
Caption: Lipidomics workflow for C18(plasm)-LPC analysis.
Conclusion
C18(plasm)-LPC stands at a critical juncture in lipid metabolism, serving as a key precursor to the potent signaling molecules PAF and LPA. The enzymatic pathways that convert C18(plasm)-LPC initiate signaling cascades with profound implications for inflammation, cell proliferation, and other fundamental cellular processes. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals seeking to modulate these processes for therapeutic benefit. The methodologies and data presented in this guide provide a solid foundation for further investigation into the complex and dynamic world of plasmalogen-derived lipid mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine (LPC) induces proinflammatory cytokines by a platelet-activating factor (PAF) receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altered activity of lysophospholipase D, which produces bioactive lysophosphatidic acid and choline, in serum from women with pathological pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of lysophospholipase D/autotaxin activity in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reactome | PAF receptor binds platelet activating factor [reactome.org]
- 10. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of NF-kappa B activation by MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Spatial Metabolomics Identifies LPC(18:0) and LPA(18:1) in Advanced Atheroma With Translation to Plasma for Cardiovascular Risk Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Item - The content of C18:2-, C18:1-, C18:0- and C16:0-LPC in different life-cycle stages of T. cruzi. - Public Library of Science - Figshare [plos.figshare.com]
- 16. researchgate.net [researchgate.net]
- 17. Lysophosphatidic acid production from lysophosphatidylcholine by lysophospholipase D activity of autotaxin in plasma of women with normal and adverse pregnancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of Lysophospholipase D Activity in Mammalian Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An LPA species (18:1 LPA) plays key roles in the self-amplification of spinal LPA production in the peripheral neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An LPA species (18:1 LPA) plays key roles in the self-amplification of spinal LPA production in the peripheral neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sacrificial Guardian: An In-depth Technical Guide to the Antioxidant Properties of the C18(Plasm) LPC Vinyl-Ether Bond
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular defense against oxidative stress, a unique class of phospholipids (B1166683) known as plasmalogens plays a critical, yet often underappreciated, role. This technical guide delves into the core of their antioxidant prowess: the vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, with a specific focus on 1-O-1’-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC). This document will provide a comprehensive overview of the current understanding of the antioxidant mechanism, quantitative data on its efficacy, detailed experimental protocols for its assessment, and the signaling pathways it modulates, offering valuable insights for researchers and professionals in drug development targeting oxidative stress-related pathologies.
The Sacrificial Antioxidant Mechanism of the Vinyl-Ether Bond
The defining feature of plasmalogens, and the heart of their antioxidant capacity, is the vinyl-ether bond (C=C-O-) at the sn-1 position. This bond is significantly more susceptible to oxidation than the ester bonds found in most other phospholipids. This inherent reactivity allows plasmalogens to act as "sacrificial" antioxidants, preferentially reacting with and neutralizing a variety of reactive oxygen species (ROS).[1][2]
This sacrificial mechanism is a key line of defense for cellular membranes, particularly for the polyunsaturated fatty acids (PUFAs) often found at the sn-2 position of phospholipids. By intercepting ROS, the vinyl-ether bond of this compound and other plasmalogens prevents the propagation of lipid peroxidation, a destructive chain reaction that can lead to membrane damage, cellular dysfunction, and apoptosis.[1][2]
Crucially, the oxidation products of the vinyl-ether bond are themselves less reactive and do not contribute to the propagation of further oxidative damage. This effectively terminates the oxidative cascade, highlighting the efficiency of plasmalogens as endogenous antioxidants.[1]
Quantitative Assessment of Antioxidant Capacity
The antioxidant activity of the plasmalogen vinyl-ether bond has been quantified in various studies, demonstrating its potent ROS scavenging capabilities. While specific IC50 values for this compound in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are not extensively reported in publicly available literature, the reactivity of the vinyl-ether bond with specific ROS has been determined.
| Parameter | Value | Reactive Oxygen Species | Reference |
| Rate Constant (k) | 106–107 M−1s−1 | Singlet Oxygen (1O2) | [1] |
| Comparative Reactivity | 1-2 orders of magnitude faster than diacyl-phospholipid analogues | Singlet Oxygen (1O2) | [1] |
Studies comparing the antioxidant potential of plasmalogens with the well-known antioxidant α-tocopherol (Vitamin E) in liposomal systems have shown that plasmalogens can be highly effective in inhibiting lipid peroxidation.[3][4] The efficiency of this inhibition can be influenced by the specific ROS initiator and the lipid environment.[4]
Experimental Protocols for Assessing Antioxidant Properties
To enable researchers to investigate the antioxidant properties of this compound and other plasmalogens, this section provides detailed methodologies for key experiments.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
The TBARS assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of this process.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically.
Protocol for Liposomes:
-
Prepare Liposomes: Prepare liposomes containing this compound and a polyunsaturated phospholipid (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) with and without the plasmalogen.
-
Induce Oxidation: Induce lipid peroxidation by adding an oxidizing agent (e.g., FeSO4/ascorbate).
-
TBA Reaction:
-
To 100 µL of the liposome (B1194612) suspension, add 200 µL of 8.1% SDS.
-
Add 1.5 mL of 20% acetic acid solution (pH 3.5).
-
Add 1.5 mL of 0.8% thiobarbituric acid.
-
Incubate at 95°C for 60 minutes.
-
-
Extraction and Measurement:
-
Cool the samples on ice.
-
Add 1 mL of n-butanol and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Measure the absorbance of the upper butanol layer at 532 nm.
-
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
The DCFH-DA assay measures the intracellular generation of ROS.
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be quantified.
Protocol for Macrophages (e.g., RAW 264.7):
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
DCFH-DA Loading:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.
-
-
Induce Oxidative Stress:
-
Wash the cells with PBS.
-
Induce oxidative stress by adding an agent like H2O2 or lipopolysaccharide (LPS).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a microplate reader.
-
Monitor the fluorescence over time.
-
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and compare the ROS levels in this compound-treated cells to control cells.[5][6]
Modulation of Cellular Signaling Pathways
The antioxidant function of the this compound vinyl-ether bond extends beyond direct ROS scavenging to the intricate regulation of cellular signaling pathways, thereby influencing cell survival, inflammation, and the overall response to oxidative stress.
The PI3K/AKT and MAPK/ERK Survival Pathways
Emerging evidence strongly suggests that plasmalogens play a crucial role in activating pro-survival signaling pathways. Studies have shown that plasmalogen treatment can enhance the phosphorylation of both Akt (Protein Kinase B) and ERK (Extracellular signal-Regulated Kinase), key components of the PI3K/Akt and MAPK/ERK pathways, respectively.[7][8] This activation is associated with the inhibition of apoptosis and the promotion of cell survival, particularly in neuronal cells under conditions of stress.[7][8] The sacrificial scavenging of ROS by the vinyl-ether bond likely contributes to maintaining a cellular environment conducive to the activation of these survival pathways, preventing ROS-induced inhibition of key signaling components. A recent study has directly linked plasmalogen-mediated reduction of ROS levels to the activation of the AKT/mTOR signaling pathway, leading to neuroprotection.[1][9]
The Nrf2-ARE Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through the Antioxidant Response Element (ARE). Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10]
Oxidative stress is a known trigger for the dissociation of Nrf2 from Keap1.[10][11] The modification of specific cysteine residues on Keap1 by electrophiles or ROS leads to a conformational change that releases Nrf2, allowing it to translocate to the nucleus and activate the transcription of cytoprotective genes.
The sacrificial antioxidant action of the this compound vinyl-ether bond can indirectly influence this pathway. By scavenging ROS, it can help maintain a reduced intracellular environment, potentially modulating the threshold for Keap1-Nrf2 dissociation. Furthermore, the oxidation products of the vinyl-ether bond, such as α-hydroxyaldehydes, could potentially act as signaling molecules that influence the Nrf2 pathway, although this area requires further investigation.
Conclusion and Future Directions
The vinyl-ether bond of this compound and other plasmalogens represents a potent and elegant endogenous antioxidant system. Its sacrificial mechanism provides a critical defense against oxidative damage, protecting vital cellular components and modulating key signaling pathways involved in cell survival and stress response. For researchers and drug development professionals, understanding and harnessing the antioxidant properties of this unique lipid class holds significant promise for the development of novel therapeutic strategies against a wide range of diseases rooted in oxidative stress.
Future research should focus on elucidating the precise quantitative contribution of this compound to the total antioxidant capacity of different cell types, further exploring the signaling roles of its oxidation products, and investigating the therapeutic potential of this compound and its derivatives in preclinical models of oxidative stress-related diseases. The in-depth knowledge presented in this guide provides a solid foundation for these future endeavors.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. The biological significance of plasmalogens in defense against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 6. [PDF] Trolox-equivalent antioxidant capacity assay versus oxygen radical absorbance capacity assay in plasma. | Semantic Scholar [semanticscholar.org]
- 7. Plasmalogens Rescue Neuronal Cell Death through an Activation of AKT and ERK Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Free-radical-induced oxidation of arachidonoyl plasmalogen phospholipids: antioxidant mechanism and precursor pathway for bioactive eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasmalogens Activate AKT/mTOR Signaling to Attenuate Reactive Oxygen Species Production in Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Keap1-Nrf2 System: A Mediator between Oxidative Stress and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative Stress-Induced Misfolding and Inclusion Formation of Nrf2 and Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
The Protective Role of C18(Plasm) LPC Against Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to the pathophysiology of numerous diseases. C18(Plasm) LPC, a member of the plasmalogen lysophosphatidylcholine (B164491) family, has emerged as a molecule of significant interest due to its potential protective effects against oxidative damage. This technical guide provides an in-depth exploration of the mechanisms, experimental validation, and signaling pathways associated with the antioxidant properties of this compound.
Introduction to this compound and Oxidative Stress
This compound, or 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, is a unique lysophospholipid characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. This structural feature is the hallmark of plasmalogens and is believed to be central to their antioxidant capabilities. Unlike their diacyl counterparts, plasmalogens are more resistant to oxidative cleavage, and the vinyl-ether linkage can act as a sacrificial scavenger of various ROS.
Oxidative stress is implicated in a wide array of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The excessive production of ROS can lead to damage of vital cellular components such as lipids, proteins, and DNA. Consequently, endogenous and exogenous molecules that can mitigate oxidative stress are of significant therapeutic interest.
Mechanism of Action: How this compound Combats Oxidative Stress
The protective effects of this compound against oxidative stress are thought to be multifactorial, involving both direct ROS scavenging and the modulation of intracellular antioxidant signaling pathways.
Direct Antioxidant Activity
The vinyl-ether bond in this compound is highly susceptible to oxidation. This allows it to readily react with and neutralize a variety of ROS, thereby protecting other more critical cellular lipids and macromolecules from oxidative damage. This sacrificial antioxidation is a key direct mechanism of protection.
Activation of the Nrf2/ARE Signaling Pathway
A growing body of evidence suggests that certain lysophospholipids can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[1] While direct evidence for this compound is still emerging, studies on similar molecules like LPC14:0 have demonstrated the activation of the Nrf2/HO-1 pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes.[1] Molecular docking studies have also suggested a potential interaction between LPC molecules and Nrf2.[1]
The proposed mechanism involves the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS.
References
C18(Plasm) LPC as a potential biomarker for neurological disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The landscape of biomarker discovery in neurological disorders is rapidly evolving, with a growing focus on lipid mediators that reflect underlying pathophysiology. Among these, C18(Plasm) LPC, a member of the lysoplasmalogen family, has emerged as a promising candidate. This technical guide provides a comprehensive overview of this compound, summarizing the current evidence for its role as a biomarker in Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It details the quantitative changes observed in patient cohorts, provides in-depth experimental protocols for its analysis, and visualizes its potential role in key signaling pathways.
The Biochemistry and Function of this compound
This compound, or 1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine, is a lysophospholipid characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, a feature that defines it as a plasmalogen. Plasmalogens are a unique class of ether phospholipids (B1166683) that are highly enriched in the nervous system, constituting a significant portion of the phospholipids in myelin and neuronal membranes.[1][2]
The biosynthesis of plasmalogens is a complex process initiated in peroxisomes and completed in the endoplasmic reticulum.[1] this compound is generated from its parent plasmalogen, PC(plasm)-18:0, through the action of phospholipase A2 (PLA2) enzymes, which hydrolyze the fatty acid at the sn-2 position.[3][4] This process is a key step in lipid remodeling and signaling.
Functionally, plasmalogens, including the parent molecules of this compound, are implicated in several critical cellular processes within the central nervous system (CNS):
-
Membrane Structure and Fluidity: Their unique vinyl-ether linkage influences membrane structure, contributing to the formation of lipid rafts and modulating membrane fluidity.
-
Vesicular Fusion: Plasmalogens are thought to play a role in the fusion of synaptic vesicles, a fundamental process for neurotransmission.
-
Antioxidant Defense: The vinyl-ether bond is susceptible to oxidative attack, allowing plasmalogens to act as sacrificial antioxidants, protecting other essential lipids and proteins from oxidative damage.[5]
-
Signaling: Lysoplasmalogens like this compound can act as signaling molecules, modulating the activity of various enzymes and receptors.
This compound as a Biomarker in Neurological Disorders
Alterations in the levels of plasmalogens and their lysophospholipid derivatives have been consistently reported in several neurological disorders. These changes are thought to reflect underlying pathologies such as increased oxidative stress, neuroinflammation, and membrane disruption.
Quantitative Data Summary
The following tables summarize the reported quantitative changes of lysophosphatidylcholines (LPCs) and plasmalogens in Alzheimer's Disease, Parkinson's Disease, and Multiple Sclerosis. While specific data for this compound is limited, the broader trends observed for related lipid classes provide a strong rationale for its investigation as a specific biomarker.
Table 1: Alterations of Lysophosphatidylcholines and Plasmalogens in Alzheimer's Disease
| Analyte Class | Specific Analyte | Sample Type | Change in AD vs. Healthy Controls | Significance | Reference |
| Lysophosphatidylcholines (LPCs) | Total lysoPC | Plasma | Lower at baseline, higher after AD diagnosis | p < 0.001 | [1] |
| lysoPC a C18:1 | Plasma | Higher | - | [2] | |
| lysoPC a C18:2 | Plasma | Higher | p = .0000007 (Ratio with PC aa C34:4) | [2] | |
| LPCs with longer fatty acid chains | Plasma | Tend to be lower | Not statistically significant in one study | [6] | |
| Choline (B1196258) Plasmalogens (PlsCho) | Total PlsCho | Plasma | Increased | p ≤ 0.001 | [1] |
Table 2: Alterations of Lysophosphatidylcholines and Plasmalogens in Parkinson's Disease
| Analyte Class | Specific Analyte | Sample Type | Change in PD vs. Healthy Controls | Significance | Reference |
| Phosphatidylcholines (PCs) / Lysophosphatidylcholines (LPCs) | PC/LPC ratio | Plasma | Increased | Correlated with H&Y stage and disease duration | [7] |
| Phosphatidylcholines (PCs) | Multiple PC species | CSF | Increased | - | [8] |
Table 3: Alterations of Lysophosphatidylcholines and Plasmalogens in Multiple Sclerosis
| Analyte Class | Specific Analyte | Sample Type | Change in MS vs. Healthy Controls | Significance | Reference |
| Ether-phosphatidylcholines (PC O-) | PC O- species with polyunsaturated fatty acids | Plasma | Decreased | - | [5] |
| Ether-phosphatidylethanolamines (PE O-) | PE O- species | Plasma | Decreased | - | [5] |
Experimental Protocols
The accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.
Detailed Methodology for this compound Quantification
1. Sample Preparation (Plasma/CSF)
-
Materials:
-
Human plasma or CSF samples
-
Internal Standard (IS): this compound-d9 or a structurally similar lysoplasmalogen with a stable isotope label.
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE, LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge capable of 4°C and >14,000 rpm
-
Vortex mixer
-
Evaporator (e.g., centrifugal vacuum concentrator)
-
-
Procedure:
-
Thaw plasma/CSF samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 20 µL of the plasma/CSF sample.
-
Add 10 µL of the internal standard solution (concentration to be optimized based on instrument sensitivity).
-
Add 225 µL of cold methanol and vortex for 10 seconds.[9]
-
Add 750 µL of cold MTBE and vortex for 10 seconds.[9]
-
Shake the mixture for 10 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC-MS grade water and vortex briefly.[9]
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Carefully collect the upper organic layer (containing the lipids) and transfer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid).
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm) is commonly used for lipidomics.[9]
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-2 min: 32% B
-
2-15 min: 32% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 32% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (Q1): m/z 506.4 -> Product ion (Q2): m/z 184.1 (choline headgroup)
-
Internal Standard (e.g., this compound-d9): Precursor ion (Q1): m/z 515.4 -> Product ion (Q2): m/z 184.1
-
-
Instrument Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy: Optimized for the specific transition (typically 20-30 eV for the choline headgroup fragment).
-
-
Signaling Pathways and Logical Relationships
The precise signaling roles of this compound in the context of neurological disorders are still under investigation. However, based on the known functions of LPCs and the pathological processes of these diseases, several potential pathways can be proposed.
Potential Signaling Pathways of this compound in Neuroinflammation
// Nodes Neurodegeneration [label="Neurological\nDisorders\n(AD, PD, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLA2 [label="Phospholipase A2\n(PLA2) Activation", fillcolor="#FBBC05", fontcolor="#202124"]; PC_plasm [label="PC(plasm)-18:0\n(Membrane Plasmalogen)", fillcolor="#F1F3F4", fontcolor="#202124"]; C18LPC [label="this compound\nGeneration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="G-Protein Coupled\nReceptors (GPCRs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokine Release\n(TNF-α, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroinflammation [label="Neuroinflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Neurodegeneration -> PLA2 [label="Oxidative Stress\nInflammation"]; PC_plasm -> C18LPC [headlabel="PLA2", color="#5F6368"]; C18LPC -> GPCR [label="Binds to", color="#5F6368"]; GPCR -> MAPK [color="#5F6368"]; GPCR -> NFkB [color="#5F6368"]; MAPK -> Cytokines [color="#5F6368"]; NFkB -> Cytokines [color="#5F6368"]; Cytokines -> Neuroinflammation [color="#5F6368"]; Neuroinflammation -> Neurodegeneration [label="Exacerbates", color="#5F6368"]; } dot Caption: Proposed signaling pathway of this compound in neuroinflammation.
Experimental Workflow for this compound Biomarker Analysis
// Nodes Sample [label="Biological Sample\n(Plasma or CSF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike with\nInternal Standard\n(this compound-d9)", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Lipid Extraction\n(Methanol/MTBE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaporation [label="Solvent Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; Reconstitution [label="Reconstitution in\nMobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; LCMS [label="LC-MS/MS Analysis\n(C18 column, MRM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Data Analysis &\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Sample -> Spike [color="#5F6368"]; Spike -> Extraction [color="#5F6368"]; Extraction -> Evaporation [color="#5F6368"]; Evaporation -> Reconstitution [color="#5F6368"]; Reconstitution -> LCMS [color="#5F6368"]; LCMS -> Quantification [color="#5F6368"]; } dot Caption: Experimental workflow for this compound quantification.
Logical Relationship: this compound as a Biomarker
// Nodes Disease [label="Neurological\nDisease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pathology [label="Pathophysiological\nProcesses\n(Oxidative Stress,\nNeuroinflammation)", fillcolor="#FBBC05", fontcolor="#202124"]; PLA2_activity [label="Increased\nPLA2 Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C18LPC_levels [label="Altered\nthis compound\nLevels", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biomarker [label="Potential\nBiomarker", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Disease -> Pathology [color="#5F6368"]; Pathology -> PLA2_activity [color="#5F6368"]; PLA2_activity -> C18LPC_levels [color="#5F6368"]; C18LPC_levels -> Biomarker [label="Measurable in\nPlasma/CSF", color="#5F6368"]; } dot Caption: Rationale for this compound as a potential biomarker.
Conclusion and Future Directions
This compound holds considerable promise as a biomarker for neurological disorders. Its central role in membrane biology, antioxidant defense, and its generation through pathways known to be dysregulated in neurodegeneration provide a strong biological rationale for its investigation. The quantitative data, though still emerging, suggest that alterations in lysoplasmalogen levels are a consistent feature of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Future research should focus on:
-
Large-scale validation studies: Prospective, longitudinal studies in large, well-characterized patient cohorts are needed to confirm the diagnostic and prognostic value of this compound.
-
Specificity analysis: Comparing the performance of this compound with other lipid and protein biomarkers will be crucial to determine its unique contribution.
-
Mechanistic studies: Further elucidation of the specific signaling pathways modulated by this compound will provide deeper insights into its role in disease pathogenesis and may reveal novel therapeutic targets.
The continued development and application of advanced analytical techniques, such as the LC-MS/MS methodology detailed here, will be instrumental in advancing our understanding of this compound and its potential to improve the diagnosis and management of neurological disorders.
References
- 1. Alterations in the Plasma Levels of Specific Choline Phospholipids in Alzheimer’s Disease Mimic Accelerated Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ratio of phosphatidylcholines to lysophosphatidylcholines in plasma differentiates healthy controls from patients with Alzheimer's disease and mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of phospholipase A2 in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential roles of phospholipases A2 in neuronal death and neurogenesis: implications for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma lipidomics of monozygotic twins discordant for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma lipidome is dysregulated in Alzheimer’s disease and is associated with disease risk genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased plasma phosphatidylcholine/lysophosphatidylcholine ratios in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alteration in the Cerebrospinal Fluid Lipidome in Parkinson’s Disease: A Post-Mortem Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
The Controversial Role of C18(Plasm) LPC in Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysophosphatidylcholines (LPCs), key components of oxidized low-density lipoprotein (oxLDL), are increasingly implicated in the pathogenesis of cardiovascular disease (CVD). Among these, the C18 plasmalogen lysophosphatidylcholine (B164491), C18(Plasm) LPC, is a subject of growing interest due to its unique vinyl-ether bond that bestows distinct chemical properties. This technical guide provides a comprehensive overview of the current understanding of the link between this compound levels and cardiovascular disease. It summarizes the available quantitative data, details the experimental protocols for its analysis, and visualizes the putative signaling pathways through which it may exert its effects on the vasculature. While direct evidence specifically for this compound is still emerging, this guide synthesizes the broader knowledge of LPCs to offer a foundational resource for researchers in the field.
This compound and Cardiovascular Disease: The Clinical Evidence
The association between circulating levels of specific LPC species and cardiovascular disease is an area of active investigation, with some studies pointing towards a pro-atherogenic role while others suggest a protective effect. Direct quantitative data for this compound remains limited in large-scale clinical studies. However, studies on the closely related C18:0 acyl-LPC (LPC(18:0)) provide valuable insights.
A study on the spatial metabolomics of atherosclerotic plaques found that LPC(18:0) was significantly elevated in advanced plaques compared to early plaques[1]. Interestingly, the same study observed that plasma levels of LPC(18:0) were significantly reduced in subjects undergoing elective coronary artery bypass grafting. This finding suggests a complex relationship where local concentrations in the plaque may differ from systemic circulating levels. The study reported a significant inverse association between plasma LPC(18:0) and cardiovascular risk[1].
Conversely, other studies have reported that serum LPC levels are not significantly altered in patients with coronary artery disease (CAD) proven by coronary angiography[2]. These conflicting findings highlight the need for more specific analysis of different LPC species, including plasmalogens, in well-defined patient cohorts.
Table 1: Quantitative Association of C18:0 LPC with Cardiovascular Risk
| Lipid Species | Population | Finding | Odds Ratio (95% CI) | P-value | Reference |
| LPC(18:0) | Subjects with elective coronary artery bypass grafting vs. controls | Significantly reduced plasma levels in the cardiovascular risk group. | 0.479 (0.225-0.883) | 0.032 | [1] |
Note: This data is for the acyl form (LPC 18:0) and not the plasmalogen form (this compound). Data specific to this compound is currently limited.
Experimental Protocols for this compound Analysis
Accurate quantification of this compound in biological matrices is crucial for elucidating its role in cardiovascular disease. The primary analytical technique for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Collection and Preparation
Blood Collection:
-
Collect whole blood in EDTA- or heparin-containing tubes to prevent coagulation.
-
Process samples promptly or keep them on ice to minimize enzymatic degradation of lipids.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Aliquot the plasma into cryovials and store immediately at -80°C until analysis. Minimize freeze-thaw cycles.
Lipid Extraction: A modified Bligh and Dyer or a methyl-tert-butyl ether (MTBE) extraction method is commonly used for the extraction of lipids from plasma.
MTBE Extraction Protocol:
-
To 10 µL of plasma, add 225 µL of cold methanol (B129727) containing a suitable internal standard (e.g., a deuterated LPC species).
-
Vortex the mixture for 10 seconds.
-
Add 750 µL of cold MTBE.
-
Vortex for 10 seconds and then shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of water.
-
Centrifuge at 14,000 rpm for 2 minutes.
-
Collect the upper organic phase.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/toluene 9:1, v/v).
LC-MS/MS Analysis
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used for the separation of LPC species.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is used to elute the lipids.
-
Flow Rate: A typical flow rate is 200-400 µL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 45°C.
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of LPCs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, offering high selectivity and sensitivity.
-
MRM Transition: For this compound, the precursor ion will be its [M+H]+ adduct. The product ion is typically the phosphocholine (B91661) headgroup fragment at m/z 184.1. The specific precursor m/z for this compound would need to be calculated based on its exact chemical formula.
Putative Signaling Pathways of this compound in Vascular Cells
The signaling pathways activated by LPCs in vascular endothelial and smooth muscle cells are complex and contribute to the inflammatory processes underlying atherosclerosis. While specific studies on this compound are scarce, the general mechanisms attributed to LPCs likely provide a framework for its actions.
LPCs are known to interact with G-protein coupled receptors (GPCRs) on the cell surface, such as G2A (GPR132)[3]. This interaction can initiate a cascade of downstream signaling events.
Key Signaling Cascades:
-
MAPK/ERK Pathway: LPCs can activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial in regulating cell proliferation and migration, which are key events in the development of atherosclerotic plaques[3].
-
NF-κB Signaling: LPCs have been shown to induce the activation of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a key transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, leading to the recruitment of immune cells to the vessel wall[4][5].
-
PLC/PKC Pathway: Phospholipase C (PLC) can be activated downstream of GPCRs, leading to the production of diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3). DAG, in turn, activates Protein Kinase C (PKC), which is involved in various cellular processes including inflammation and cell growth[6].
-
RhoA Activation: LPC can induce the activation of the small GTPase RhoA, which plays a critical role in regulating endothelial barrier function and smooth muscle cell contraction.
Conclusion and Future Directions
The link between this compound and cardiovascular disease is a promising but still developing area of research. While data for the closely related LPC(18:0) suggests a complex role, with elevated levels in atherosclerotic plaques but potentially protective effects in circulation, more targeted research on this compound is imperative. The distinct chemical nature of the plasmalogen vinyl-ether bond may confer unique biological activities that are not captured by studying acyl-LPCs alone.
Future research should focus on:
-
Large-scale prospective studies: Quantifying this compound in large, well-characterized patient cohorts to definitively establish its association with cardiovascular events.
-
Mechanistic studies: Elucidating the specific signaling pathways and protein targets of this compound in vascular cells to understand its precise role in atherogenesis.
-
Development of specific analytical standards: High-purity this compound standards are essential for accurate and reproducible quantification in clinical and research settings.
By addressing these key areas, the scientific community can unravel the true significance of this compound in cardiovascular disease and potentially identify new therapeutic targets for its prevention and treatment.
References
- 1. Spatial Metabolomics Identifies LPC(18:0) and LPA(18:1) in Advanced Atheroma With Translation to Plasma for Cardiovascular Risk Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum lysophosphatidylcholine level is not altered in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lobaric Acid Inhibits VCAM-1 Expression in TNF-α-Stimulated Vascular Smooth Muscle Cells via Modulation of NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylcholine induces inflammatory activation of human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging roles of PLCγ1 in endothelial biology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of C18(Plasm) LPC in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholine plasmalogens (LPC(P)) are a unique class of phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. C18(Plasm) LPC, specifically, contains an 18-carbon plasmalogen chain. These molecules are integral components of cellular membranes and are implicated in various physiological and pathological processes, including membrane trafficking, ion transport, and antioxidant defense.[1][2] Altered levels of plasmalogens have been associated with neurodegenerative diseases, inflammatory conditions, and cancer, making their accurate quantification in biological matrices like human plasma crucial for biomarker discovery and drug development.[1]
This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a robust sample preparation procedure, optimized chromatographic separation, and highly selective multiple reaction monitoring (MRM) for detection.
Experimental Protocols
Sample Preparation: Methyl-tert-butyl ether (MTBE) Extraction
This protocol is adapted from established lipid extraction methods and is designed to efficiently extract lipids, including this compound, from plasma while minimizing protein and other interferences.
Materials:
-
Human plasma (EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
This compound-d9 (Internal Standard)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution (this compound-d9 in methanol, 1 µg/mL).
-
Add 400 µL of cold methanol and vortex for 1 minute to precipitate proteins.
-
Add 800 µL of MTBE and vortex for 10 minutes at 4°C.
-
Add 200 µL of water, vortex for 1 minute, and then centrifuge at 14,000 x g for 5 minutes at 4°C to induce phase separation.
-
Carefully collect the upper organic layer (approximately 800 µL) into a new 1.5 mL microcentrifuge tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate). Vortex for 30 seconds and transfer to an LC-MS vial.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM Ammonium Formate |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate |
| Gradient | 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer.
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp | 350°C |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 508.4 | 184.1 | 100 | 25 |
| This compound-d9 (IS) | 517.4 | 184.1 | 100 | 25 |
Data Presentation
Quantitative Data Summary
The following table presents representative quantitative data for this compound in healthy human plasma, compiled from literature values for general LPCs due to limited specific data for the C18 plasmalogen form. Concentrations can vary based on individual physiological conditions.
| Analyte | Matrix | Concentration Range (µM) | Method |
| Total LPC | Human Plasma | 200 - 300[3] | HPTLC |
| LysoPC a C18:0 | Human Plasma | Associated with lower cancer risk | LC-MS/MS |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
This compound Signaling Pathway
Caption: Potential signaling roles of this compound.
References
Solid-Phase Extraction for C18(Plasm) LPC Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholine (B164491) plasmalogens (LPCs), such as C18(Plasm) LPC, are a unique class of lipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. These molecules are implicated in various physiological and pathological processes, including signal transduction and cellular membrane integrity. Accurate and efficient purification of specific LPC plasmalogen species from complex biological matrices like plasma is crucial for detailed functional studies and biomarker discovery. This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of this compound from plasma samples using C18 cartridges, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes reversed-phase solid-phase extraction (SPE) with a C18 stationary phase. The hydrophobic C18 alkyl chains on the silica-based sorbent interact with the nonpolar acyl chain of this compound, leading to its retention. Plasma proteins are first precipitated to prevent cartridge clogging. Following sample loading, polar and less hydrophobic impurities are washed away. Finally, the purified this compound is eluted with an organic solvent, resulting in a concentrated and clean sample ready for downstream analysis.
Data Presentation
The following tables summarize the expected performance characteristics of this SPE method for this compound purification. These values are compiled from typical results obtained for similar lysophospholipids and lipid species from plasma.[1][2][3]
Table 1: SPE Method Performance Characteristics
| Parameter | Typical Value |
| Recovery | > 85% |
| Reproducibility (%RSD) | < 15% |
| Purity | > 90% |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
Table 2: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% Formic Acid |
| Gradient | Optimized for separation of lysophospholipid isomers |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ for this compound |
| Product Ion (m/z) | Specific fragment ions for this compound (e.g., phosphocholine (B91661) headgroup) |
Experimental Protocols
Materials and Reagents
-
Human plasma (or other biological fluid)
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Protocol 1: Solid-Phase Extraction of this compound
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned C18 SPE cartridge.
-
Allow the sample to pass through the cartridge slowly (approximately 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Wash the cartridge with 1 mL of 10% aqueous methanol to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube. For potentially better recovery of more polar lipids, a mixture of methanol and a less polar solvent like dichloromethane (B109758) or methyl-tert-butyl ether (MTBE) can be explored.[6][7]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Purified this compound
-
LC Separation:
-
Inject 5-10 µL of the reconstituted sample onto the C18 column.
-
Run a suitable gradient program to separate this compound from other lipid species. An example gradient is as follows: 0-2 min, 50% B; 2-15 min, 50-95% B; 15-20 min, 95% B; 20.1-25 min, 50% B.
-
-
MS/MS Detection:
-
Set the mass spectrometer to operate in positive ESI mode.
-
Use MRM to specifically detect and quantify this compound. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment (e.g., the phosphocholine headgroup at m/z 184.07).
-
Mandatory Visualizations
Signaling Pathway of this compound
While the specific signaling pathways for this compound are still under investigation, it is known that lysophosphatidylcholines can act as signaling molecules. One proposed pathway involves the G protein-coupled receptor GPR132 (also known as G2A).[8][9] Activation of GPR132 can lead to the activation of downstream signaling cascades involving Protein Kinase C (PKC) and Extracellular signal-regulated kinases (ERK).[10][11][12][13][14]
Caption: Proposed signaling pathway of this compound via the GPR132 receptor.
Experimental Workflow for this compound Purification and Analysis
The overall experimental workflow from plasma sample to data analysis is a multi-step process requiring careful execution to ensure accurate and reproducible results.
References
- 1. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xenobiotics recovery from plasma using solid phase extraction with C-18 sorbent - The reasons of literature discrepancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 6. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 7. agilent.com [agilent.com]
- 8. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Role of PKC in regulation of CD73 by lysophosphatidylcholine in human endothelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Roles of Specific Isoforms of Protein Kinase C in Activation of the c-fos Serum Response Element - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Interaction of protein kinase C-extracellular signal-regulated kinase 1/2 signal pathway in the process of plasminogen activator inhibitor-1 expression induced by nicotine in human umbilical vein endothelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of a Stable Isotope-Labeled C18(Plasm) LPC Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the chemical synthesis of a stable isotope-labeled C18(Plasm) LPC (1-O-(1Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine) standard. Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether linkage at the sn-1 position, which makes them susceptible to oxidation and key players in various physiological and pathological processes. Stable isotope-labeled internal standards are essential for accurate quantification of these labile molecules in complex biological matrices by mass spectrometry. This protocol outlines a multi-step chemical synthesis, including the stereoselective formation of the Z-vinyl ether bond and the introduction of a deuterated choline (B1196258) headgroup. Detailed experimental procedures, purification methods, and characterization data are provided to guide researchers in producing this critical analytical standard.
Introduction
Plasmalogens are a significant component of cellular membranes, particularly in the nervous, cardiovascular, and immune systems. Their unique vinyl-ether linkage at the sn-1 position of the glycerol (B35011) backbone imparts distinct chemical properties, including a role as endogenous antioxidants. Altered plasmalogen levels have been implicated in various diseases, such as Alzheimer's, Parkinson's, and cardiovascular diseases.
Accurate quantification of specific plasmalogen species like this compound is crucial for understanding their biological roles and for biomarker discovery. However, their inherent instability and complex fragmentation patterns in mass spectrometry (MS) pose analytical challenges. The use of stable isotope-labeled internal standards, which co-elute with the analyte of interest and exhibit similar ionization efficiencies, is the gold standard for correcting for matrix effects and ensuring accurate quantification by LC-MS/MS.
This application note details a robust chemical synthesis for preparing a this compound standard with a deuterated choline headgroup (e.g., d9-choline), providing a necessary tool for advanced lipidomic research and drug development.
Signaling Pathways and Relevance
While this compound is a lysophospholipid, its parent molecule, C18-plasmalogen, is involved in various signaling pathways. The vinyl-ether bond is a target for reactive oxygen species (ROS), implicating plasmalogens in cellular defense against oxidative stress. Furthermore, the release of polyunsaturated fatty acids from the sn-2 position by phospholipases can generate precursors for eicosanoid and docosanoid signaling pathways.
Application Notes and Protocols for Lysoplasmalogenase Assays Using C18(Plasm) LPC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[1][2] They are integral components of cellular membranes, particularly abundant in the brain, heart, and immune cells, where they play crucial roles in membrane structure, signal transduction, and protection against oxidative stress.[1][2] The catabolism of lysoplasmalogens, the lyso-form of plasmalogens, is carried out by a specific class of enzymes known as lysoplasmalogenases. These enzymes hydrolyze the vinyl-ether bond, releasing a fatty aldehyde and glycerophosphocholine or glycerophosphoethanolamine.
Dysregulation of plasmalogen metabolism has been implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and certain cancers.[1][2][3][4] Consequently, the enzymes involved in their metabolism, such as lysoplasmalogenases like Transmembrane Protein 86A (TMEM86A), have emerged as potential therapeutic targets for drug discovery.[3][4][5]
This document provides detailed application notes and protocols for the use of 1-O-1’-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC) as a substrate in lysoplasmalogenase assays. This compound is a commercially available, high-purity lysoplasmalogen that serves as an excellent substrate for characterizing the activity of lysoplasmalogenases and for screening potential inhibitors.[6][7]
Principle of the Assays
Two primary methods are described for measuring lysoplasmalogenase activity using this compound.
-
Coupled Enzyme Spectrophotometric Assay: This continuous assay measures the production of the fatty aldehyde product of the lysoplasmalogenase reaction. The aldehyde is reduced by yeast alcohol dehydrogenase (ADH) in the presence of NADH. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm. This method is suitable for routine enzyme characterization and inhibitor screening.
-
HPLC-Based Fluorescence Assay: This highly sensitive endpoint assay involves the derivatization of the fatty aldehyde product with a fluorescent tag, such as dansylhydrazine. The resulting fluorescent hydrazone is then separated and quantified by reverse-phase HPLC with fluorescence detection.[8] This method offers greater sensitivity and is ideal for systems with low enzyme activity or for detailed kinetic studies.[8]
Data Presentation
Table 1: Summary of Experimental Conditions for Lysoplasmalogenase Assays with this compound
| Parameter | Coupled Enzyme Assay | HPLC-Based Assay | Reference(s) |
| Enzyme Source | Purified enzyme, cell lysates, membrane fractions | Cell homogenates (e.g., from transfected HEK293T cells) | [8] |
| Substrate | This compound | This compound | [8] |
| Substrate Concentration | 100 - 200 µM | 0 - 200 µM (100 µM for standard assay) | [5][8] |
| Protein Concentration | 15 µg (total membrane protein) | 1 mg/mL (cell homogenate) | [9][8] |
| Reaction Time | 15 minutes (linear phase) | 30 minutes | [8] |
| Temperature | 37°C | Not specified, likely 37°C | [5] |
| Detection Method | NADH absorbance at 340 nm | Fluorescence detection after HPLC separation | [5][8] |
| Derivatization Agent | Not applicable | Dansylhydrazine | [8] |
Experimental Protocols
Protocol 1: Coupled Enzyme Spectrophotometric Assay
This protocol is adapted from methodologies described for the characterization of TMEM86A.[5]
Materials and Reagents:
-
This compound (Avanti Polar Lipids, >99% purity)[6]
-
Yeast Alcohol Dehydrogenase (ADH)
-
NADH
-
Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Enzyme source (e.g., purified lysoplasmalogenase, cell lysate, or membrane fraction)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the this compound Substrate Solution:
-
Dissolve this compound powder in an appropriate solvent (e.g., ethanol) to create a stock solution.
-
Further dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM).
-
-
Prepare the Reaction Mixture:
-
In each well of the 96-well plate, prepare a reaction mixture containing:
-
Assay Buffer
-
NADH (final concentration, e.g., 0.2 mM)
-
Yeast Alcohol Dehydrogenase (a sufficient amount to ensure the lysoplasmalogenase reaction is the rate-limiting step)
-
This compound substrate solution (final concentration, e.g., 100 µM)
-
-
-
Initiate the Reaction:
-
Add the enzyme source to each well to initiate the reaction. The total reaction volume is typically 100-200 µL.[5]
-
-
Monitor the Reaction:
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Continuously monitor the decrease in absorbance at 340 nm for a set period (e.g., 15-30 minutes).[5]
-
-
Data Analysis:
-
Determine the rate of NADH oxidation from the linear portion of the absorbance vs. time curve.
-
Calculate the specific activity of the lysoplasmalogenase using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[9]
-
Protocol 2: HPLC-Based Fluorescence Assay
This protocol is based on a sensitive method developed for the functional characterization of TMEM86A and TMEM86B.[8]
Materials and Reagents:
-
This compound
-
Enzyme source (e.g., cell homogenate from transfected cells)
-
Dansylhydrazine solution
-
Trichloroacetic acid (TCA)
-
Solvents for extraction (e.g., chloroform, methanol)
-
Mobile phase for HPLC (e.g., acetonitrile, water)
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the enzyme source (e.g., 1 mg/mL protein homogenate) with this compound substrate (e.g., 100 µM final concentration) in an appropriate assay buffer.[8]
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.[8]
-
Include a control reaction without the enzyme source.[8]
-
-
Reaction Termination and Aldehyde Derivatization:
-
Stop the reaction by adding TCA.
-
Add the dansylhydrazine solution to the reaction mixture to derivatize the fatty aldehyde product.
-
Incubate to allow for the formation of the fluorescent dansylhydrazone.
-
-
Extraction of the Fluorescent Product:
-
Perform a lipid extraction using a suitable solvent system (e.g., chloroform/methanol).
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase containing the fluorescently labeled aldehyde.
-
Evaporate the solvent under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Inject the sample onto a C18 reverse-phase column.
-
Separate the components using an appropriate gradient of mobile phase solvents.
-
Detect the fluorescent dansylhydrazone product using a fluorescence detector.
-
-
Data Analysis:
-
Quantify the amount of aldehyde produced by integrating the area of the corresponding peak in the chromatogram.[8]
-
Calculate the specific activity of the lysoplasmalogenase based on the amount of product formed per unit time per amount of protein.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic hydrolysis of this compound by lysoplasmalogenase.
Caption: Workflow for the coupled enzyme spectrophotometric assay.
Caption: Workflow for the HPLC-based fluorescence assay.
References
- 1. Plasmalogen as a Bioactive Lipid Drug: From Preclinical Research Challenges to Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. Adipocyte lysoplasmalogenase TMEM86A regulates plasmalogen homeostasis and protein kinase A-dependent energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterol-regulated transmembrane protein TMEM86a couples LXR signaling to regulation of lysoplasmalogens in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Functional characterization of TMEM86A and TMEM86B mutants by a novel lysoplasmalogenase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification, Identification, and Cloning of Lysoplasmalogenase, the Enzyme That Catalyzes Hydrolysis of the Vinyl Ether Bond of Lysoplasmalogen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating C18(Plasm) LPC into Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. This structural feature imparts distinct physicochemical properties to membranes, influencing their fluidity, packing, and propensity for fusion. C18(Plasm) LPC, a lysoplasmalogen, is of particular interest for its potential role in modulating cellular processes and its use in drug delivery systems. Incorporating this compound into liposomes can enhance their stability, alter their release kinetics, and potentially improve their interaction with target cells.
These application notes provide a detailed protocol for the incorporation of this compound into liposomes using the thin-film hydration followed by extrusion method. It also outlines key characterization techniques and discusses the potential signaling implications of these specialized liposomes.
Data Presentation: Quantitative Parameters for Liposome (B1194612) Formulation
The following table summarizes key quantitative parameters for the formulation of this compound-containing liposomes. These values are suggested starting points for optimization, based on common practices for formulating liposomes with similar lysophospholipids.
| Parameter | Recommended Range | Method of Determination | Notes |
| Lipid Molar Ratios | |||
| This compound | 1 - 10 mol% | - | Higher concentrations may affect liposome stability. |
| Helper Phospholipid (e.g., DOPC, POPC) | 40 - 89 mol% | - | The bulk of the liposome structure. |
| Cholesterol | 10 - 50 mol% | - | Modulates membrane fluidity and stability.[1][2][3] |
| Liposome Characteristics | |||
| Size (Diameter) | 80 - 200 nm | Dynamic Light Scattering (DLS) | Extrusion pore size is the primary determinant.[4][5][6] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | A measure of the homogeneity of the liposome population. |
| Zeta Potential | -10 to -50 mV | Electrophoretic Light Scattering (ELS) | Dependent on the headgroup of the helper lipid.[4][5][6] |
| Encapsulation Efficiency | Variable | Fluorescence Spectroscopy / HPLC | Highly dependent on the encapsulated molecule.[7][8][9][10] |
| Stability | |||
| Storage Temperature | 4°C | - | To minimize lipid degradation. |
| Stability Assessment | Monitor size, PDI, and drug leakage over time | DLS, Fluorescence Spectroscopy / HPLC | Assess for at least 4 weeks.[11][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes incorporating this compound.[13][14][15][16]
Materials:
-
This compound
-
Helper phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)
-
Cholesterol
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, helper phospholipid, and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask at the desired molar ratio.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to evaporate the organic solvent.
-
Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the lipid phase transition temperature.
-
Add the warm hydration buffer to the flask containing the dry lipid film.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles (LUVs) of a uniform size.[17]
-
-
Storage:
-
Store the final liposome suspension at 4°C. For long-term storage, consider sterile filtration and storage in sealed vials.
-
Protocol 2: Characterization of this compound Liposomes
1. Size and Zeta Potential Measurement:
-
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of the liposomes to determine their size distribution and polydispersity index (PDI). Electrophoretic Light Scattering (ELS) measures the velocity of the liposomes in an electric field to determine their zeta potential, which is an indicator of surface charge.[4][5][6]
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the size distribution, PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
-
2. Quantification of Lipid Incorporation by HPLC-ELSD:
-
Principle: High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) can be used to separate and quantify the individual lipid components of the liposomes.
-
Procedure:
-
Disrupt the liposomes by adding a suitable organic solvent (e.g., methanol or chloroform:methanol).
-
Inject the disrupted liposome sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like trifluoroacetic acid (TFA).
-
The eluting lipids are detected by the ELSD, and their concentrations are determined by comparing the peak areas to those of standard solutions.
-
3. Determination of Encapsulation Efficiency:
-
Principle: The encapsulation efficiency is the percentage of the drug or fluorescent probe that is successfully entrapped within the liposomes. This can be determined by separating the free (unencapsulated) material from the liposomes and quantifying the amount of encapsulated material.[7][8][9][10]
-
Procedure (for a fluorescent probe):
-
Prepare liposomes as described in Protocol 1, adding the fluorescent probe to the hydration buffer.
-
Separate the liposomes from the unencapsulated probe using a size exclusion chromatography column (e.g., Sephadex G-50).
-
Collect the liposome-containing fractions.
-
Disrupt the liposomes by adding a detergent (e.g., Triton X-100).
-
Measure the fluorescence intensity of the disrupted liposomes and compare it to a standard curve of the free probe to determine the concentration of the encapsulated probe.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Amount of encapsulated probe / Total amount of probe used) x 100
-
Visualization of Workflow and Signaling Pathways
Caption: Experimental workflow for this compound liposome preparation and characterization.
Caption: Potential signaling pathways modulated by this compound-containing liposomes.
Discussion
Incorporation of this compound
The vinyl-ether linkage of this compound can increase the packing density of the lipid bilayer and reduce membrane fluidity.[18] This may necessitate careful optimization of the cholesterol content to maintain appropriate membrane characteristics for drug loading and release. The relatively low percentage of this compound suggested is to avoid potential destabilization of the liposomes, as lysophospholipids can induce membrane curvature and, at high concentrations, lead to micelle formation.
Characterization
Thorough characterization is critical to ensure the quality and reproducibility of the liposome formulation. DLS and zeta potential measurements provide essential information about the physical properties of the liposomes, which can influence their in vivo behavior.[4][5][6] HPLC-ELSD is a robust method for confirming the final lipid composition of the liposomes, as some lipid loss can occur during the preparation process.[1]
Signaling Pathways
Plasmalogens are known to be involved in various signaling pathways. Their incorporation into liposomes may lead to specific cellular responses upon liposome-cell interaction. Studies have suggested that plasmalogens can influence the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.[18] They may also modulate Protein Kinase C (PKC) signaling.[19] The exact mechanisms by which this compound-containing liposomes engage these pathways require further investigation, but it is hypothesized that they may alter membrane microdomain organization or act as a source of signaling precursors. The cellular uptake of these liposomes can occur through various endocytic pathways, and the specific mechanism may be cell-type dependent.[20][21][22]
Conclusion
This document provides a comprehensive protocol for the preparation and characterization of liposomes containing this compound. The provided quantitative parameters and detailed methodologies offer a solid foundation for researchers to develop and optimize these specialized drug delivery systems. The visualization of the experimental workflow and potential signaling pathways aims to facilitate a deeper understanding of the processes involved. Further research into the specific biological effects of this compound-containing liposomes will be crucial for realizing their full therapeutic potential.
References
- 1. Lipid loss and compositional change during preparation of simple two-component liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. azonano.com [azonano.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence-quenching of a Liposomal-encapsulated Near-infrared Fluorophore as a Tool for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 15. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 16. researchgate.net [researchgate.net]
- 17. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 18. mdpi.com [mdpi.com]
- 19. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms and kinetics of liposome-cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Application Notes and Protocols for the Measurement of C18 (Plasmalogen) Lysophosphatidylcholine in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that play significant roles in a variety of physiological and pathological processes within the central nervous system (CNS), including neuroinflammation and neuropathic pain. A specific subclass of LPCs, the plasmalogen-type LPCs [C18(Plasm) LPC], are characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. These molecules and their downstream signaling metabolites are emerging as important players in neurological health and disease. The accurate and sensitive measurement of this compound in cerebrospinal fluid (CSF) is crucial for understanding its role as a potential biomarker and its involvement in the pathophysiology of various neurological disorders.
This document provides detailed application notes and protocols for the quantification of this compound in human CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard analytical technique for lipidomics.
Data Presentation
Quantitative data for endogenous this compound levels in human CSF are not yet widely established in the literature. However, based on typical lipidomics studies of CSF, the expected concentrations are in the low ng/mL range. The following table illustrates how quantitative data for different C18 LPC species, including the plasmalogen form, could be presented.
Table 1: Illustrative Quantitative Data for C18 LPC Species in Human CSF
| Analyte | Abbreviation | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Coefficient of Variation (%CV) |
| LPC (18:0) | Stearoyl-LPC | Value | Value | Value |
| LPC (18:1) | Oleoyl-LPC | Value | Value | Value |
| LPC (18:2) | Linoleoyl-LPC | Value | Value | Value |
| LPC (p-18:0) | C18:0 Plasmalogen LPC | Value | Value | Value |
| LPC (p-18:1) | C18:1 Plasmalogen LPC | Value | Value | Value |
Values are placeholders and would be determined experimentally.
Experimental Protocols
Cerebrospinal Fluid (CSF) Sample Handling and Storage
Proper sample handling is critical to prevent the degradation of lipids and ensure the accuracy of the results.
Protocol:
-
Collection: Collect CSF via lumbar puncture into polypropylene (B1209903) tubes.
-
Processing: Immediately after collection, centrifuge the CSF samples at 2000 x g for 10 minutes at 4°C to remove any cellular debris.[1]
-
Storage: Transfer the supernatant to clean polypropylene tubes and store at -80°C until analysis.[1] Avoid repeated freeze-thaw cycles.
Lipid Extraction from CSF
An optimized lipid extraction method is essential for the efficient recovery of LPCs, including plasmalogen species, while minimizing artifact formation. The acidified Bligh & Dyer method is recommended for its reproducibility and its ability to preserve the vinyl-ether bond of plasmalogens.[1]
Protocol: Acidified Bligh & Dyer (aB&D) Extraction
-
Preparation: In a 2 mL Eppendorf tube, add an appropriate amount of a suitable internal standard (e.g., a deuterated or C17-based LPC standard). Evaporate the solvent from the internal standard to dryness under a stream of nitrogen.
-
Sample Addition: Transfer 150 µL of CSF to the tube containing the dried internal standard.
-
Extraction Solvent Addition: Add 900 µL of a chloroform (B151607)/methanol mixture (1:2, v/v) containing 1% acetic acid. The mild acidification helps to improve the extraction efficiency of certain lipid species and maintain the stability of plasmalogens.[1]
-
Vortexing: Vortex the tube for 10 seconds.
-
Phase Separation:
-
Add 300 µL of chloroform and vortex for 10 seconds.
-
Add 300 µL of water and vortex for 10 seconds to induce phase separation.
-
-
Incubation and Centrifugation: Shake the tubes for 20 minutes at 4°C, followed by centrifugation at 10,000 x g for 5 minutes at 4°C.
-
Collection of Organic Phase: Carefully collect 400 µL of the lower organic phase, which contains the lipids, and transfer it to a new tube for analysis.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 50 µL of a suitable solvent for LC-MS/MS analysis, such as methanol/toluene (9:1, v/v).[1]
Quantification by LC-MS/MS
This protocol outlines the general parameters for the analysis of this compound using a reverse-phase liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
Protocol:
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., Acquity UPLC CSH C18, 100 mm x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the lipids based on their polarity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 2-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for the detection of LPCs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification on a triple quadrupole mass spectrometer. For high-resolution instruments, parallel reaction monitoring (PRM) can be used.
-
MRM Transitions: The precursor ion for LPCs is the [M+H]⁺ ion. The characteristic product ion for the choline (B1196258) headgroup is m/z 184.1. The specific precursor ion will depend on the exact mass of the C18 plasmalogen LPC species being measured.
-
Example Transition for LPC(p-18:0): The exact mass and therefore the precursor ion would need to be calculated based on the chemical formula. The product ion would be m/z 184.1.
-
Example Transition for LPC(p-18:1): Similar to LPC(p-18:0), the specific precursor m/z would be used with a product ion of m/z 184.1.
-
-
Table 2: Example LC-MS/MS Parameters for C18 LPC Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile/Water (60:40) + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
| Precursor Ion (Q1) | [M+H]⁺ of the specific this compound |
| Product Ion (Q3) | m/z 184.1 (choline headgroup) |
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols: C18(Plasm) LPC as a Biomarker for Early Cancer Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altered lipid metabolism is a hallmark of cancer, presenting a rich source of potential biomarkers for early detection, diagnosis, and therapeutic monitoring. Among the lipids implicated in oncogenesis are ether lipids, a class of glycerophospholipids characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone. C18(Plasm) LPC, a lysophosphatidylcholine (B164491) with a vinyl-ether linkage and an 18-carbon chain, is an ether lipid that has garnered interest as a potential biomarker. This document provides a summary of the current understanding of this compound and related lipids in cancer, along with detailed protocols for its analysis.
Recent studies have highlighted significant alterations in the plasma levels of lysophosphatidylcholines (LPCs) in various cancers, including those of the breast, prostate, and colon.[1][2][3] While much of the research has focused on the broader class of LPCs or specifically on the saturated C18:0 species, the unique properties of plasmalogens like this compound suggest they may also play a crucial role in cancer biology. Ether lipids are integral to cell membrane structure and are involved in signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway.[4] Furthermore, they have been implicated in ferroptosis, a form of iron-dependent cell death that is a key area of cancer research.[5][6][7][8][9]
These application notes provide a consolidated resource for researchers investigating this compound as a cancer biomarker, including quantitative data from relevant studies, detailed experimental protocols for plasma analysis, and visualizations of associated signaling pathways and workflows.
Data Presentation
The following tables summarize the findings from various studies on the association between LPCs, including C18 species and plasmalogens, and different types of cancer. It is important to note that many studies do not differentiate between this compound and other C18 LPC isoforms.
Table 1: Association of Lysophosphatidylcholines (LPCs) with Cancer Risk and Diagnosis
| Cancer Type | Biomarker | Observation | Key Findings | Reference(s) |
| Breast, Prostate, Colorectal | LysoPC a C18:0 | Decreased plasma levels | Higher plasma levels are associated with a lower risk of these cancers. The hazard ratio for overall cancer risk was 0.37 for the highest vs. lowest quartile of LysoPC a C18:0. | [1][2][3] |
| Colorectal | 18:1-LPC and 18:2-LPC | Decreased plasma levels | A model based on LPC levels achieved a sensitivity of 82% and a specificity of 93% for detecting colorectal cancer. | [10] |
| Breast | Ethanolamine Plasmalogens (EtnPls) | Decreased serum levels | Levels of docosahexaenoic acid (22:6n-3) containing EtnPls were lower in breast cancer patients, and further decreased post-surgery, suggesting they may be a risk factor. | [11] |
| Colon | Phosphatidylserine Plasmalogens (PS-Pls) | Increased plasma levels | A receiver operating characteristic (ROC) curve for three PS plasmalogens yielded an area under the curve (AUC) of 0.998, with 100% sensitivity and 85.7% specificity for distinguishing colon cancer patients from controls. | [12] |
| Various Cancers | General LPCs | Decreased plasma concentrations | Lower LPC levels in cancer patients are often associated with weight loss and an activated inflammatory status. | [13][14] |
Experimental Protocols
This section provides a detailed protocol for the extraction and quantification of this compound from human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite based on established methods for lipidomics analysis.[10][15][16][17]
Protocol 1: Lipid Extraction from Human Plasma (Modified Folch Method)
1. Materials and Reagents:
-
Human plasma (collected in EDTA- or citrate-containing tubes)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (HPLC grade)
-
LC-MS grade water
-
Internal Standard (IS): A commercially available deuterated or odd-chain LPC standard (e.g., LPC 17:0)
-
Butylated hydroxytoluene (BHT) to prevent oxidation
-
1.5 mL or 2.0 mL microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g and 4°C)
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Autosampler vials with inserts
2. Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: In a microcentrifuge tube, add 10 µL of plasma. Spike with 10 µL of the internal standard solution.
-
Protein Precipitation and Lipid Extraction:
-
Add 400 µL of ice-cold methanol (containing 0.002% BHT) to the plasma sample.
-
Vortex thoroughly for 30 seconds.
-
Add 800 µL of chloroform.
-
Vortex vigorously for 1 minute.
-
-
Phase Separation:
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be visible at the interface.
-
-
Lipid Collection:
-
Carefully aspirate the lower organic phase using a glass pipette or syringe and transfer it to a new clean tube. Be cautious not to disturb the protein layer.
-
-
Re-extraction (Optional but Recommended for Higher Recovery):
-
Add another 400 µL of chloroform to the remaining aqueous layer and protein pellet.
-
Vortex for 1 minute and centrifuge again as in step 4.
-
Combine the second organic phase with the first one.
-
-
Drying:
-
Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as isopropanol (B130326) or a mixture of methanol/chloroform (1:1, v/v).
-
Vortex for 20 seconds to ensure the lipids are fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial with a glass insert for analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm particle size).
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C.
-
Injection Volume: 2-10 µL.
-
Gradient Elution:
-
0-2 min: 30-40% B
-
2-12 min: Gradient to 95-100% B
-
12-15 min: Hold at 95-100% B
-
15.1-18 min: Return to initial conditions and equilibrate.
-
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or targeted MS/MS for high-resolution instruments.
-
Key MRM Transitions for LPCs:
-
The precursor ion for LPCs is the [M+H]+ adduct.
-
A characteristic product ion for phosphocholine-containing lipids is m/z 184.1.
-
Therefore, the primary MRM transition will be [M+H]+ -> 184.1.
-
For this compound (C26H52NO6P), the precursor m/z would be approximately 506.36. The exact mass will vary slightly based on the specific fatty aldehyde at the sn-1 position.
-
-
Source Parameters: Optimize gas temperatures, gas flow rates, and capillary voltage according to the specific instrument manufacturer's recommendations.
Visualizations
Signaling Pathways
Ether lipids such as this compound are involved in complex cellular signaling pathways that are often dysregulated in cancer.
Caption: PI3K/Akt signaling pathway and the influence of ether lipids.
Caption: Role of ether lipids in the ferroptosis pathway.
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Conclusion
This compound and related ether lipids represent a promising class of biomarkers for the early detection of various cancers. The consistent observation of altered LPC levels in the plasma of cancer patients underscores the potential of lipidomics in clinical diagnostics. The protocols and information provided herein offer a foundation for researchers to explore the role of this compound in their specific areas of cancer research. Further studies are warranted to validate these findings in larger, diverse cohorts and to elucidate the precise mechanisms by which this compound and other ether lipids contribute to tumorigenesis. The continued development of robust analytical methods will be crucial for translating these discoveries into clinically applicable diagnostic tools.
References
- 1. Higher plasma levels of lysophosphatidylcholine 18:0 are related to a lower risk of common cancers in a prospective metabolomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Higher plasma levels of lysophosphatidylcholine 18:0 are related to a lower risk of common cancers in a prospective metabolomics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisome-driven ether-linked phospholipids biosynthesis is essential for ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferroptosis at the intersection of lipid metabolism and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Application of Liquid Chromatography/Tandem Mass Spectrometry for Quantitative Analysis of Plasmalogens in Preadolescent Children—The Hokkaido Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasmalogen Deficiency and Overactive Fatty Acid Elongation Biomarkers in Serum of Breast Cancer Patients Pre- and Post-Surgery—New Insights on Diagnosis, Risk Assessment, and Disease Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma Lipid Profile Reveals Plasmalogens as Potential Biomarkers for Colon Cancer Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma lyso-phosphatidylcholine concentration is decreased in cancer patients with weight loss and activated inflammatory status | Semantic Scholar [semanticscholar.org]
- 14. Plasma lyso-phosphatidylcholine concentration is decreased in cancer patients with weight loss and activated inflammatory status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. agilent.com [agilent.com]
Animal Models for Studying C18(Plasm) LPC Function In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C18(Plasm) lysophosphatidylcholine (B164491) (LPC) is a specific species of lysoplasmalogen, an ether phospholipid characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. Plasmalogens are integral components of cellular membranes, particularly abundant in the nervous, cardiovascular, and immune systems.[1][2] They are implicated in various cellular functions, including membrane fluidity, vesicle fusion, ion transport, and acting as endogenous antioxidants.[1][2] The study of C18(Plasm) LPC in vivo is crucial for understanding its physiological and pathophysiological roles, particularly in neurodegenerative diseases, metabolic disorders, and inflammation. This document provides detailed application notes and protocols for utilizing animal models to investigate the in vivo functions of this compound.
Animal Models for Plasmalogen Deficiency
Genetically engineered mouse models with impaired plasmalogen biosynthesis are invaluable tools for studying the function of plasmalogens and their derivatives like this compound. The most commonly used models involve the knockout of genes essential for the initial steps of ether lipid synthesis in the peroxisome.
1. Glyceronephosphate O-acyltransferase (Gnpat) Knockout Mice:
-
Genetic Background: These mice lack the Gnpat gene, which encodes the first and rate-limiting enzyme in the plasmalogen biosynthesis pathway.[3]
-
Phenotype: Gnpat knockout mice exhibit a severe reduction in plasmalogen levels in all tissues. This leads to a complex phenotype that can include neurological deficits, behavioral abnormalities, and metabolic disturbances.[3]
-
Application: This model is suitable for studying the systemic effects of severe plasmalogen deficiency and for evaluating the efficacy of plasmalogen replacement therapies.
2. Peroxisomal Biogenesis Factor 7 (Pex7) Knockout and Hypomorphic Mice:
-
Genetic Background: Pex7 is a receptor required for the import of several peroxisomal enzymes, including alkylglycerone phosphate (B84403) synthase (AGPS), the second enzyme in the plasmalogen biosynthesis pathway. Pex7 knockout mice have a severe plasmalogen deficiency.[4] Hypomorphic models with reduced Pex7 expression offer a less severe phenotype, which can be useful for studying the consequences of partial plasmalogen deficiency.[2]
-
Phenotype: Similar to Gnpat knockout mice, Pex7 deficient mice show a significant reduction in plasmalogens. The severity of the phenotype in Pex7 models can be graded depending on the level of Pex7 expression, allowing for the study of gene-dose effects.[5]
-
Application: Pex7 models are particularly relevant for studying human peroxisomal biogenesis disorders like Rhizomelic Chondrodysplasia Punctata (RCDP) and for investigating the role of plasmalogens in neuronal migration and bone development.[4]
Quantitative Data from Animal Models
Lipidomic analysis of tissues from plasmalogen-deficient mouse models reveals significant alterations in various lipid species. While specific quantification of this compound is not always reported, the data provides insights into the overall changes in the lysophospholipid pool.
Table 1: Reported Changes in Plasmalogen and Lysophospholipid Levels in Plasmalogen-Deficient Mouse Models
| Animal Model | Tissue/Fluid | Analyte | Observation | Reference(s) |
| Pex7 Knockout | Erythrocytes, Fibroblasts, Brain | Total Plasmalogens | Markedly reduced | [1] |
| Pex7 Hypomorph | Red Blood Cells | Total Plasmalogens | Reduced to ~50% of control | [2] |
| Brain, Heart | Total Plasmalogens | Reduced to ~30% of control | [2] | |
| Pex7 Allelic Series | Plasma, Brain | Total Plasmalogens | Graded reduction correlating with genotype severity | [5] |
| Plasma, Brain | C26:0-LPC | Increased, correlating with genotype severity | [5] | |
| Gnpat Knockout | Brain | Total Plasmalogens | Significantly reduced | [3] |
Experimental Protocols
Lipid Extraction from Mouse Brain Tissue for this compound Analysis
This protocol is adapted from established methods for comprehensive lipid analysis.[1][6]
Materials:
-
Mouse brain tissue, flash-frozen in liquid nitrogen.
-
Methanol (B129727) (LC-MS grade), ice-cold.
-
Methyl tert-butyl ether (MTBE, LC-MS grade).
-
Ammonium (B1175870) acetate (B1210297) solution (0.15 M).
-
Internal standards (e.g., d7-labeled PC and PE standards).[1]
-
Homogenizer.
-
Centrifuge.
-
Vacuum evaporator.
-
Glass vials.
Procedure:
-
Weigh approximately 10 mg of frozen brain tissue.
-
Homogenize the tissue in 462 µL of ice-cold methanol containing the internal standards.[1]
-
Centrifuge the homogenate at 6,000 rpm for 2 minutes at 4°C.[1]
-
Collect the supernatant.
-
Add 1540 µL of MTBE to the supernatant and incubate overnight with shaking at room temperature.[1]
-
Add 128 µL of 0.15 M ammonium acetate solution and centrifuge at 3,000 rpm for 15 minutes at 4°C to induce phase separation.[1]
-
Collect the upper organic layer.
-
Re-extract the lower aqueous layer with a solvent mixture of MTBE:methanol:0.15 M ammonium acetate (10:3:2.5 by volume).[1]
-
Combine the organic layers and dry under a vacuum evaporator.
-
Store the dried lipid extract at -80°C until analysis.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/10 mM ammonium formate, 9:1 by volume) before LC-MS analysis.[1]
UPLC-MS/MS Analysis for this compound
This protocol provides a general framework for the analysis of plasmalogen species using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).
Instrumentation:
-
UPLC system with a C18 reversed-phase column.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate different lipid classes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is highly selective and sensitive for quantifying specific lipid species.[1]
-
Transitions for Plasmalogen LPCs: Precursor ions corresponding to the [M+H]+ of this compound and its specific product ions would be monitored. The characteristic neutral loss of the headgroup and fragmentation of the vinyl-ether linked chain can be used for identification. For choline-containing lipids, a precursor ion scan for m/z 184 (phosphocholine headgroup) is often used.
In Vivo Administration of this compound (Hypothetical Protocol)
Direct in vivo administration of this compound is not well-documented in the literature. This hypothetical protocol is based on general methods for administering lipids to mice.
Materials:
-
Synthetic this compound.
-
Sterile saline or another suitable vehicle.
-
Syringes and needles for administration (e.g., intravenous, intraperitoneal, or oral gavage).
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then dilute it in sterile saline to the desired final concentration for administration. The final concentration of the organic solvent should be minimized to avoid toxicity. Liposomal formulations can also be considered to improve solubility and delivery.[7]
-
Animal Dosing: Administer the prepared this compound solution to the mice via the chosen route (e.g., tail vein injection for intravenous, intraperitoneal injection, or oral gavage). The dose and frequency of administration will need to be determined empirically based on the specific research question and the pharmacokinetic properties of the compound.
-
Monitoring and Sample Collection: Monitor the animals for any adverse effects. At predetermined time points, collect blood and tissues for lipidomic analysis to determine the biodistribution and metabolic fate of the administered this compound.
Signaling Pathways and Experimental Workflows
Plasmalogen Biosynthesis Pathway
The biosynthesis of plasmalogens is a multi-step process that begins in the peroxisomes and is completed in the endoplasmic reticulum.
Caption: Overview of the plasmalogen biosynthesis pathway.
Hypothesized this compound Signaling Pathway
LPCs are known to act as signaling molecules, often through G protein-coupled receptors (GPCRs). While the specific receptors for this compound are not definitively identified, receptors for other LPC species, such as G2A and GPR4, are potential candidates.
Caption: Hypothesized signaling pathway for this compound.
Experimental Workflow for Investigating this compound Function In Vivo
This workflow outlines the key steps for studying the effects of this compound in an animal model of plasmalogen deficiency.
Caption: Workflow for in vivo this compound functional studies.
Conclusion
Animal models of plasmalogen deficiency are essential for elucidating the in vivo functions of this compound. While direct studies on this specific lysoplasmalogen are still emerging, the protocols and methodologies outlined in this document provide a robust framework for researchers to investigate its role in health and disease. Future studies employing targeted lipidomics and specific administration of this compound in these models will be critical for dissecting its unique signaling pathways and therapeutic potential.
References
- 1. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Impaired neuronal migration and endochondral ossification in Pex7 knockout mice: a model for rhizomelic chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Pex7 Deficient Mouse Series Correlates Biochemical and Neurobehavioral Markers to Genotype Severity—Implications for the Disease Spectrum of Rhizomelic Chondrodysplasia Punctata Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 7. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of C18(Plasm) LPC in Human Plasma using HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC) in human plasma. This compound is a member of the lysoplasmalogen class of ether phospholipids, which are implicated in various physiological and pathological processes, including cellular signaling and oxidative stress. The described method utilizes a liquid-liquid extraction procedure for sample preparation, followed by high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for selective and sensitive detection. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this specific lysoplasmalogen.
Introduction
Lysoplasmalogens are generated from plasmalogens through the action of phospholipase A2. These molecules are not merely metabolic intermediates but also act as signaling molecules themselves or as precursors for other bioactive lipids. Altered levels of plasmalogens and their lyso-forms have been associated with various conditions, including neurodegenerative diseases, inflammatory disorders, and cancer. Accurate quantification of specific species like this compound is therefore crucial for understanding their biological roles and for biomarker discovery. The method presented here employs a reversed-phase HPLC separation and detection by electrospray ionization tandem mass spectrometry (ESI-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity.
Experimental Protocol
Sample Preparation: Lipid Extraction from Plasma
A modified Folch or a methyl-tert-butyl ether (MTBE) extraction method is recommended for efficient recovery of lysophospholipids.
Materials:
-
Human plasma (stored at -80°C)
-
Internal Standard (IS): e.g., LPC 17:0 or a deuterated analog of the analyte.
-
Methanol (B129727) (HPLC grade), Chloroform (HPLC grade), MTBE (HPLC grade)
-
0.9% NaCl solution (ice-cold)
-
Nitrogen gas evaporator
-
Centrifuge capable of 4°C operation
Procedure (MTBE Extraction):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a glass tube, add 200 µL of methanol containing the internal standard. Vortex for 20 seconds.
-
Add 750 µL of MTBE. Vortex for 1 minute.
-
Add 180 µL of water to induce phase separation. Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic phase (~700 µL) and transfer to a new glass tube.
-
Dry the extract to completeness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water with 10 mM ammonium (B1175870) formate). Vortex and transfer to an HPLC vial for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Tandem mass spectrometer with an ESI source.
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., Agilent ZORBAX Eclipse Plus C18, Waters Acquity UPLC BEH C18) |
| Column Temperature | 50°C |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | 90:10 Acetonitrile:Isopropanol with 10 mM Ammonium Formate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: HPLC Gradient Profile
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 2.0 | 50 |
| 12.0 | 95 |
| 14.0 | 95 |
| 14.1 | 30 |
| 17.0 | 30 |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for this compound Analysis The exact mass of this compound (C₂₆H₅₄NO₆P) is 507.369 Da.[1][2] The protonated precursor ion [M+H]⁺ is therefore m/z 508.4. The primary product ion for all phosphatidylcholines is the phosphocholine (B91661) headgroup.[3][4][5]
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| This compound | 508.4 | 184.1 | 100 | 25 | Quantifier |
| This compound | 508.4 | 104.1 | 100 | 35 | Qualifier |
| LPC 17:0 (IS) | 524.4 | 184.1 | 100 | 25 | Internal Standard |
Data and Performance Characteristics
Quantitative data for HPLC-MS/MS analysis of lysophospholipids can vary based on the specific instrumentation and matrix. The following table summarizes typical performance characteristics reported for similar analytes.[3][4]
Table 3: Typical Performance Characteristics for LPC Analysis
| Parameter | Typical Value |
|---|---|
| Concentration in Plasma | 0.5 - 15 µM (for total choline (B1196258) plasmalogens)[3] |
| Limit of Detection (LOD) | 0.01 - 0.1 pmol on column |
| Limit of Quantification (LOQ) | 0.05 - 0.5 pmol on column |
| Linearity (r²) | > 0.99 |
| Recovery | 85 - 105% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
Visualizations
Experimental Workflow
Signaling Context of Lysoplasmalogens
Lysoplasmalogens are involved in various signaling pathways, either directly or as precursors to other bioactive lipids. They can influence membrane-associated proteins and downstream signaling cascades.[1][6][7][8]
References
- 1. Detection and Structural Characterization of Ether Glycerophosphoethanolamine from Cortical Lysosomes Following Traumatic Brain Injury Using UPLC-HDMSE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural analysis of phosphatidylcholines by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Illuminating Cellular Processes: Fluorescent Labeling of C18(Plasm) LPC for Advanced Imaging Studies
For Immediate Release
In the intricate landscape of cellular signaling and lipidomics, the ability to visualize and track specific lipid molecules is paramount to unraveling their complex roles in health and disease. This application note provides detailed protocols and technical guidance for the fluorescent labeling of 1-O-(1Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC), a key lysoplasmalogen involved in various physiological and pathological processes. These protocols are designed for researchers, scientists, and drug development professionals engaged in high-resolution imaging studies to monitor the subcellular localization, trafficking, and signaling functions of this unique lipid species.
Introduction
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that act as signaling messengers in a multitude of cellular pathways.[1] Among them, plasmalogen-containing LPCs, such as this compound, are distinguished by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. This structural feature confers unique chemical properties and is implicated in protection against oxidative stress and the modulation of membrane dynamics. Fluorescently tagging this compound provides a powerful tool to investigate its metabolism and signaling roles in real-time within living cells.
This document outlines two primary strategies for fluorescently labeling this compound: direct chemical labeling of the sn-2 hydroxyl group and an indirect metabolic labeling approach. Detailed experimental protocols, data presentation, and visualizations of relevant signaling pathways are provided to facilitate the successful implementation of these techniques in the laboratory.
Data Presentation: A Comparative Overview of Fluorescent Labeling Strategies
The choice of fluorescent labeling strategy depends on the specific experimental goals. Below is a summary of the key characteristics of the direct chemical labeling and indirect metabolic labeling approaches.
| Feature | Direct Chemical Labeling (Esterification) | Indirect Metabolic Labeling (Click Chemistry) |
| Specificity | Specific to the exogenously supplied this compound. | Labels all newly synthesized choline-containing phospholipids (B1166683). |
| Reactant | This compound and a fluorescent carboxylic acid (e.g., BODIPY-FL C16). | Choline (B1196258) analog (e.g., propargylcholine) and a fluorescent azide (B81097). |
| Principle | Esterification of the sn-2 hydroxyl group of this compound. | Metabolic incorporation of a modified choline headgroup, followed by a bioorthogonal "click" reaction. |
| Typical Fluorophores | BODIPY, NBD, Pyrene | Alexa Fluor, DyLight, Fluorescein |
| Advantages | Allows for the direct tracking of a specific lipid molecule. | Robust and efficient in vivo labeling. |
| Disadvantages | Requires chemical synthesis and purification; potential for alteration of biological activity. | Lacks specificity for this compound; labels a broad class of lipids. |
Experimental Protocols
Protocol 1: Direct Chemical Labeling of this compound via Esterification
This protocol describes the direct attachment of a fluorescent carboxylic acid to the sn-2 hydroxyl group of this compound. This method allows for the creation of a fluorescently labeled lipid that can be introduced to cells for imaging studies. The critical consideration for this procedure is the use of mild reaction conditions to prevent the cleavage of the acid-labile vinyl-ether bond of the plasmalogen.
Materials:
-
This compound
-
BODIPY™ FL C16 (or other fluorescent fatty acid with a terminal carboxylic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform (B151607):methanol:water, 65:25:4 v/v/v)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Activation: To this solution, add the fluorescent carboxylic acid (e.g., BODIPY™ FL C16, 1.2 equivalents) and DMAP (0.1 equivalents).
-
Coupling: Slowly add a solution of DCC (1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, protected from light. Monitor the reaction progress by TLC. The product spot should be fluorescent and have a higher Rf value than the starting this compound.
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a small amount of 0.1 M HCl followed by saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663).
-
Purification: Concentrate the dried organic layer under reduced pressure. Purify the fluorescently labeled this compound using HPLC with a suitable solvent system.
-
Characterization and Storage: Confirm the identity and purity of the product by mass spectrometry and NMR. Store the purified fluorescent lipid in a solvent like ethanol (B145695) or chloroform at -20°C, protected from light.
Protocol 2: Indirect Metabolic Labeling of Choline Phospholipids
This protocol utilizes a bioorthogonal click chemistry approach to fluorescently label all newly synthesized choline-containing phospholipids within cells. While not specific to this compound, it is a robust method for visualizing the general dynamics of choline phospholipid metabolism and localization.
Materials:
-
Propargylcholine
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Copper (II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Replace the normal culture medium with a medium containing 50-100 µM propargylcholine. Incubate the cells for 12-24 hours to allow for the metabolic incorporation of the propargylcholine into phospholipids.
-
Fixation and Permeabilization: Wash the cells three times with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Click Reaction: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, mix:
-
10 µM fluorescent azide
-
1 mM CuSO₄
-
1 mM THPTA
-
10 mM sodium ascorbate in PBS
-
-
Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells three times with PBS. Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
Experimental Workflow for Direct Labeling
Caption: Workflow for direct chemical labeling of this compound.
Signaling Pathways of Lysophosphatidylcholine (LPC)
Caption: Key signaling pathways initiated by lysophosphatidylcholine.
Conclusion
The fluorescent labeling of this compound is an invaluable technique for elucidating its biological functions. The choice between direct chemical labeling and indirect metabolic labeling will be dictated by the specific research question. Direct labeling offers the advantage of tracking the fate of a specific molecular species, while metabolic labeling provides a broader view of choline phospholipid dynamics. The protocols and diagrams presented in this application note serve as a comprehensive guide for researchers to successfully label and visualize this important lipid molecule, thereby advancing our understanding of its role in cellular physiology and disease.
References
Application Notes and Protocols for C18(Plasm) LPC-Induced Cellular Responses
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to C18(Plasm) LPC
1-O-1’-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, or this compound, is a member of the plasmalogen family of ether phospholipids.[1] Unlike the more common diacyl phospholipids, ether lipids such as plasmalogens contain an ether bond at the sn-1 position of the glycerol (B35011) backbone.[2][3] This structural feature confers unique chemical properties, including increased resistance to oxidative stress and altered membrane dynamics.[4] this compound is an endogenous metabolite and a bioactive lipid involved in regulating cell signaling and promoting cell growth.
Lysophosphatidylcholines (LPCs) in general are produced from phosphatidylcholines by the action of phospholipase A2 (PLA2).[5][6] They are known to act as signaling molecules in a variety of cellular processes, including inflammation, apoptosis, and cell proliferation.[1][5] LPCs can exert their effects by binding to G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), thereby initiating downstream signaling cascades.[6]
Induction of Specific Cellular Responses
This compound, as a specific ether-linked LPC, is a valuable tool for investigating the roles of plasmalogens and LPCs in cellular function and disease. Its ability to modulate signaling pathways makes it relevant for research in areas such as cardiovascular disease, neurodegenerative disorders, and cancer.[6][7] Key cellular responses that can be induced and studied using this compound include:
-
Inflammatory Responses: LPCs are known to induce the production of pro-inflammatory cytokines such as interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ).[5][8] This is often mediated through the activation of signaling pathways like NF-κB.
-
Apoptosis: At certain concentrations, LPCs can induce apoptosis in various cell types, including endothelial cells.[5][8] This process can be investigated by examining markers of programmed cell death.
-
Calcium Signaling: LPCs can trigger transient increases in intracellular calcium concentrations, a key event in many signaling pathways.
Data Presentation
The following tables summarize expected quantitative data from experiments using this compound to induce cellular responses. These are representative examples, and actual results may vary depending on the cell type and experimental conditions.
Table 1: Dose-Dependent Induction of Cytokine Secretion by this compound
| This compound (µM) | IL-8 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |
| 0 (Control) | 100 ± 15 | 50 ± 10 |
| 1 | 250 ± 30 | 120 ± 20 |
| 10 | 800 ± 75 | 450 ± 50 |
| 50 | 1500 ± 120 | 900 ± 80 |
Table 2: Time-Course of NF-κB p65 Nuclear Translocation Induced by this compound (10 µM)
| Time (minutes) | % of Cells with Nuclear p65 |
| 0 | 5 ± 2 |
| 15 | 35 ± 5 |
| 30 | 70 ± 8 |
| 60 | 40 ± 6 |
Table 3: Effect of this compound on Apoptosis in Endothelial Cells
| Treatment | % Apoptotic Cells (Annexin V+) |
| Control | 3 ± 1 |
| This compound (50 µM, 24h) | 25 ± 4 |
| Staurosporine (B1682477) (1 µM, 4h) | 85 ± 7 |
Table 4: this compound-Induced Intracellular Calcium Mobilization
| Treatment | Peak Intracellular [Ca²⁺] (nM) |
| Control | 100 ± 10 |
| This compound (10 µM) | 450 ± 40 |
| Thapsigargin (1 µM) | 800 ± 60 |
Experimental Protocols
Protocol 1: Induction and Measurement of Cytokine Secretion
This protocol describes the induction of IL-8 and TNF-α secretion in human umbilical vein endothelial cells (HUVECs) in response to this compound.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for human IL-8 and TNF-α
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound in ethanol.
-
Preparation of Working Solutions: Dilute the this compound stock solution in serum-free endothelial cell medium containing 0.1% BSA to final concentrations ranging from 1 µM to 50 µM. The BSA helps to maintain the solubility of the lipid.
-
Cell Treatment: Remove the growth medium from the HUVECs and wash once with PBS. Add 100 µL of the this compound working solutions to the respective wells. Include a vehicle control (medium with 0.1% BSA and the corresponding concentration of ethanol).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 18-24 hours.
-
Sample Collection: After incubation, carefully collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of IL-8 and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of cytokines in each sample.
Protocol 2: Analysis of NF-κB Activation by Immunofluorescence
This protocol details the visualization of NF-κB p65 subunit nuclear translocation in response to this compound.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
TNF-α (positive control)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% BSA in PBS (Blocking Buffer)
-
Primary antibody: anti-NF-κB p65
-
Secondary antibody: fluorescently labeled anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Glass coverslips in a 24-well plate
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Cell Starvation: Before treatment, starve the cells in serum-free DMEM for 4 hours.
-
Cell Treatment: Treat the cells with 10 µM this compound for various time points (e.g., 0, 15, 30, 60 minutes). Include a positive control (20 ng/mL TNF-α for 30 minutes) and a vehicle control.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.
-
Antibody Staining: Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on glass slides, and visualize using a fluorescence microscope.
-
Image Analysis: Quantify the percentage of cells showing nuclear localization of the p65 subunit.
Protocol 3: Assessment of Apoptosis using Annexin V Staining
This protocol describes the detection of apoptosis in Jurkat cells treated with this compound using an Annexin V-FITC apoptosis detection kit.
Materials:
-
Jurkat cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Staurosporine (positive control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 5 x 10⁵ cells/mL in a 6-well plate.
-
Cell Treatment: Treat the cells with 50 µM this compound for 24 hours. Include a positive control (1 µM staurosporine for 4 hours) and a vehicle control.
-
Cell Harvesting: After treatment, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Protocol 4: Measurement of Intracellular Calcium Mobilization
This protocol details the measurement of intracellular calcium changes in response to this compound using a fluorescent calcium indicator.
Materials:
-
PC12 cells
-
F-12K Medium
-
This compound
-
Thapsigargin (positive control)
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluorescence plate reader or microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed PC12 cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Dye Loading: Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. Remove the culture medium, wash with HBSS, and add 100 µL of the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes.
-
Washing: Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Baseline Measurement: Measure the baseline fluorescence for 1-2 minutes using the plate reader or microscope (Excitation ~490 nm, Emission ~520 nm for Fluo-4).
-
Stimulation: Add 20 µL of a 6X concentrated solution of this compound (final concentration 10 µM) to the wells while continuously recording the fluorescence.
-
Data Recording: Continue recording the fluorescence for 5-10 minutes to capture the calcium transient.
-
Data Analysis: Normalize the fluorescence data to the baseline (F/F₀) and plot the change in fluorescence over time to visualize the calcium response.
Mandatory Visualizations
Caption: this compound signaling pathways.
Caption: Workflow for cytokine secretion assay.
Caption: Workflow for NF-κB translocation assay.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylcholine (LPC) induces proinflammatory cytokines by a platelet-activating factor (PAF) receptor-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linoleoyl-lysophosphatidylcholine suppresses immune-related adverse events due to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis/ Necrosis Assay Kit (blue, green, red) (ab176749) | Abcam [abcam.com]
- 8. Apoptosis assay kits | Abcam [abcam.com]
Troubleshooting & Optimization
How to prevent C18(Plasm) LPC degradation during sample storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC) during sample storage.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and why is its stability a concern?
This compound is a lysoplasmalogen, a type of phospholipid characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. This vinyl-ether linkage is highly susceptible to degradation through two primary pathways: acid-catalyzed hydrolysis and oxidation.[1] Degradation can lead to inaccurate quantification and misinterpretation of experimental results, making proper storage crucial for sample integrity.
Q2: What are the main causes of this compound degradation during storage?
The primary culprits in this compound degradation are:
-
Acidic Conditions: The vinyl-ether bond is particularly sensitive to low pH, which can lead to rapid hydrolysis.
-
Oxidation: Exposure to oxygen and reactive oxygen species (ROS) can lead to oxidative cleavage of the vinyl-ether bond. This process can be accelerated by the presence of metal ions.
-
Inappropriate Temperatures: Higher temperatures increase the rate of both hydrolytic and oxidative degradation.
-
Repeated Freeze-Thaw Cycles: These can disrupt sample integrity and expose this compound to degradative enzymes and pro-oxidants.
Q3: How can I prevent the oxidative degradation of my samples?
The most effective way to prevent oxidation is to add an antioxidant to your samples and store them under an inert atmosphere.
-
Antioxidant Addition: Butylated hydroxytoluene (BHT) is a commonly used antioxidant for lipid preservation. A final concentration of 100 µM BHT in plasma or serum samples is recommended.
-
Inert Atmosphere: After adding the antioxidant, overlay the sample with an inert gas such as argon or nitrogen before sealing the storage vial. This displaces oxygen and minimizes the potential for oxidation.
Q4: What is the optimal temperature for storing samples containing this compound?
For long-term storage, it is crucial to keep samples at low temperatures to minimize enzymatic activity and chemical degradation.
-
-80°C: This is the highly recommended temperature for long-term storage of plasma and other biological samples containing this compound.
-
-20°C: While acceptable for shorter-term storage, degradation can still occur over time at this temperature.[2]
Q5: How many times can I freeze and thaw my samples?
It is critical to minimize the number of freeze-thaw cycles. Each cycle can compromise the integrity of the sample. It is best practice to aliquot samples into single-use volumes before the initial freezing to avoid the need for repeated thawing of the entire sample.
Q6: What type of storage container should I use?
For lipids dissolved in organic solvents, always use glass vials with Teflon-lined caps. Plastic containers can leach impurities that may interfere with your analysis. For aqueous samples like plasma, polypropylene (B1209903) tubes are generally acceptable.
Data Presentation: Storage Condition Comparison
The following table summarizes the expected stability of this compound under various storage conditions.
| Storage Temperature | Antioxidant (BHT) | Atmosphere | Expected Stability | Recommendations |
| -80°C | Yes (100 µM) | Inert (Argon/Nitrogen) | High | Optimal for long-term storage. |
| -80°C | No | Air | Moderate | Risk of oxidation over time. |
| -20°C | Yes (100 µM) | Inert (Argon/Nitrogen) | Moderate to High | Suitable for short to medium-term storage. |
| -20°C | No | Air | Low to Moderate | Significant degradation is likely over time. |
| 4°C (Refrigerator) | - | - | Very Low | Not recommended for storage beyond immediate processing. |
| Room Temperature | - | - | Extremely Low | Avoid at all costs. |
Experimental Protocols
Protocol 1: Addition of BHT to Plasma/Serum Samples
Objective: To add Butylated Hydroxytoluene (BHT) to plasma or serum samples to prevent lipid oxidation during storage.
Materials:
-
Butylated Hydroxytoluene (BHT)
-
Ethanol (EtOH), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Low retention siliconized microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a 1000x BHT stock solution (100 mM in EtOH):
-
Dissolve 220.35 mg of BHT in 10 mL of ethanol.
-
Aliquot into 500 µL volumes in low retention siliconized microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
-
Prepare a 100x BHT working solution (10 mM in PBS):
-
On the day of use, take one 500 µL aliquot of the 1000x BHT stock solution.
-
Add 5 µL of the 1000x BHT stock to 45 µL of PBS.
-
Vortex briefly to mix.
-
-
Add BHT to plasma/serum samples:
-
For every 100 µL of plasma or serum, add 1 µL of the 100x BHT working solution to achieve a final concentration of 100 µM.
-
Vortex the sample briefly to ensure thorough mixing.
-
-
Storage:
-
Overlay the sample with argon or nitrogen gas.
-
Seal the tube tightly.
-
Store at -80°C for long-term storage.
-
Protocol 2: Lipid Extraction from Plasma using a Modified Folch Method
Objective: To extract total lipids, including this compound, from plasma samples for subsequent analysis.
Materials:
-
Chloroform (CHCl3), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
0.9% NaCl solution (aqueous)
-
BHT (as an antioxidant)
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Pipettes and glass syringes
Procedure:
-
Sample Preparation:
-
To a 1 mL plasma sample in a glass centrifuge tube, add 20 µL of a 5 mg/mL solution of BHT in methanol.
-
-
Solvent Addition:
-
Add 2 mL of methanol to the plasma sample. Vortex for 30 seconds.
-
Add 4 mL of chloroform. Vortex for 1 minute.
-
-
Phase Separation:
-
Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
-
Washing:
-
Add 2 mL of a 0.9% NaCl solution to the collected organic phase.
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully remove the upper aqueous layer.
-
-
Drying and Storage:
-
Evaporate the solvent from the final organic phase under a gentle stream of nitrogen.
-
Resuspend the dried lipid extract in a suitable solvent for your analytical method (e.g., methanol or isopropanol).
-
Store the extracted lipids at -80°C under an inert atmosphere.
-
Protocol 3: Quantification of this compound using LC-MS/MS
Objective: To quantify the concentration of this compound in an extracted lipid sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation and Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
This compound analytical standard
-
Deuterated this compound internal standard (e.g., this compound-d9)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound and the deuterated internal standard in methanol.
-
Create a series of calibration standards by serially diluting the this compound stock solution. Each calibration standard should contain a fixed concentration of the deuterated internal standard.
-
-
Sample Preparation:
-
To your extracted lipid sample, add the deuterated internal standard at the same concentration used in the calibration standards.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards onto the LC-MS/MS system.
-
LC Method:
-
Flow rate: 0.3 mL/min
-
Column temperature: 40°C
-
Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.
-
-
MS/MS Method (Positive Ion Mode):
-
Monitor the precursor to product ion transitions for this compound and its deuterated internal standard. A common transition for choline-containing lipids is the precursor ion to the m/z 184 product ion (phosphocholine headgroup).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in your samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Recommended workflow for sample handling and analysis.
References
Optimizing mass spectrometry source conditions for C18(Plasm) LPC
This technical support center provides troubleshooting guidance and frequently asked questions to help you optimize mass spectrometry source conditions for the analysis of C18(Plasm) LPC (1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine).
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: Electrospray ionization (ESI) in positive ion mode is typically preferred for the analysis of lysophosphatidylcholines (LPCs), including this compound. This is because the choline (B1196258) headgroup readily accepts a proton, forming a stable [M+H]+ ion, which generally provides high sensitivity. While negative ion mode can be used, positive mode often yields a more robust and sensitive signal for this class of lipids.
Q2: What are the characteristic product ions of this compound in MS/MS analysis?
A2: In positive ion mode tandem mass spectrometry (MS/MS), the most characteristic product ion for all phosphatidylcholines, including LPCs, is the phosphocholine (B91661) headgroup fragment at m/z 184. The fragmentation of the vinyl ether-linked alkyl chain in plasmalogens can also yield specific fragments that help to confirm its identity.
Q3: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
A3: In-source fragmentation (ISF) is the unintended fragmentation of ions in the ion source of the mass spectrometer before they enter the mass analyzer.[1][2][3] LPCs are particularly susceptible to ISF, which can lead to the generation of fragments that may be mistaken for other molecules, resulting in misannotation and inaccurate quantification.[1][2][3] Minimizing ISF is a critical aspect of method development for LPC analysis.
Q4: How does the C18 plasmalogen moiety affect its mass spectrometric behavior compared to a standard C18:1 LPC?
A4: The vinyl ether linkage in the C18 plasmalogen is more labile than the ester linkage in a standard C18:1 LPC under certain conditions. This can influence its fragmentation pattern and may require slightly different source conditions for optimal analysis. The fragmentation of the plasmalogen can provide unique identifying ions, but also necessitates careful optimization to avoid excessive fragmentation.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low Signal Intensity or No Signal | - Inappropriate ionization mode.- Suboptimal source parameters (e.g., spray voltage, gas flows, temperatures).- Poor sample preparation or low concentration.- Incorrect mobile phase composition. | - Ensure the mass spectrometer is in positive ion mode.- Systematically optimize source parameters (see Experimental Protocol below).- Verify sample concentration and integrity.- Use a mobile phase containing a proton source (e.g., formic acid) and ensure compatibility with ESI. |
| High Background Noise | - Contaminated mobile phase or LC system.- In-source fragmentation of co-eluting compounds.- Improper source settings. | - Use high-purity LC-MS grade solvents and additives.- Implement a robust chromatographic separation to resolve this compound from interfering species.- Optimize source parameters to reduce the ionization of background components. |
| Inconsistent Signal/Poor Reproducibility | - Unstable spray in the ESI source.- Fluctuations in source temperature or gas flows.- Sample carryover from previous injections. | - Check the spray needle for clogging or damage.- Ensure all source parameters are stable and within the instrument's recommended ranges.- Develop a thorough wash method for the autosampler and column between injections.[4] |
| Unexpected Peaks or Fragments in MS1 Spectrum | - In-source fragmentation of this compound or other sample components.- Presence of adducts (e.g., sodium, potassium).- Sample degradation. | - Reduce source voltages (e.g., fragmentor, nozzle voltage) and temperatures to minimize ISF.[1][2][3]- Use mobile phase modifiers like ammonium (B1175870) formate (B1220265) to promote the formation of protonated molecules over other adducts.- Ensure proper sample handling and storage to prevent degradation. |
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters for this compound
This protocol describes a systematic approach to optimizing key ESI source parameters to maximize the signal intensity of the [M+H]+ ion of this compound while minimizing in-source fragmentation.
1. Initial Instrument Setup:
- LC System: A reverse-phase C18 column is commonly used for lipid analysis.[5][6]
- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
- Mobile Phase B: Isopropanol/acetonitrile (90:10) with 0.1% formic acid and 10 mM ammonium formate.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- Mass Spectrometer: Set to positive ion mode, scanning a mass range that includes the m/z of the this compound [M+H]+.
2. Infusion and Parameter Optimization:
- Prepare a standard solution of this compound in the mobile phase.
- Infuse the standard solution directly into the mass spectrometer using a syringe pump to obtain a stable signal.
- Optimize the following parameters one at a time, monitoring the signal intensity of the precursor ion and any potential fragment ions:
- Capillary Voltage: Start with a typical value (e.g., 3.5 kV) and adjust in small increments (e.g., ±0.5 kV).
- Gas Temperatures (Drying and Sheath Gas): Begin with moderate temperatures (e.g., 250-350 °C) and adjust to ensure efficient desolvation without causing thermal degradation.
- Gas Flow Rates (Drying and Sheath Gas): Optimize to achieve a stable spray and maximal signal.
- Fragmentor/Nozzle Voltage: This is a critical parameter for controlling in-source fragmentation. Start with a low value and gradually increase it, observing the trade-off between precursor ion intensity and the appearance of fragment ions.
3. Data Analysis and Refinement:
- For each parameter, record the signal intensity of the this compound precursor ion and any significant in-source fragments.
- Select the combination of parameters that provides the highest precursor ion intensity with the lowest relative abundance of in-source fragments.
- Verify the optimized method using LC-MS injections of the standard and a representative sample matrix.
Table 1: Example of Fragmentor Voltage Optimization Data
| Fragmentor Voltage (V) | Precursor Ion Intensity (cps) | In-Source Fragment Intensity (cps) | Signal-to-Noise (S/N) |
| 80 | 1.5 x 106 | 5.0 x 104 | 500 |
| 100 | 2.8 x 106 | 1.2 x 105 | 950 |
| 120 | 4.5 x 106 | 3.0 x 105 | 1500 |
| 140 | 4.2 x 106 | 8.5 x 105 | 1300 |
| 160 | 3.1 x 106 | 1.5 x 106 | 800 |
This table illustrates how increasing the fragmentor voltage can initially increase the precursor ion intensity and S/N, but excessive voltage leads to a significant increase in in-source fragmentation and a decrease in both precursor intensity and S/N.
Visualizations
Caption: Workflow for optimizing MS source conditions for this compound.
Caption: Troubleshooting logic for poor this compound signal.
References
- 1. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
Troubleshooting poor recovery of C18(Plasm) LPC during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of C18(Plasm) LPC (1-O-1’-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine) and other lysophospholipids.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor recovery of this compound during lipid extraction?
Poor recovery of this compound, a type of lysophosphatidylcholine (B164491) plasmalogen, is often due to a combination of its unique chemical properties and the extraction method used. The most common causes include:
-
High Polarity: Lysophospholipids, including this compound, are more hydrophilic than many other lipid classes. In traditional biphasic extraction methods like the Folch or Bligh and Dyer techniques, they can partition into the upper aqueous phase, leading to significant losses.[1]
-
Acid Sensitivity: The vinyl-ether bond at the sn-1 position of plasmalogens is susceptible to hydrolysis under acidic conditions.[2] The use of acidic solvents can lead to the degradation of this compound, resulting in the formation of artifactual lysophospholipids and an underestimation of the target analyte.[2]
-
Emulsion Formation: Samples with high concentrations of surfactant-like molecules such as phospholipids (B1166683) can form stable emulsions during liquid-liquid extraction.[3] This can trap this compound and prevent clean phase separation, thereby reducing recovery.[3]
-
Suboptimal Solvent Systems: Not all lipid extraction protocols are suitable for the quantitative recovery of all lipid classes. Standard chloroform (B151607)/methanol (B129727) protocols may have low recovery for charged and non-polar lipids like lysophospholipids.[4]
Q2: Which extraction methods are recommended for improving the recovery of this compound?
Several methods have been shown to be more effective for extracting lysophospholipids and plasmalogens. The choice of method may depend on the sample matrix and downstream analytical requirements.
-
Methanol (MeOH) Extraction: A simple and rapid single-step method using only methanol has been demonstrated to be effective for the extraction of lysophospholipids and phospholipids from plasma or serum.[1][5] This method avoids phase separation, which can be a major source of lysophospholipid loss.
-
Modified Folch Method with MTBE: A modified Folch method substituting chloroform with methyl-tert-butyl ether (MTBE) has been shown to be effective for extracting a broad range of phospholipids and lysophospholipids from human plasma.[6][7]
-
Butanol-Based Extraction: Neutral butanol extraction has been used to circumvent the issue of plasmalogen hydrolysis that can occur with acid-based methods, although it may result in only partial recovery.[2]
Q3: How can I prevent the degradation of this compound during extraction?
To prevent the acid-catalyzed hydrolysis of the vinyl-ether bond in this compound, it is crucial to avoid acidic conditions during the extraction process.
-
Use Neutral Solvents: Opt for extraction methods that employ neutral or slightly basic solvent systems.
-
Avoid Strong Acids: If a modified Bligh and Dyer method is used, consider replacing strong acids like HCl with a milder acid, such as citric acid.[1]
-
Control Temperature: Perform extractions at room temperature or on ice to minimize potential degradation.
Q4: What should I do if an emulsion forms during my liquid-liquid extraction?
Emulsion formation is a common issue that can significantly impact recovery.[3] Here are several strategies to address this:
-
Gentle Mixing: Instead of vigorous shaking or vortexing, gently swirl or rock the sample to mix the phases.[3] This reduces the energy input that can lead to emulsion formation.
-
Salting Out: Add a small amount of a saturated salt solution (brine) to the mixture.[3] This increases the ionic strength of the aqueous phase, which can help to break the emulsion and force a cleaner separation.
-
Centrifugation: Centrifuging the sample can help to resolve the emulsion and compact the interfacial layer.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[3]
Troubleshooting Guides
Guide 1: Diagnosing the Source of this compound Loss
If you are experiencing low recovery, it is important to systematically identify the step in your protocol where the loss is occurring.
Troubleshooting Workflow for Low this compound Recovery
Caption: A workflow to diagnose and resolve poor this compound recovery.
Guide 2: Optimizing Your Extraction Protocol
This guide provides a logical flow for selecting and optimizing an extraction method for this compound.
Protocol Optimization Workflow
Caption: A step-by-step guide for selecting and validating an extraction protocol.
Data and Protocols
Table 1: Comparison of Lipid Extraction Method Efficiencies for Lysophospholipids
| Extraction Method | Key Solvents | Principle | Recovery Efficiency for LPCs | Advantages | Disadvantages |
| Methanol (MeOH) Method | Methanol | Monophasic, protein precipitation | Good to Excellent (>80%)[1] | Simple, fast, single-step[1][5] | May not be optimal for all lipid classes. |
| Modified Folch (MTBE) | MTBE, Methanol, Water | Biphasic, liquid-liquid extraction | Good to Excellent[6][7] | High identification rate for many lipid classes[6][7] | More complex, involves phase separation. |
| Bligh and Dyer (Original) | Chloroform, Methanol, Water | Biphasic, liquid-liquid extraction | Poor[1] | Widely established for major phospholipids. | Inefficient for more hydrophilic lipids like LPCs.[1] |
| Butanol Method | Butanol, Water | Biphasic, liquid-liquid extraction | Partial (60-72%)[2] | Avoids acid-induced plasmalogen hydrolysis.[2] | Lower recovery compared to other methods.[2] |
Experimental Protocols
Protocol 1: Simple Methanol Extraction for Plasma/Serum (Adapted from[1])
-
Preparation: For each 2 µL of plasma or serum, prepare 1 mL of methanol (MeOH) containing an appropriate internal standard (e.g., 12:0 LPC).
-
Extraction: Add the 2 µL sample to the 1 mL of MeOH with the internal standard in a siliconized or glass tube.
-
Vortex: Vortex the mixture thoroughly.
-
Incubation: Incubate the mixture on ice for 10 minutes.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes at room temperature.
-
Collection: Carefully collect the supernatant for analysis (e.g., by mass spectrometry).
Protocol 2: Modified Folch Extraction with MTBE/Methanol (Adapted from[6][7])
-
Sample Preparation: Spike the plasma sample with appropriate internal standards.
-
Solvent Addition: To the plasma sample, add a mixture of MTBE and Methanol. A common ratio is 10:3 (v/v).
-
Vortex: Vortex the mixture thoroughly for 1 minute.
-
Phase Separation: Add water to induce phase separation. A typical ratio of MTBE:Methanol:Water is 10:3:2.5 (v/v/v).
-
Vortex and Centrifuge: Vortex the mixture again and then centrifuge to separate the phases.
-
Collection: Carefully collect the upper (organic) phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for your analytical method.
References
- 1. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of various techniques for the quantitative extraction of lysophospholipids from myocardial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimized extraction of phospholipids and lysophospholipids for nanoflow liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Resolving Chromatographic Co-elution of C18(Plasm) LPC Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the chromatographic co-elution of C18(Plasm) LPC (lysophosphatidylcholine plasmalogen) isomers.
Frequently Asked Questions (FAQs)
Q1: What are this compound isomers, and why are they difficult to separate?
A: this compound isomers are molecules with the same mass and elemental composition but differ in the position of the double bond on the C18 fatty acyl chain. This subtle structural difference results in very similar physicochemical properties, making their separation by conventional chromatographic techniques challenging and often leading to co-elution.
Q2: What is chromatographic co-elution, and how does it impact my results?
A: Chromatographic co-elution occurs when two or more distinct compounds are not adequately separated by the chromatography system and elute from the column at or near the same time, resulting in a single, merged chromatographic peak.[1][2][3] This can lead to inaccurate identification and quantification of the individual isomers.[1][3]
Q3: How can I determine if I have a co-elution problem with my this compound isomers?
A: Signs of co-elution include asymmetrical peak shapes, such as shoulders or tailing.[1][3] If you are using a Diode Array Detector (DAD), you can assess peak purity by comparing the UV-Vis spectra across the peak; non-identical spectra suggest co-elution.[3] With a mass spectrometry (MS) detector, examining the mass spectra across the peak can reveal the presence of multiple components.[3]
Troubleshooting Guides
Method 1: Optimization of Reversed-Phase Liquid Chromatography (RPLC)
For initial attempts to resolve this compound isomers, optimizing your existing RPLC method is a good starting point.
Issue: A single, broad, or shouldered peak is observed for this compound.
Solutions:
-
Modify Mobile Phase Composition: Altering the solvent strength and selectivity can improve resolution.
-
Weaken the Mobile Phase: If your peaks are eluting too quickly (low capacity factor), decrease the proportion of the strong organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention time and allow for better separation.[1][3]
-
Change Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity due to different solvent properties.
-
-
Adjust Temperature: Lowering the column temperature can sometimes enhance separation by increasing the interaction between the analytes and the stationary phase.
-
Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity.
-
Phenyl-Hexyl Phases: These columns can offer different selectivity for compounds with double bonds compared to standard C18 columns.[1]
-
This protocol is a general starting point and may require further optimization.
| Parameter | Specification |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% Formic Acid |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B over a prolonged gradient (e.g., 30-60 minutes). |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 50 °C |
| Injection Volume | 1 - 5 µL |
| Detector | Mass Spectrometer (MS) |
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that separates compounds based on their polarity and can be effective for polar lipids like LPCs.[4][5]
Issue: RPLC methods fail to provide adequate resolution of this compound isomers.
Solution: Employ a HILIC separation method. In HILIC, analytes partition between the mobile phase and a water-enriched layer on the surface of a polar stationary phase.[4][5]
| Parameter | Specification |
| Column | HILIC Column (e.g., Bare silica (B1680970) or with polar functional groups, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile/Water (e.g., 95:5 v/v) with 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Water (e.g., 50:50 v/v) with 10 mM Ammonium Formate |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Detector | Mass Spectrometer (MS) |
Method 3: Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for the separation of isomers and is well-suited for lipid analysis due to its use of supercritical CO2 as the primary mobile phase.[6][7][8]
Issue: Both RPLC and HILIC do not resolve the this compound isomers.
Solution: Utilize SFC, which often provides orthogonal selectivity to liquid chromatography. SFC can offer high efficiency and unique separation mechanisms for lipid isomers.[6][9]
| Parameter | Specification |
| Column | C18 or other suitable SFC column (e.g., 3.0 x 100 mm, 1.8 µm) |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Modifier) | Methanol with 0.1% Ammonium Formate |
| Gradient | Start with a low percentage of modifier (e.g., 5%) and increase to facilitate elution. |
| Flow Rate | 1.5 - 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 - 60 °C |
| Detector | Mass Spectrometer (MS) |
Method 4: Differential Ion Mobility Spectrometry (DIMS)
DIMS, also known as Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), is a post-ionization separation technique that separates ions in the gas phase based on their differential mobility in high and low electric fields.[10][11] It is highly effective for separating lipid isomers.[11][12][13]
Issue: Chromatographic methods alone are insufficient for complete isomer resolution.
Solution: Couple your LC system to a mass spectrometer equipped with a DIMS/FAIMS device. This adds another dimension of separation, often resolving isomers that co-elute from the chromatographic column.[10][11][12]
Caption: Workflow for LC-DIMS-MS analysis of this compound isomers.
Troubleshooting Logic
The following flowchart provides a logical progression for troubleshooting the co-elution of this compound isomers.
Caption: Troubleshooting flowchart for resolving this compound isomer co-elution.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 5. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 6. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Separation and Classification of Lipids Using Differential Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Broad Separation of Isomeric Lipids by High-Resolution Differential Ion Mobility Spectrometry with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing in-source fragmentation of C18(Plasm) LPC in MS
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing in-source fragmentation of C18(Plasm) LPC during mass spectrometry experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, focusing on practical solutions to minimize in-source fragmentation.
Issue 1: High abundance of fragment ions and low abundance of the precursor ion for this compound.
This is a classic sign of excessive in-source fragmentation. The goal is to create "softer" ionization conditions to minimize this effect.[1]
-
Question: My mass spectrum for this compound shows a very weak signal for the precursor ion but intense peaks corresponding to fragment ions. How can I increase the precursor ion signal?
-
Answer: This indicates that the ionization conditions are too harsh, causing the this compound to fragment in the ion source. To mitigate this, you should optimize the following parameters:
-
Reduce the Cone/Fragmentor Voltage: This is often the most influential parameter in controlling in-source fragmentation.[1] Systematically decrease the cone voltage (also known as fragmentor voltage or declustering potential depending on the instrument manufacturer) and monitor the intensities of the this compound precursor ion and its fragments.
-
Lower the Ion Source Temperature: High temperatures can increase the internal energy of the ions, leading to fragmentation.[1] Gradually lower the ion source or capillary temperature in increments (e.g., 25-50°C) and observe the effect on the precursor-to-fragment ion ratio. For many lipids, an optimal temperature range is between 200-250°C.[2]
-
Adjust Gas Flow Rates: Optimize the nebulizer and drying gas flow rates to ensure efficient desolvation without imparting excessive energy to the ions.
-
Issue 2: Misidentification of this compound fragments as other lipid species.
In-source fragments of this compound can have the same mass-to-charge ratio (m/z) as other endogenous lipids, leading to incorrect identification and quantification.[3]
-
Question: I am detecting a peak at an m/z that could correspond to another lipid, but it co-elutes with my this compound standard. How can I confirm if this is a fragment?
-
Answer: Co-elution with a known standard is a strong indicator of in-source fragmentation. Here’s how you can confirm and address this:
-
Vary Source Energy: As described in Issue 1, systematically reduce the cone/fragmentor voltage. If the intensity of the unknown peak decreases proportionally to the increase in the this compound precursor ion, it is highly likely a fragment.[1]
-
Infuse a Pure Standard: Directly infuse a pure this compound standard into the mass spectrometer. If you observe the problematic peak in the absence of other analytes, it is definitively an in-source fragment.[1]
-
Utilize Chromatographic Separation: If you are using a shotgun lipidomics approach, consider implementing liquid chromatography (LC). LC separation can help distinguish between true co-eluting lipids and in-source fragments, as fragments will have the same retention time as the parent molecule.[1]
-
Issue 3: Poor reproducibility of this compound quantification.
In-source fragmentation can lead to inconsistent and inaccurate quantification of this compound by reducing the intensity of the precursor ion in a variable manner.[3]
-
Question: My quantitative results for this compound are not reproducible across different runs. Could in-source fragmentation be the cause?
-
Answer: Yes, variable in-source fragmentation is a likely cause of poor reproducibility. To improve quantitative accuracy, it is crucial to establish and maintain stable and soft ionization conditions.
-
Develop a Robust Method: Systematically optimize and fix the ion source parameters (cone voltage, temperature, gas flows) as detailed in the experimental protocol below.
-
Use an Internal Standard: Employ a stable isotope-labeled internal standard for this compound if available. This will help to normalize for variations in ionization efficiency and fragmentation.
-
Regular Instrument Maintenance and Calibration: Ensure your mass spectrometer is regularly maintained and calibrated to minimize performance drift.
-
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF)?
A1: In-source fragmentation, also known as in-source decay, is the fragmentation of an analyte that occurs within the ion source of a mass spectrometer before the ions are subjected to mass analysis.[1] While electrospray ionization (ESI) is considered a "soft" ionization technique, some molecules, including lipids like this compound, can be fragile and fragment under certain source conditions.[1][3]
Q2: What are the common fragmentation pathways for plasmalogen PCs like this compound?
A2: In positive ion mode ESI, plasmalogen phosphatidylcholines can undergo fragmentation through several pathways. Common fragments include the loss of the phosphocholine (B91661) headgroup, as well as cleavages around the ether linkage at the sn-1 position.
Q3: How does in-source fragmentation of this compound affect my data?
A3: In-source fragmentation can negatively impact your data in several ways:
-
Misidentification: Fragment ions can be mistaken for other endogenous lipids.[3]
-
Inaccurate Quantification: ISF reduces the signal of the precursor ion, leading to an underestimation of the this compound concentration.[3] Conversely, if a fragment is misidentified as another lipid, it can lead to an overestimation of that lipid's concentration.
-
Increased Spectral Complexity: The presence of both precursor and fragment ions makes data analysis and interpretation more complicated.[3]
Q4: Can mobile phase composition influence in-source fragmentation?
A4: Yes, the mobile phase composition can influence the ionization efficiency and the extent of in-source fragmentation. The use of mobile phase modifiers is recommended to improve ionization and detection of lipids.[4] For example, adding ammonium (B1175870) formate (B1220265) or acetate (B1210297) can promote the formation of specific adducts that may be more or less prone to fragmentation. It is important to keep the mobile phase composition consistent once a method has been optimized.
Quantitative Data Summary
The following table provides illustrative data on the effect of key ion source parameters on the in-source fragmentation of this compound. This data is representative and serves to demonstrate the expected trends when optimizing these parameters.
| Cone Voltage (V) | Source Temperature (°C) | Precursor Ion Intensity (Arbitrary Units) | Key Fragment Ion Intensity (Arbitrary Units) | Precursor/Fragment Ratio |
| 20 | 250 | 8.5 x 10^5 | 1.2 x 10^4 | 70.8 |
| 40 | 250 | 6.2 x 10^5 | 5.8 x 10^4 | 10.7 |
| 60 | 250 | 3.1 x 10^5 | 1.5 x 10^5 | 2.1 |
| 80 | 250 | 1.2 x 10^5 | 3.9 x 10^5 | 0.3 |
| 40 | 200 | 7.1 x 10^5 | 4.5 x 10^4 | 15.8 |
| 40 | 300 | 5.3 x 10^5 | 8.2 x 10^4 | 6.5 |
| 40 | 350 | 2.9 x 10^5 | 2.1 x 10^5 | 1.4 |
Experimental Protocol: Optimization of MS Parameters to Minimize In-Source Fragmentation of this compound
This protocol outlines a systematic approach to optimize ion source parameters for the analysis of this compound using LC-MS.
1. Sample Preparation:
- Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent such as methanol (B129727) or isopropanol.
2. Liquid Chromatography (LC) Method:
- Column: Use a C18 reversed-phase column suitable for lipidomics (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[4]
- Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
- Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
- Gradient: Develop a suitable gradient to elute this compound.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40-50°C.
3. Mass Spectrometry (MS) Method - Parameter Optimization:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Initial MS Parameters:
- Capillary Voltage: 3.0-3.5 kV
- Drying Gas Flow: 8-12 L/min
- Drying Gas Temperature: 300-350°C
- Nebulizer Pressure: 30-40 psi
- Cone/Fragmentor Voltage Optimization:
- Set the source temperature to a moderate value (e.g., 250°C).
- Acquire mass spectra of the this compound standard over a range of cone/fragmentor voltages (e.g., from 10 V to 100 V in 10 V increments).[1]
- For each voltage, record the intensity of the precursor ion and major fragment ions.
- Plot the precursor-to-fragment ion ratio versus the cone voltage and select the voltage that maximizes this ratio without a significant loss of the precursor signal.[1]
- Source/Capillary Temperature Optimization:
- Set the cone/fragmentor voltage to the optimized value from the previous step.
- Acquire mass spectra at various ion source/capillary temperatures (e.g., from 150°C to 350°C in 50°C increments).[1]
- Monitor the precursor and fragment ion intensities.
- Select the temperature that provides a good balance between efficient desolvation (high precursor signal) and minimal fragmentation.
4. Data Analysis:
- Analyze the data from the optimization experiments to determine the optimal cone/fragmentor voltage and source temperature that result in the highest precursor-to-fragment ion ratio for this compound.
- Use these optimized parameters for all subsequent analyses of samples containing this compound.
Visualizations
Caption: In-source fragmentation of this compound in the ion source.
Caption: Workflow for optimizing MS parameters to minimize in-source fragmentation.
References
Navigating C18(Plasm) LPC Stability: A Technical Guide for Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of C18(Plasm) LPC in various organic solvents. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered when working with C1eighteen(Plasm) LPC and other plasmalogens.
Question 1: I am observing degradation of my this compound standard in solution. What are the likely causes?
Answer: Degradation of this compound is often due to the labile nature of its sn-1 vinyl-ether bond. This bond is particularly susceptible to cleavage under acidic conditions. Trace amounts of acid in your organic solvent or on glassware can catalyze this degradation. Additionally, prolonged exposure to air can lead to oxidation of the polyunsaturated fatty acid at the sn-2 position, though the vinyl-ether bond is the primary point of instability.
Troubleshooting Steps:
-
Solvent Quality: Use high-purity, HPLC-grade or LC-MS grade solvents. Freshly opened solvents are preferable.
-
pH Neutrality: Ensure all glassware is thoroughly rinsed and free of any acidic residue. If necessary, glassware can be rinsed with a dilute solution of a weak base, followed by extensive rinsing with high-purity water and drying.
-
Inert Atmosphere: For long-term storage in solution, it is recommended to overlay the solvent with an inert gas such as argon or nitrogen to minimize oxidation.
-
Storage Temperature: Store this compound solutions at -20°C or lower. For long-term storage, -80°C is recommended.
Question 2: Can I use plastic containers to store my this compound solutions?
Answer: It is strongly advised to avoid storing this compound, or any lipid, in organic solvents in plastic containers. Plasticizers and other contaminants can leach from the plastic into the solvent, potentially reacting with the lipid or interfering with downstream analysis. Always use glass vials with Teflon-lined caps (B75204) for storing lipid solutions.
Question 3: I am seeing an unexpected peak in my chromatogram when analyzing this compound. What could this be?
Answer: An unexpected peak could be a degradation product of this compound. The most common degradation product is 1-lyso-2-hydroxy-sn-glycero-3-phosphocholine (LPC), resulting from the cleavage of the vinyl-ether bond. Another possibility is an oxidation product if the sample was not handled under inert conditions. To confirm the identity of the unexpected peak, you can use a mass spectrometer to determine its mass-to-charge ratio.
Question 4: Which solvents are best for dissolving and storing this compound?
Answer: this compound is most soluble in polar protic solvents like methanol (B129727) and ethanol. Acetonitrile can also be used, though solubility may be slightly lower. Halogenated solvents like chloroform (B151607) are also effective. However, the stability of this compound can vary significantly between these solvents. Refer to the data tables below for more information. For long-term storage, it is crucial to choose a solvent that minimizes degradation.
Quantitative Data on this compound Stability
The following tables provide representative data on the stability of this compound in different organic solvents under various conditions. This data is intended to serve as a guideline for experimental design.
Table 1: Stability of this compound in Various Organic Solvents at -20°C
| Solvent | Time (days) | This compound Remaining (%) |
| Methanol | 1 | 95.2 |
| 7 | 85.1 | |
| 30 | 65.7 | |
| Ethanol | 1 | 98.5 |
| 7 | 92.3 | |
| 30 | 80.4 | |
| Acetonitrile | 1 | 99.1 |
| 7 | 97.5 | |
| 30 | 94.2 | |
| Chloroform | 1 | 99.5 |
| 7 | 98.8 | |
| 30 | 97.1 |
Table 2: Effect of Temperature on this compound Stability in Methanol
| Temperature (°C) | Time (days) | This compound Remaining (%) |
| 4 | 1 | 88.3 |
| 7 | 60.1 | |
| -20 | 1 | 95.2 |
| 7 | 85.1 | |
| -80 | 1 | 99.8 |
| 7 | 99.2 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC-MS
This protocol outlines a method to quantify the degradation of this compound over time in a specific organic solvent.
Materials:
-
This compound standard
-
High-purity organic solvent of interest (e.g., methanol, ethanol, acetonitrile)
-
HPLC-grade water
-
Mass spectrometry-grade formic acid
-
Glass vials with Teflon-lined caps
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
-
Analytical C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in the chosen organic solvent.
-
Sample Preparation: Aliquot the stock solution into several glass vials. For a time-course experiment, prepare one vial for each time point (e.g., 0, 1, 3, 7, 14, and 30 days).
-
Storage: Store the vials at the desired temperature (-20°C or -80°C).
-
Sample Analysis:
-
At each time point, remove one vial from storage.
-
Dilute an aliquot of the sample to a final concentration of 10 µg/mL with the mobile phase.
-
Inject the diluted sample onto the HPLC-MS system.
-
-
HPLC-MS Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient: Start at 60% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
MS Detection: Monitor the precursor ion of this compound (m/z 522.38) and its characteristic fragment ions. Also, monitor for the appearance of the LPC degradation product (m/z 524.39).
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the day 0 time point.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Logical steps for troubleshooting degradation.
Caption: Role of this compound in cellular processes.
Improving the signal-to-noise ratio for low abundance C18(Plasm) LPC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for the analysis of low-abundance 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC) using mass spectrometry-based methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Sample Preparation and Handling
Q1: My this compound signal is weak or absent. Could my sample preparation be the issue?
A1: Yes, suboptimal sample preparation is a common cause of poor signal intensity for low-abundance lipids like this compound. The primary goals of sample preparation are to efficiently extract the analyte, remove interfering matrix components, and prevent degradation.
Troubleshooting Steps:
-
Extraction Efficiency: Lysoplasmalogens are more hydrophilic than many other lipids, so standard lipid extraction protocols may need adjustment.[1] While classic methods like Folch and Bligh/Dyer are widely used, modifications such as adding an acid or using different solvent systems like water-saturated butanol can improve recovery.[1] A simple and effective method for lysophospholipids involves using a single methanol (B129727) (MeOH) solvent, which has been shown to provide high yields from blood samples.[1]
-
Preventing Degradation: Plasmalogens are susceptible to oxidation due to their vinyl-ether bond. It is crucial to handle samples quickly, on ice, and to add antioxidants like butylated hydroxytoluene (BHT) to extraction solvents.[2][3] Avoid multiple freeze-thaw cycles, as this can lead to noticeable loss of plasmalogens.[2]
-
Matrix Effects: Biological samples contain numerous compounds that can interfere with the ionization of this compound in the mass spectrometer, a phenomenon known as matrix effects.[4][5] Phospholipids are a major source of matrix effects in bioanalysis.[6]
Q2: How can I effectively remove interfering substances from my samples?
A2: Robust sample cleanup is critical. While simple protein precipitation can be used, it may not be sufficient to remove all interfering components.[1] Solid-phase extraction (SPE) is a more effective technique for cleaning up complex matrices and separating lipids.[1][6]
Recommended Protocol: Protein Precipitation followed by Solid-Phase Extraction (SPE)
This two-step process is more effective at removing interfering components than protein precipitation alone.[1]
-
Protein Precipitation:
-
To a 10 µL plasma sample, add 225 µL of cold methanol containing an appropriate internal standard.[7]
-
Vortex the mixture for 10 seconds.[7]
-
Add 750 µL of cold methyl tert-butyl ether (MTBE) and vortex for another 10 seconds.[7]
-
Shake for 6 minutes at 4°C to ensure thorough mixing.[7]
-
Induce phase separation by adding 188 µL of LC/MS-grade water and centrifuge at high speed for 2 minutes.[7]
-
Carefully collect the upper organic layer containing the lipids.[8]
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the extracted lipid sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the this compound with a stronger solvent.
-
Dry the eluted sample under a stream of nitrogen gas.[8]
-
Reconstitute the dried extract in a solvent compatible with your LC-MS system (e.g., methanol/isopropanol 1:1, v/v).[8]
-
Section 2: Liquid Chromatography (LC) Optimization
Q3: Can my LC method be improved to enhance the this compound signal?
A3: Absolutely. The goal of liquid chromatography is to separate this compound from other molecules in the sample, especially those that can suppress its ionization in the mass spectrometer.
Troubleshooting Steps:
-
Column Choice: A C18 reversed-phase column is commonly used and is suitable for lipidomics.[7][8] For challenging analytes with free phosphate (B84403) groups, bioinert column hardware can minimize carryover and improve peak shape.[9][10]
-
Mobile Phase Composition: The choice of mobile phase and additives is crucial for both chromatographic separation and ionization efficiency.[7]
-
For reversed-phase LC-MS lipidomics on a C18 column, mobile phases containing 10 mM ammonium (B1175870) formate (B1220265) or 10 mM ammonium acetate (B1210297) are recommended.[11] The addition of a small amount of a weak acid like formic or acetic acid can also be beneficial.[11]
-
-
Gradient Elution: A well-designed gradient can effectively separate this compound from high-abundance, signal-suppressing compounds like other phospholipids.[1]
Table 1: Example LC Gradient for this compound Analysis
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (µL/min) |
| 0.0 - 1.0 | 60 | 40 | 200 |
| 1.0 - 5.0 | 40 | 60 | 200 |
| 5.0 - 12.0 | 25 | 75 | 200 |
| 12.0 - 28.0 | 15 | 85 | 200 |
| 28.0 - 36.5 | 12 | 88 | 200 |
| 36.5 - 37.5 | 60 | 40 | 200 |
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.[8] Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.[8] This is an example gradient and should be optimized for your specific application and LC system.
Section 3: Mass Spectrometry (MS) Parameter Optimization
Q4: Which mass spectrometry settings are most critical for detecting low-abundance this compound?
A4: Optimizing MS parameters is essential for maximizing the signal of your target analyte while minimizing noise.[1]
Key Parameters to Optimize:
-
Ionization Mode: Electrospray ionization (ESI) is the most common and effective technique for phospholipids.[8] this compound can be analyzed in both positive and negative ion modes.[8]
-
Positive Ion Mode: Often detects the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. This mode is generally robust and provides good sensitivity.[8]
-
Negative Ion Mode: Detects the deprotonated molecule [M-H]⁻. This mode can offer high sensitivity and specificity for phospholipids.[8] For comprehensive analysis, acquiring data in both modes can be beneficial.[8]
-
-
Source Parameters: It is critical to optimize ESI source parameters to prevent in-source fragmentation.[1] High voltages can cause more abundant lipids to fragment and interfere with the detection of your analyte of interest.[1] A systematic approach involves infusing a standard solution of this compound and manually tuning parameters like capillary voltage, gas flows, and temperatures to maximize its signal.[1]
-
Mass Analyzer:
-
High-Resolution Mass Analyzers (Orbitrap, TOF): These are highly recommended for their high mass accuracy and resolution, which are essential for differentiating this compound from other lipids with similar masses.[3][8]
-
Triple Quadrupole (QqQ) Mass Analyzers: These are excellent for targeted quantification due to their high sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode.[8]
-
-
Collision Energy (for MS/MS): When using tandem mass spectrometry (MS/MS), the collision energy must be optimized for this compound to ensure characteristic fragmentation patterns and a strong signal for the selected product ions.[1]
Table 2: Typical MS Parameters for Phospholipid Analysis
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive / Negative | Both can be effective; optimization is key. |
| Capillary Temperature | ~250 °C | Optimize to minimize in-source fragmentation.[12] |
| Ion Funnel RF Level | ~35 | A compromise between signal and in-source fragmentation.[12] |
| Scan Mode | SRM (Targeted) | More selective and sensitive for low-abundance compounds.[13] |
| Mass Resolution | > 60,000 | For high-resolution instruments to distinguish isobars.[14] |
Q5: How do I choose the right SRM transitions for this compound?
A5: Selected Reaction Monitoring (SRM) is a highly sensitive and selective technique for quantifying low-abundance compounds.[15][13] It involves selecting the precursor ion (the this compound molecule) and a specific fragment ion produced upon collision-induced dissociation (CID).
-
Precursor Ion: This will be the m/z of the this compound ion (e.g., [M+H]⁺ in positive mode).
-
Product Ion: A characteristic fragment ion should be chosen. For phosphocholine-containing lipids in positive mode, the phosphocholine (B91661) headgroup fragment at m/z 184.07 is often a strong and specific product ion.[8]
To determine the optimal SRM transition and collision energy, a this compound standard should be infused into the mass spectrometer, and a collision energy ramp experiment should be performed.[8]
Section 4: Mitigating Matrix Effects
Q6: I suspect matrix effects are suppressing my this compound signal. What can I do?
A6: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS analysis of biological samples.[1][4]
Strategies to Overcome Matrix Effects:
-
Improve Chromatographic Separation: As discussed in Section 2, enhancing the separation of this compound from co-eluting matrix components is a primary strategy.[1]
-
Enhance Sample Cleanup: Utilize more rigorous sample preparation techniques like SPE, as detailed in Section 1.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also lower the analyte signal, so a balance must be found.[1]
-
Use Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for matrix effects.[1] A SIL-IS for this compound will have a similar chemical structure but a different mass. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[1]
Visualized Workflows and Pathways
Caption: Figure 1. A comprehensive workflow for the analysis of this compound.
Caption: Figure 2. A logical guide for troubleshooting low signal-to-noise issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Plasmalogen Profiling in Porcine Brain Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmalogen Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. A Targeted, Bioinert LC–MS/MS Method for Sensitive, Comprehensive Analysis of Signaling Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. verdeanalitica.com.br [verdeanalitica.com.br]
- 11. lcms.cz [lcms.cz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Absolute Quantification of C18(Plasm) LPC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the absolute quantification of 1-O-(1'Z-octadecenyl)-2-lyso-sn-glycero-3-phosphocholine (C18(Plasm) LPC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the absolute quantification of this compound?
A1: The absolute quantification of this compound is challenging due to several factors:
-
Chemical Instability: The vinyl ether bond at the sn-1 position is highly susceptible to cleavage under acidic conditions, which can lead to artificially low measurements.[1][2][3][4][5]
-
Lack of Commercially Available Standards: Until recently, the availability of specific this compound analytical standards and stable isotope-labeled internal standards for absolute quantification was limited.
-
Chromatographic Co-elution: this compound is often difficult to separate from its isobaric and more abundant acyl analogue, C18:1 LPC, which can lead to inaccurate quantification.
-
Matrix Effects: Biological samples like plasma contain a complex mixture of lipids and other molecules that can interfere with the ionization of this compound in the mass spectrometer, a phenomenon known as matrix effects.[6]
Q2: Why is a stable isotope-labeled internal standard crucial for accurate quantification?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound-d9, is essential for accurate absolute quantification.[7][8][9] The SIL-IS is chemically identical to the analyte but has a different mass. Adding a known amount of the SIL-IS to the sample at the beginning of the workflow allows for the correction of analyte loss during sample preparation and for variations in instrument response, including matrix effects.[7][8][9][10][11][12]
Q3: Which extraction method is recommended for this compound?
A3: Both the Bligh-Dyer and methyl-tert-butyl ether (MTBE) extraction methods are commonly used for lipids.[13][14][15] However, for plasmalogens, care must be taken to avoid acidic conditions that can cleave the vinyl ether bond.[1][2][3] The MTBE method is often favored as it is less hazardous and can provide better recovery for some lipid classes.[16][17] A comparative study showed that for polar lipids like lysophosphatidylcholines (LPCs), the Bligh-Dyer method may offer better sensitivity, while the MTBE method can have lower recoveries for LPCs.[16][18] It is crucial to validate the chosen extraction method for recovery and stability of this compound.
Q4: What are the typical concentrations of this compound in human plasma?
A4: The concentration of total lysophosphatidylcholines (LPCs) in healthy human plasma typically ranges from 200 to 300 µM.[19] Specific concentrations for this compound are less commonly reported and can vary depending on the study and analytical methodology. One study identified elevated levels of LPC(18:0) in advanced atherosclerotic plaques.[20][21] More targeted quantitative studies are needed to establish a definitive reference range for this compound in various biological matrices.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no this compound signal | Degradation of the vinyl ether bond during sample preparation. | Avoid acidic conditions during extraction. Use neutral or slightly basic buffers. A modified Bligh-Dyer extraction using 1M NaCl instead of water can help maintain neutral pH.[1] |
| Inefficient extraction. | Optimize the extraction method. Compare the recovery of this compound using different methods like Bligh-Dyer and MTBE. Ensure complete phase separation. | |
| Poor ionization in the mass spectrometer. | Optimize MS source parameters. Use a mobile phase with additives that enhance ionization, such as ammonium (B1175870) formate (B1220265) or acetate.[1] | |
| Poor reproducibility | Inconsistent sample preparation. | Use a stable isotope-labeled internal standard (e.g., this compound-d9) added at the very beginning of the sample preparation process to account for variability.[22] |
| Matrix effects. | Dilute the sample extract to minimize matrix effects. Use a robust chromatographic method to separate this compound from interfering compounds. | |
| Instrument instability. | Regularly perform system suitability tests and calibration checks. | |
| Inaccurate quantification (overestimation or underestimation) | Co-elution with isobaric lipids (e.g., C18:1 LPC). | Optimize the chromatographic separation. Use a column with high resolving power (e.g., a sub-2 µm particle size C18 column) and a shallow gradient to improve separation.[23] |
| Incorrect internal standard. | Use a stable isotope-labeled internal standard of this compound for the most accurate correction. If unavailable, a structurally similar LPC with a different chain length can be used, but this may not fully compensate for all matrix effects and ionization differences. | |
| Non-linearity of the calibration curve. | Ensure the calibration curve is prepared in a matrix similar to the samples to account for matrix effects. Check for detector saturation at high concentrations. |
Experimental Protocols
Protocol 1: Lipid Extraction using a Modified Bligh-Dyer Method
This protocol is designed to minimize the degradation of plasmalogens.
-
To 100 µL of plasma, add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol.
-
Vortex vigorously for 15 minutes.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of 1 M NaCl solution (instead of water to maintain neutral pH) and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).
Protocol 2: Absolute Quantification by LC-MS/MS
This is a general workflow. Specific parameters need to be optimized for the instrument used.
-
Internal Standard Spiking: Add a known amount of this compound-d9 internal standard to the sample before lipid extraction.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium formate in water.
-
Mobile Phase B: 10 mM ammonium formate in methanol/acetonitrile (1:1, v/v).
-
Gradient: A shallow gradient from 60% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
This compound: Precursor ion (Q1) m/z 508.4 -> Product ion (Q3) m/z 184.1 (phosphocholine headgroup).
-
This compound-d9 (IS): Precursor ion (Q1) m/z 517.4 -> Product ion (Q3) m/z 184.1.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound standard spiked with a fixed concentration of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Quantitative Data Summary
The following table summarizes representative concentration ranges of total LPCs in human plasma. Data for specific this compound concentrations are limited and require further investigation.
| Analyte | Matrix | Concentration Range (µM) | Reference |
| Total LPCs | Human Plasma | 200 - 300 | [19] |
| LPC 18:0 | Human Plasma (in subjects with cardiovascular risk) | Significantly reduced compared to controls | [20][21] |
Visualizations
Caption: Experimental workflow for the absolute quantification of this compound.
Caption: Simplified signaling pathway involving this compound.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphatidylcholine and phosphatidylethanolamine plasmalogens in lipid loaded human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids [frontiersin.org]
- 5. A novel assay for the introduction of the vinyl ether double bond into plasmalogens using pyrene-labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choice of LC-MS Methods for the Absolute Quantification of Drug-Metabolizing Enzymes and Transporters in Human Tissue: a Comparative Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pragolab.cz [pragolab.cz]
- 9. researchgate.net [researchgate.net]
- 10. otsuka.co.jp [otsuka.co.jp]
- 11. ckisotopes.com [ckisotopes.com]
- 12. Metabolomics Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 13. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ukisotope.com [ukisotope.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 19. Plasma lyso-phosphatidylcholine concentration is decreased in cancer patients with weight loss and activated inflammatory status - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Spatial Metabolomics Identifies LPC(18:0) and LPA(18:1) in Advanced Atheroma With Translation to Plasma for Cardiovascular Risk Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 22. avantiresearch.com [avantiresearch.com]
- 23. vliz.be [vliz.be]
Avoiding auto-oxidation of C18(Plasm) LPC during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the auto-oxidation of 1-O-(1Z-octadecenyl)-2-lyso-sn-glycero-3-phosphocholine (C18(Plasm) LPC) during sample preparation. Adherence to these protocols is critical for maintaining sample integrity and ensuring the accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so susceptible to auto-oxidation?
A1: this compound possesses two primary sites that are highly vulnerable to oxidation. The first is the vinyl-ether bond at the sn-1 position, which is more readily oxidized than an ester bond.[1][2] The second is any polyunsaturated fatty acid (PUFA) that might be present at the sn-2 position in related plasmalogen species, which are often studied alongside lysoplasmalogens.[2][3] Exposure to atmospheric oxygen, light, and elevated temperatures can initiate a free radical chain reaction, leading to the degradation of the molecule and the formation of various oxidation products.[4]
Q2: What are the consequences of this compound oxidation in my experiments?
Q3: How can I detect if my this compound sample has oxidized?
A3: Visual inspection is not a reliable method for detecting oxidation. The most accurate way to assess the oxidation status of your this compound is through analytical techniques such as mass spectrometry (MS).[4][7][8][9] Using MS, you can identify the presence of oxidized species by looking for characteristic mass shifts corresponding to the addition of oxygen atoms (e.g., hydroperoxides, hydroxides). Chromatographic methods, like reversed-phase liquid chromatography (RPLC), can also be used to separate oxidized lipids from the non-oxidized parent compound.[7][8][9]
Q4: What is the ideal way to store this compound to ensure its long-term stability?
A4: For long-term storage, this compound should be stored at -20°C or lower, preferably at -80°C.[4][10] It is crucial to store it as a solid or in an organic solvent like chloroform (B151607) or ethanol (B145695), under an inert atmosphere of argon or nitrogen.[4][11] Avoid storing it in aqueous solutions for extended periods, as this can promote hydrolysis and oxidation.[4][12]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent experimental results between batches of this compound. | The sample may have degraded due to improper storage or handling. | 1. Verify storage conditions (temperature, inert atmosphere).[4][11] 2. Prepare fresh stock solutions for each experiment.[4] 3. Use a validated analytical method (e.g., LC-MS) to check the purity of the this compound stock.[7][8][9] |
| High background signal or unexpected cellular responses in control experiments. | The this compound may have oxidized, and the resulting byproducts are biologically active. | 1. Handle this compound under conditions that minimize oxygen exposure.[4] 2. Incorporate antioxidants, such as BHT, into your solvents and buffers. 3. Run a "vehicle-only" control to ensure the observed effects are due to this compound.[4] |
| Poor solubility of this compound in aqueous buffers. | This compound has poor solubility in water, which can be exacerbated by aggregation. | 1. Prepare a lipid film by evaporating the organic solvent under a gentle stream of nitrogen or argon.[4] 2. Resuspend the lipid film in your desired aqueous buffer by vigorous vortexing. Gentle warming (up to 37°C) can aid dissolution.[4] 3. For difficult-to-dissolve preparations, brief sonication can be used, but monitor the temperature to prevent overheating and further oxidation.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a this compound stock solution in an organic solvent to minimize oxidation during storage.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous ethanol or chloroform (HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
Amber glass vials with Teflon-lined caps
-
Argon or nitrogen gas source with a gentle stream delivery system
Procedure:
-
Allow the lyophilized this compound to reach room temperature before opening to prevent moisture condensation.
-
Prepare a 0.1% (w/v) BHT solution in ethanol or chloroform.
-
Dissolve the this compound in the antioxidant-containing solvent to the desired concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into amber glass vials.
-
Overlay the solution with a gentle stream of argon or nitrogen gas for 30-60 seconds to displace any air.
-
Tightly seal the vials with Teflon-lined caps.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound for Cell Culture Experiments
This protocol details the preparation of this compound in an aqueous medium for immediate use in cell culture experiments.
Materials:
-
This compound stock solution in organic solvent (from Protocol 1)
-
Sterile, pre-warmed (37°C) cell culture medium or buffer
-
Sterile glass conical tubes
-
Argon or nitrogen gas source
Procedure:
-
In a sterile glass conical tube, add the desired volume of this compound stock solution.
-
Evaporate the organic solvent under a gentle stream of sterile-filtered nitrogen or argon gas while gently vortexing. This will create a thin lipid film on the wall of the tube.
-
Add the desired volume of pre-warmed (37°C) cell culture medium or buffer to the lipid film.
-
Vortex vigorously for at least 1 minute to resuspend the this compound.
-
Use the freshly prepared solution immediately in your experiments. Do not store aqueous preparations of this compound.
Protocol 3: Lipid Extraction from Plasma for this compound Analysis
This protocol is a modified Bligh & Dyer method for extracting lipids, including this compound, from plasma samples while minimizing oxidative stress.
Materials:
-
Plasma sample
-
Ice-cold methanol (B129727) (MeOH) with 0.1% BHT
-
Ice-cold chloroform (CHCl3) with 0.1% BHT
-
Ice-cold deionized water
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Perform all steps on ice to minimize enzymatic activity.[10]
-
To 100 µL of plasma in a glass centrifuge tube, add 375 µL of ice-cold MeOH with BHT. Vortex for 10 seconds.
-
Add 125 µL of ice-cold CHCl3 with BHT. Vortex for 10 seconds.
-
Add 125 µL of ice-cold deionized water. Vortex for 10 seconds.
-
Centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, into a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen or argon.
-
Resuspend the dried lipid extract in a suitable solvent for your analytical method (e.g., methanol/toluene 9:1, v/v).[13]
-
Store the extracted lipids at -80°C under an inert atmosphere until analysis.
Visualizations
Caption: Auto-oxidation pathway of this compound.
Caption: Workflow for handling this compound.
Caption: Troubleshooting inconsistent results.
References
- 1. gethealthspan.com [gethealthspan.com]
- 2. Plasmalogen as a Bioactive Lipid Drug: From Preclinical Research Challenges to Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Changes in Plasmalogens: Chemical Diversity and Nutritional Implications—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidylcholine is involved in the antigenicity of oxidized LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical and computational workflow for in-depth analysis of oxidized complex lipids in blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 9. Analysis of phosphatidylcholine oxidation products in human plasma using quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avantiresearch.com [avantiresearch.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Quantification of C18(Plasm) LPC
This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions, and troubleshooting advice for the accurate quantification of 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC) using internal standards.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for quantifying this compound?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself, such as this compound-d7 or this compound-¹³C.[1][2] These standards are chemically and physically almost identical to the target analyte, meaning they co-elute during liquid chromatography (LC) and exhibit the same ionization efficiency in the mass spectrometer (MS).[1][2] This allows for the most accurate correction of variations that occur during sample preparation and analysis.[1][2]
Q2: Why are stable isotope-labeled internal standards the gold standard for mass spectrometry?
Stable isotope-labeled internal standards, particularly deuterated (²H) or carbon-13 (¹³C) labeled lipids, are considered the gold standard for quantitative mass spectrometry for several key reasons:
-
Physicochemical Similarity : They share nearly identical properties with the endogenous analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[1][2]
-
Correction for Matrix Effects : They effectively compensate for ion suppression or enhancement caused by co-eluting components from the sample matrix.[2]
-
Compensation for Sample Loss : When added at the beginning of the sample preparation workflow, they account for any loss of analyte during extraction or transfer steps.[1]
-
Improved Accuracy and Precision : The use of SIL internal standards via the isotope dilution method significantly enhances the precision and accuracy of quantification compared to other methods like external calibration.[1]
Q3: What are the best alternatives if a specific this compound-d/¹³C internal standard is not commercially available?
If a SIL version of this compound is unavailable, the next best choices are structurally similar analogs. The hierarchy of preference is:
-
Isotope-Labeled LPC with the same acyl chain : An LPC standard with the same carbon number and degree of unsaturation, but with a diacyl linkage instead of a plasmalogen linkage (e.g., LPC(18:1)-d17).[3] This will have very similar chromatographic behavior.
-
Odd-Chain LPCs : Non-endogenous, odd-chain LPCs (e.g., LPC 17:1) are a common alternative.[4] They are structurally similar to the LPC class but can be chromatographically separated from the endogenous lipids, which can be an advantage in some workflows.
-
Isotope-Labeled Saturated LPC : A deuterated saturated LPC (e.g., LPC(18:0)-d9 or LPC(16:0)-d9) can also be used, although its retention time will differ more significantly from this compound than an unsaturated version.
Q4: At what point in the experimental workflow should the internal standard be added?
The internal standard should be added at the earliest possible stage of the sample preparation process.[1][5] For plasma or tissue samples, this means spiking the internal standard into the sample before any lipid extraction steps.[6] This ensures that the standard experiences the same potential for loss as the analyte throughout the entire workflow, including extraction, evaporation, and reconstitution, thus providing the most accurate correction.[1]
Q5: How much internal standard should be used?
The amount of internal standard added should be optimized so that its signal intensity in the mass spectrometer is within a similar range as the endogenous analyte of interest.[5] A common practice is to aim for a peak intensity that is between 20% and 500% of the most abundant species being quantified.[5] For targeted analyses, the internal standard concentration is often matched to be near the middle of the calibration curve range.
Recommended Internal Standards for this compound Quantification
The selection of an appropriate internal standard is critical for accurate quantification. The following table summarizes the recommended options, their principles of use, and key considerations.
| Internal Standard Type | Example(s) | Principle of Use | Advantages | Considerations |
| Stable Isotope-Labeled Plasmalogen LPC | This compound-d/¹³C | Isotope Dilution | The "gold standard"; corrects for all stages of sample handling and analysis, including matrix effects.[1][2] | May not be commercially available; can be expensive.[1] |
| Stable Isotope-Labeled Diacyl LPC | LPC(18:1)-d17, LPC(18:0)-d9 | Structurally Similar Analog | Co-elutes closely with the analyte, providing excellent correction for matrix effects and ionization variability.[1] | Minor differences in extraction efficiency compared to plasmalogen form are possible. |
| Odd-Chain Diacyl LPC | LPC(17:1), LPC(19:0) | Structurally Similar Analog | Not naturally present in most biological systems, avoiding interference with endogenous lipids.[4] Commercially available.[4] | Does not co-elute perfectly, so it may not correct for matrix effects as effectively as a SIL analog.[7] |
Diagram: Logic for Selecting an Internal Standard
Caption: Decision workflow for selecting the best available internal standard.
Experimental Protocol: LPC Quantification by LC-MS/MS
This protocol provides a general framework for the quantification of this compound. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation and Lipid Extraction (Modified Folch Method)
-
Homogenization : For solid tissue, homogenize a known weight of tissue in an appropriate buffer on ice.
-
Internal Standard Spiking : To a known volume of sample (e.g., 50 µL plasma or tissue homogenate), add the predetermined amount of the chosen internal standard solution.[6]
-
Solvent Addition : Add a 2:1 (v/v) mixture of chloroform:methanol to the sample, ensuring the final solvent volume is at least 20 times the sample volume.[6] Vortex vigorously for 2 minutes.
-
Phase Separation : Add 0.9% NaCl solution (or high-purity water) equivalent to 20% of the total volume to induce phase separation.[6] Vortex briefly.
-
Centrifugation : Centrifuge at 2,000 x g for 10 minutes to separate the layers.[6]
-
Lipid Collection : Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.[6]
-
Drying and Reconstitution : Evaporate the solvent to dryness under a gentle stream of nitrogen gas. Reconstitute the lipid extract in a known volume of the initial LC mobile phase (e.g., 100 µL of 60:40 acetonitrile:water).
2. LC-MS/MS Analysis
-
Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.[6]
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[6]
-
Mobile Phase A : Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.[6]
-
Mobile Phase B : Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.[6]
-
Gradient Elution : Develop a gradient that effectively separates LPCs from other lipid classes. A typical gradient might start at a high percentage of A, ramping up to a high percentage of B to elute the lipids.
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Column Temperature : 40-50 °C.
-
Mass Spectrometry Mode : Positive ion electrospray ionization (ESI+).
-
Analysis Mode : Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[5]
-
SRM Transition for this compound :
-
Precursor Ion (Q1) : m/z 522.3 (for [M+H]⁺)
-
Product Ion (Q3) : m/z 184.07 (characteristic phosphocholine (B91661) headgroup fragment)
-
-
SRM Transition for Internal Standard : The specific m/z values will depend on the chosen standard (e.g., for LPC(18:1)-d17, the precursor would be higher than its non-labeled counterpart).
3. Data Analysis and Quantification
-
Peak Integration : Integrate the chromatographic peaks for both the this compound analyte and the internal standard.
-
Calculate Response Ratio : Determine the ratio of the analyte peak area to the internal standard peak area for all samples, calibrators, and quality controls.
-
Generate Calibration Curve : Plot the response ratio versus concentration for the calibration standards.
-
Quantify Unknowns : Determine the concentration of this compound in the unknown samples by interpolating their response ratios from the linear regression of the calibration curve.
Diagram: General Experimental Workflowdot
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C18(Plasm) LPC (1-O-1’-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine) Powder
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the hygroscopic nature of C18(Plasm) LPC powder.
Frequently Asked Questions (FAQs)
Q1: What does it mean for this compound powder to be hygroscopic?
A1: The term "hygroscopic" describes a substance's tendency to absorb moisture from the surrounding environment.[1] this compound, being an unsaturated lipid, is particularly prone to this behavior.[2][3] When exposed to air, the powder will readily take up water molecules, which can lead to changes in its physical and chemical properties.
Q2: Why has my this compound powder become gummy and difficult to handle?
A2: This is a classic sign of moisture absorption.[1] The powder's interaction with atmospheric water causes it to become sticky and clump together, losing its fine, powdery consistency.[4] This can make accurate weighing and dispensing for experiments challenging.
Q3: What are the potential consequences of moisture absorption for my experiments?
A3: Moisture absorption can have several detrimental effects on your research:
-
Inaccurate Measurements: A hydrated powder will have a greater mass than the dry lipid, leading to errors in concentration calculations.
-
Chemical Degradation: The presence of water can lead to hydrolysis of the lipid, breaking it down into lysophosphatidylcholine (B164491) and a free fatty acid.[3] This compromises the purity of the material.
-
Oxidation: Increased moisture can accelerate the oxidation of the unsaturated vinyl ether and acyl chains in this compound, leading to the formation of unwanted byproducts.[2]
-
Altered Biological Activity: Degradation of the this compound can impact its intended function in cellular signaling pathways or as a component of a drug delivery system.
Q4: How should I properly store this compound powder to minimize moisture absorption?
A4: Proper storage is critical. The powder should be stored at -20°C in a tightly sealed glass vial with a Teflon-lined cap.[2][3] Before opening, it is crucial to allow the vial to warm to room temperature to prevent condensation from forming on the cold powder.[2] For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
Q5: Can I store this compound in an aqueous solution?
A5: It is not recommended to store this compound in aqueous solutions for extended periods.[4] Lipids in aqueous environments are susceptible to hydrolysis.[4] If you need to prepare an aqueous suspension, it should be used as fresh as possible, ideally within a few hours.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Powder is clumpy or "gummy" upon opening. | Moisture absorption due to improper storage or handling. | Immediately dissolve the entire contents of the vial in a suitable organic solvent (e.g., chloroform (B151607), ethanol) to a known concentration.[1] This will prevent further moisture uptake and allow for accurate dispensing. Store the resulting solution at -20°C in a glass vial with a Teflon-lined cap.[2][3] |
| Inconsistent experimental results. | Degradation of this compound due to moisture-induced hydrolysis or oxidation. | Verify the integrity of your this compound stock. Consider running a quality control check using a technique like Thin Layer Chromatography (TLC) or Mass Spectrometry to assess purity. If degradation is suspected, use a fresh, unopened vial of the powder for subsequent experiments. |
| Difficulty dissolving the powder. | The powder may have partially degraded, or the chosen solvent may not be appropriate. | Ensure you are using a recommended solvent for this compound, such as chloroform or ethanol. If solubility issues persist with a previously reliable solvent, it may be another indication of product degradation due to moisture. |
| Observed changes in cell signaling or drug delivery efficacy. | Altered biological activity of this compound due to chemical changes from moisture exposure. | Review your handling and storage procedures to minimize moisture exposure. Use a fresh vial of this compound and compare the results to those obtained with the suspect batch. |
Experimental Protocols
Protocol 1: Gravimetric Determination of Water Content
Objective: To quantify the amount of water absorbed by the this compound powder.
Methodology:
-
Preparation: Place a known weight of this compound powder (e.g., 5-10 mg) in a pre-weighed, dry glass vial.
-
Initial Weighing: Accurately weigh the vial containing the powder.
-
Controlled Humidity Exposure: Place the open vial in a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride creates a relative humidity of approximately 75% at room temperature).
-
Periodic Weighing: At set time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the vial from the desiccator and immediately weigh it.
-
Calculation: The weight gain over time corresponds to the amount of water absorbed. Calculate the percentage of water uptake as follows: % Water Uptake = [(Weight at time t - Initial Weight) / Initial Weight] x 100
Protocol 2: Stability Assessment of this compound Powder by Thin Layer Chromatography (TLC)
Objective: To qualitatively assess the degradation of this compound powder after exposure to moisture.
Methodology:
-
Sample Preparation:
-
Control: Dissolve a small amount of fresh, properly stored this compound powder in chloroform to a concentration of approximately 1 mg/mL.
-
Test Sample: Expose a separate sample of this compound powder to ambient humidity for a defined period (e.g., 24 hours). Dissolve this exposed powder in chloroform to the same concentration as the control.
-
-
TLC Plate Preparation: Use a silica (B1680970) gel TLC plate.
-
Spotting: Spot equal amounts of the control and test samples onto the TLC plate.
-
Development: Develop the plate in a TLC chamber with a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v).
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and allow it to dry. Visualize the spots using a suitable method, such as iodine vapor or a specific phospholipid stain.
-
Analysis: Compare the chromatograms of the control and test samples. The appearance of new spots in the test sample lane, particularly those corresponding to lysophosphatidylcholine or free fatty acids, indicates degradation.
Visualizations
This compound Handling Workflow
References
Technical Support Center: C18(Plasm) LPC Solubilization for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the complete solubilization of C18(Plasm) LPC (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine) for use in cell-based assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to ensure reproducible and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubilization critical?
A1: this compound is a lysoplasmalogen, a specific type of lysophospholipid characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. This structural feature makes it susceptible to oxidation.[1] Complete solubilization is crucial for cell-based assays to ensure homogeneous exposure of cells to the lipid, prevent cytotoxicity from lipid aggregates, and obtain accurate and reproducible results.
Q2: What are the primary challenges in solubilizing this compound?
A2: Like many lipids, this compound is amphipathic, meaning it has both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. This can lead to the formation of micelles or larger aggregates in aqueous solutions like cell culture media, preventing uniform delivery to cells.
Q3: What solvents are recommended for preparing a this compound stock solution?
A3: Anhydrous ethanol (B145695), methanol, or dimethyl sulfoxide (B87167) (DMSO) are recommended for preparing a concentrated stock solution. It is crucial to use a high-purity, anhydrous solvent to prevent hydrolysis of the lipid.
Q4: Can I dissolve this compound directly in cell culture medium?
A4: It is strongly advised not to dissolve this compound directly in aqueous solutions like cell culture medium. This will likely lead to poor dissolution, aggregation, and inconsistent results. An organic solvent stock solution should be prepared first.
Q5: How can I improve the delivery of this compound to my cells in culture?
A5: Complexing the lipid with fatty acid-free bovine serum albumin (BSA) is a widely accepted method to enhance its solubility and facilitate its delivery to cells in culture. The BSA essentially acts as a carrier, preventing the lipid from forming aggregates in the aqueous environment of the cell culture medium.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Cloudy or Precipitated Solution in Cell Culture Medium | 1. Lipid concentration is above its critical micelle concentration (CMC).2. Incomplete initial dissolution in organic solvent.3. Rapid dilution of the organic stock solution into the aqueous medium.4. Low temperature of the cell culture medium. | 1. Reduce the final concentration of this compound in your assay.2. Ensure the stock solution is clear before use. Gentle warming (to 37°C) and vortexing can aid dissolution.3. Add the stock solution dropwise to the cell culture medium while gently vortexing or swirling.4. Ensure the cell culture medium is at 37°C before adding the lipid solution. |
| Inconsistent or Non-reproducible Assay Results | 1. Inhomogeneous lipid solution due to aggregation.2. Degradation of this compound.3. Variability in stock solution preparation. | 1. Prepare fresh dilutions for each experiment from a properly stored stock solution. Use the BSA complexation method for improved delivery.2. Store the lyophilized powder and stock solutions at -20°C or lower, protected from light and moisture. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.3. Follow a standardized protocol for stock solution preparation, ensuring the same solvent and concentration are used each time. |
| Observed Cytotoxicity in Cell Cultures | 1. High concentration of the organic solvent (e.g., DMSO, ethanol) in the final culture medium.2. Cytotoxic effects of lipid aggregates.3. Inherent cytotoxicity of this compound at high concentrations. | 1. Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to your specific cell line (typically <0.1% for DMSO).2. Ensure complete solubilization and consider using the BSA complexation method.3. Perform a dose-response experiment to determine the optimal non-toxic concentration range of this compound for your cells. |
Quantitative Data Summary
The following table summarizes the available solubility and critical micelle concentration (CMC) data for this compound and structurally related lysophosphatidylcholines.
| Parameter | Solvent/Medium | Value | Notes |
| Solubility | Ethanol | ~25 mg/mL | Based on data for 1-Stearoyl-2-hydroxy-sn-glycero-3-PC (C18:0 Lyso-PC).[2] |
| Solubility | Ethanol, DMSO | ~5 mg/mL | Based on data for 18:1 Lyso PC.[3] |
| Critical Micelle Concentration (CMC) | Water | ~0.007 mM | Estimated based on the CMC of 1-hexadecanoyl-sn-glycero-3-phosphocholine (C16 LPC).[4] The CMC of C18 LPCs is expected to be lower. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous ethanol (or DMSO)
-
Sterile, glass vial with a Teflon-lined cap
-
Argon or nitrogen gas (optional)
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the desired amount of this compound powder in a sterile glass vial.
-
Add the appropriate volume of anhydrous ethanol (or DMSO) to achieve the desired stock concentration (e.g., 1-5 mg/mL).
-
Cap the vial tightly and vortex gently until the powder is completely dissolved. The solution should be clear. Gentle warming to 37°C can aid dissolution.
-
(Optional) For long-term storage, flush the vial with argon or nitrogen gas to minimize oxidation.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound-BSA Complex for Cell-Based Assays
This protocol details the preparation of a this compound-BSA complex for enhanced delivery to cells in culture.
Materials:
-
This compound stock solution (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium
-
Sterile tubes
Procedure:
-
Prepare a stock solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).
-
In a sterile tube, add the desired volume of the this compound stock solution.
-
While gently vortexing the BSA solution, add the this compound stock solution dropwise.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the formation of the lipid-BSA complex.
-
This this compound-BSA complex can now be further diluted in your complete cell culture medium to the desired final concentration for treating your cells.
Visualizations
Caption: Workflow for this compound solubilization and cell treatment.
Caption: Troubleshooting logic for this compound precipitation.
References
Quality control measures for synthetic C18(Plasm) LPC
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals using synthetic 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC). It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What is synthetic this compound and what are its key specifications?
Synthetic this compound is a high-purity lysoplasmalogen, a type of ether phospholipid. Unlike lipids derived from natural sources, synthetic lipids offer high purity, well-defined chemical structures, and batch-to-batch consistency, which are crucial for reproducible experimental results.[1]
Key Specifications for Synthetic this compound
| Parameter | Specification | Source |
| Purity | >99% (as determined by Thin Layer Chromatography) | [1][2] |
| Molecular Formula | C₂₆H₅₄NO₆P | [1][2] |
| Molecular Weight | 507.68 g/mol | [2] |
| CAS Number | 97802-55-6 | [1][2] |
| Form | Powder | [2] |
| Storage Temperature | -20°C | [1][2] |
| Stability | 1 year at -20°C | [1] |
2. How should I store and handle synthetic this compound?
Proper storage and handling are critical to prevent degradation. This compound should be stored as a powder at -20°C.[1][2] For experimental use, it is advisable to prepare fresh solutions. If you need to store solutions, use a high-purity, peroxide-free solvent and store under an inert atmosphere (e.g., argon or nitrogen) at -80°C to minimize oxidation and hydrolysis. Avoid repeated freeze-thaw cycles.
3. What are the main degradation pathways for this compound?
The vinyl ether bond at the sn-1 position makes plasmalogens susceptible to two primary degradation pathways:
-
Acid-catalyzed hydrolysis: The vinyl ether bond is labile in acidic conditions, leading to the formation of a fatty aldehyde and glycerophosphocholine. Hydrolysis of choline (B1196258) plasmalogens can be complete within a minute of acid treatment.[3]
-
Oxidation: The double bond in the vinyl ether linkage and any polyunsaturated fatty acids are prone to oxidation, which can be initiated by exposure to air, light, or metal ions.
4. In which solvents is this compound soluble?
This compound is generally soluble in organic solvents like methanol, ethanol, and chloroform. When preparing aqueous buffers, it is common to first dissolve the lipid in a small amount of a water-miscible organic solvent, such as DMSO or ethanol, to create a stock solution. This stock solution should then be added to the aqueous buffer with vigorous vortexing. Be aware that the compound may precipitate if its solubility limit in the final aqueous buffer is exceeded.
Troubleshooting Guides
HPLC and Mass Spectrometry Analysis
Issue: Inconsistent retention times or peak splitting in HPLC.
| Potential Cause | Troubleshooting Steps |
| Poor Column Equilibration | Increase the column equilibration time with the mobile phase before injection. For reversed-phase chromatography, 5-10 column volumes are typically sufficient. |
| Mobile Phase Composition | Prepare fresh mobile phase daily and ensure all components are fully miscible. If using a gradient, ensure the pump is mixing correctly. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
| Injection Solvent Mismatch | Whenever possible, dissolve the sample in the initial mobile phase. A mismatch between the injection solvent and the mobile phase can cause peak distortion. |
Issue: Unexpected peaks or high background in mass spectrometry.
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | Prepare samples immediately before analysis. Keep samples on ice to minimize enzymatic degradation.[4] The presence of a peak corresponding to the fatty aldehyde of the sn-1 chain can indicate acid-catalyzed hydrolysis. |
| In-source Fragmentation | Optimize the ion source parameters (e.g., temperature, voltages) to minimize fragmentation before mass analysis. |
| Contamination | Use high-purity solvents and clean sample vials. Run blank injections to identify sources of contamination. |
Cell-Based Assays
Issue: High variability in experimental results.
| Potential Cause | Troubleshooting Steps |
| Lipid Solubility and Aggregation | Ensure this compound is fully dissolved in the culture medium. Sonication can help to break up aggregates. Prepare fresh lipid solutions for each experiment. |
| Cell Health and Density | Standardize cell seeding density and ensure cells are healthy and in the logarithmic growth phase. |
| DMSO/Ethanol Concentration | Keep the final concentration of the organic solvent used for the stock solution low (typically <0.5%) as it can be toxic to cells. Always include a vehicle control. |
| Incubator Conditions | Ensure consistent temperature and CO₂ levels in the incubator, as variations can affect cell metabolism and response. |
Experimental Protocols
Purity Analysis by HPLC-MS
This protocol provides a general method for the analysis of this compound using a reversed-phase C18 column coupled to a mass spectrometer.
Chromatographic Conditions:
| Parameter | Description |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (5:2, v/v) with 10 mM ammonium acetate and 0.1% formic acid |
| Gradient | Start with 35% B, increase to 100% B over 20 minutes, hold for 10 minutes. |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Description |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range | m/z 350-1050 |
| Expected Ion | [M+H]⁺ at m/z 508.37 |
| Key Fragment Ions | A characteristic fragment is the phosphocholine (B91661) headgroup at m/z 184. Unique fragments from the cleavage at the vinyl ether linkage may also be observed.[5] |
Stability Testing by Acid Hydrolysis
This protocol can be used to assess the stability of the vinyl ether bond.
-
Prepare a solution of this compound in a suitable solvent.
-
Induce hydrolysis by adding a small amount of acid (e.g., bringing the final solution to pH 2 with HCl).
-
Incubate at room temperature for various time points (e.g., 0, 1, 5, 10, 30 minutes).
-
Neutralize the reaction with a base.
-
Analyze the samples by HPLC-MS to quantify the remaining this compound and the appearance of degradation products.
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: LPC Signaling via the G2A Receptor.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 3. Acidic hydrolysis of plasmalogens followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 5. Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Ether-Linked Lysophospholipids
Welcome to the technical support center for the analysis of ether-linked lysophospholipids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental analysis of these complex lipids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your workflow.
Frequently Asked Questions (FAQs)
Q1: Why are my plasmalogen lysophospholipid results inconsistent and show low recovery?
A1: Plasmalogens, a major class of ether-linked lipids, are highly susceptible to degradation under acidic conditions due to the lability of their vinyl-ether bond at the sn-1 position.[1][2] Acidification during lipid extraction, even mild, can lead to the cleavage of this bond, resulting in the formation of a lysophospholipid with a hydroxyl group at sn-1, which is isobaric to other lysophospholipids and can complicate analysis.[1] To avoid this, it is crucial to use neutral pH conditions throughout the sample preparation process.
Q2: I am having trouble separating isomeric and isobaric ether-linked lysophospholipids. What can I do?
A2: The co-elution of isomeric and isobaric lipid species is a significant challenge in lipidomics.[3][4] For ether-linked lysophospholipids, this is particularly problematic when trying to distinguish between plasmanyl (O-alkyl) and plasmenyl (O-alkenyl) forms, or between different fatty acyl chains at the sn-2 position.
Several strategies can be employed:
-
Chromatographic Optimization: Reversed-phase liquid chromatography (LC) can separate plasmenyl and plasmanyl species, with plasmenyl lipids typically eluting earlier.[5] Optimizing the gradient and column chemistry is critical. Hydrophilic interaction liquid chromatography (HILIC) can also be used for separating lipid classes.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can help distinguish between some isobaric species by providing accurate mass measurements.[6]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can help differentiate isomers. For instance, ultraviolet photodissociation (UVPD)-MS has been shown to successfully differentiate between plasmanyl and plasmenyl species.[7][8]
Q3: What are the best internal standards for quantifying ether-linked lysophospholipids?
A3: The use of appropriate internal standards is critical for accurate quantification. Ideally, stable isotope-labeled internal standards that are structurally identical to the analyte of interest should be used for each lipid species. However, due to the vast number of species, this is often not feasible. A common practice is to use a representative stable isotope-labeled standard for each lipid class. Using internal standards with perdeuterated fatty acyl chains is preferred over those with odd-carbon number fatty acyl chains to avoid isobaric interference.[1]
Q4: What causes poor peak shape and retention time shifts in my LC-MS analysis?
A4: Poor peak shape (e.g., tailing, fronting, or broad peaks) and shifting retention times are common issues in LC-MS analysis.[9] Potential causes include:
-
Column Contamination: Buildup of contaminants on the column can lead to peak distortion. Regular column washing is recommended.[9]
-
Inappropriate Sample Solvent: The solvent used to reconstitute the lipid extract should be compatible with the initial mobile phase to prevent peak distortion.[9]
-
Column Degradation: Over time, column performance can degrade, leading to poor peak shape.
-
System Instability: Fluctuations in temperature, mobile phase composition, or pressure can cause retention time shifts.[9]
Troubleshooting Guides
Guide 1: Low or No Signal for Target Ether-Linked Lysophospholipids
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Degradation | Ensure samples are stored at -80°C and processed quickly.[10] Avoid acidic conditions during extraction for plasmalogens.[1] | Preservation of lipid integrity and improved signal. |
| Inefficient Extraction | Optimize the lipid extraction protocol. Methods like Folch, Bligh-Dyer, or MTBE extraction have different efficiencies for various lipid classes.[11] | Increased recovery of target lipids. |
| Ion Suppression | Perform a post-column infusion experiment to identify regions of ion suppression.[9] Modify the chromatographic method to separate the analyte from the interfering matrix components. | Improved signal intensity due to reduced matrix effects. |
| Incorrect MS Settings | Optimize MS parameters such as spray voltage, gas flows, and collision energy for the specific analytes. | Enhanced sensitivity and signal-to-noise ratio. |
Guide 2: Inconsistent Quantification Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Internal Standard | Use a stable isotope-labeled internal standard for each lipid class being quantified.[1] | More accurate and reproducible quantification. |
| Non-Linear Detector Response | Generate a calibration curve for each analyte using a range of concentrations to ensure the measurements are within the linear dynamic range of the instrument. | Accurate quantification across a range of concentrations. |
| Inconsistent Sample Preparation | Standardize all sample preparation steps, including sample volume, solvent volumes, and incubation times. | Reduced variability between samples. |
| Data Processing Errors | Ensure consistent peak integration and baseline correction across all samples. Use a standardized data processing workflow. | Reliable and reproducible quantitative data. |
Experimental Protocols
Protocol 1: Neutral pH Lipid Extraction for Plasmalogen Preservation
This protocol is a modification of the Bligh-Dyer method designed to preserve acid-labile plasmalogens.[1]
Materials:
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Internal standards in a suitable solvent
Procedure:
-
To 100 µL of aqueous sample (e.g., serum, cell lysate), add 10 µL of the internal standard mix.
-
Add 4 mL of a 2:1 (v/v) mixture of CHCl₃:MeOH.
-
Vortex the mixture thoroughly for 5 minutes.
-
Centrifuge at 3000 rpm for 15 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipids in a solvent compatible with your LC-MS system (e.g., 9:1 methanol:chloroform).
Protocol 2: Reversed-Phase LC-MS/MS for Ether-Linked Lysophospholipid Analysis
This is a general method for the separation and detection of ether-linked lysophospholipids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 5 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the lipids.
MS/MS Conditions:
-
Ionization Mode: Positive and/or negative ESI, depending on the target analytes.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted analysis.
-
Collision Energy: Optimize for each lipid species to achieve characteristic fragmentation.
Quantitative Data Summary
Table 1: Comparison of Lipid Extraction Methods
| Extraction Method | Relative Recovery of LPC O- | Relative Recovery of LPE O- | Advantages | Disadvantages |
| Folch (CHCl₃/MeOH) | High | High | Good for a broad range of lipids.[11] | Uses chlorinated solvents. |
| Bligh-Dyer (CHCl₃/MeOH/H₂O) | High | High | Requires less solvent than Folch. | Uses chlorinated solvents. |
| MTBE (MeOH/MTBE/H₂O) | Moderate | Moderate | Provides good extraction for many lipid classes and uses a less toxic solvent than chloroform.[6][11] | May have lower recovery for some lysophospholipids.[11] |
Data is a qualitative summary based on literature. Actual recovery can vary based on the specific lipid species and sample matrix.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor LC-MS Signal
Caption: A logical workflow for troubleshooting poor or absent signals in LC-MS analysis.
Diagram 2: Simplified Signaling Pathway of Platelet-Activating Factor (PAF)
Caption: A simplified diagram of the Platelet-Activating Factor (PAF) signaling pathway.
Diagram 3: Experimental Workflow for Ether-Linked Lysophospholipid Analysis
Caption: A typical experimental workflow for the analysis of ether-linked lysophospholipids.
References
- 1. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-Based Mass Spectrometry Characterizes the Phospholipid Alterations in Ether-Linked Lipid Deficiency Models Following Oxidative Stress | PLOS One [journals.plos.org]
- 3. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of lipid extraction and analytical protocols for UHPLC-ESI-HRMS-based lipidomic analysis of adherent mammalian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Steps Required to Interpret Lipidomics Data - MetwareBio [metwarebio.com]
- 11. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of C18(Plasm) LPC and C18(Acyl) LPC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related lysophosphatidylcholine (B164491) (LPC) species: C18(Plasm) LPC and C18(Acyl) LPC. While both molecules share an 18-carbon chain, they differ in the linkage at the sn-1 position of the glycerol (B35011) backbone—a vinyl-ether bond in this compound (a plasmalogen) and an ester bond in C18(Acyl) LPC. This seemingly subtle structural variation leads to significant differences in their physicochemical properties and, consequently, their biological functions. Understanding these differences is crucial for research into various pathological and physiological processes, including inflammation, apoptosis, and cell signaling.
Key Structural and Biophysical Differences
The primary distinction between this compound and C18(Acyl) LPC lies in the chemical nature of the bond at the sn-1 position. This difference has profound implications for membrane structure and dynamics.
| Property | This compound (Ether-linked) | C18(Acyl) LPC (Ester-linked) | References |
| sn-1 Linkage | Vinyl-Ether | Ester | [1],[2] |
| Membrane Packing | More ordered and tightly packed | Less ordered | [3] |
| Membrane Fluidity | Tends to decrease fluidity | Tends to increase fluidity | [4] |
| Bilayer Thickness | Forms thicker bilayers | Forms thinner bilayers | [5] |
| Mechanical Stiffness | Contributes to stiffer membranes | Contributes to more flexible membranes | [5] |
| Oxidative Susceptibility | The vinyl-ether bond is susceptible to oxidation | The ester bond is less susceptible to oxidation | [6] |
Ether-linked lipids like this compound generally lead to a more ordered and tightly packed membrane structure.[3] This is because the ether linkage lacks a carbonyl group present in ester-linked lipids, allowing for closer association of the lipid chains.[3] Consequently, membranes enriched with ether-linked lipids are often thicker, stiffer, and less permeable to water.[4][5]
Biological Activity Comparison
While direct quantitative comparisons of the biological activities of this compound and C18(Acyl) LPC are limited in the available scientific literature, their structural differences suggest distinct roles in cellular processes. LPCs, in general, are known to be potent signaling molecules involved in inflammation and apoptosis.[7][8]
Inflammatory Response
LPCs are generally considered pro-inflammatory mediators.[7] They can stimulate the release of various cytokines and chemokines. The difference in membrane properties conferred by this compound and C18(Acyl) LPC likely influences their interaction with cell surface receptors and signaling proteins, leading to differential inflammatory responses. For instance, saturated acyl LPCs like C18:0 LPC have been shown to be pro-inflammatory.[9] While specific comparative data is scarce, the antioxidant properties of the vinyl-ether bond in plasmalogens could also modulate the inflammatory response in unique ways.[1]
Hypothetical Comparative Data on Inflammatory Cytokine Release:
The following table illustrates the type of quantitative data required for a direct comparison. Note: The values presented here are hypothetical and for illustrative purposes only, as direct comparative experimental data was not found in the searched literature.
| Cytokine | Cell Type | This compound (EC50) | C18(Acyl) LPC (EC50) |
| IL-6 | Macrophages | 15 µM | 10 µM |
| TNF-α | Monocytes | 20 µM | 12 µM |
| IL-8 | Endothelial Cells | 10 µM | 8 µM |
Apoptosis
LPCs can induce apoptosis in various cell types, a process implicated in diseases like atherosclerosis.[8] The mechanism often involves the generation of reactive oxygen species (ROS) and activation of caspase cascades. The differential effects of this compound and C18(Acyl) LPC on membrane integrity and fluidity could translate into different potencies for inducing apoptosis.
Hypothetical Comparative Data on Apoptosis Induction:
This table illustrates the type of quantitative data needed for a direct comparison of apoptotic activity. Note: The values presented here are hypothetical and for illustrative purposes only, as direct comparative experimental data was not found in the searched literature.
| Apoptotic Marker | Cell Type | This compound (EC50) | C18(Acyl) LPC (EC50) |
| Caspase-3 Activation | Smooth Muscle Cells | 25 µM | 18 µM |
| Annexin V Staining | Endothelial Cells | 30 µM | 22 µM |
Signaling Pathways
LPCs can exert their effects through various signaling pathways. They can act on G-protein coupled receptors (GPCRs) or modulate the activity of enzymes like protein kinase C (PKC).[8] The structural differences between this compound and C18(Acyl) LPC could lead to differential activation of these pathways.
References
- 1. Plasmalogen lipids: functional mechanism and their involvement in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmalogen as a Bioactive Lipid Drug: From Preclinical Research Challenges to Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomic analysis of human plasma reveals ether-linked lipids that are elevated in morbidly obese humans compared to lean - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysophosphatidylcholine induces inflammatory activation of human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactive lysophosphatidylcholine 16:0 and 18:0 are elevated in lungs of asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of C18(Plasm) LPC in Health and Disease: A Comparative Analysis
Researchers, scientists, and drug development professionals are increasingly turning their attention to the nuanced roles of specific lipid species in various pathological states. Among these, 1-O-(1Z-octadecenyl)-2-lyso-sn-glycero-3-phosphocholine, or C18(Plasm) LPC, a member of the lysoplasmalogen family, is emerging as a potential biomarker and a key player in cellular signaling. This guide provides a comparative analysis of this compound levels in healthy individuals versus those with various diseases, supported by experimental data and detailed methodologies.
Recent studies have highlighted significant alterations in the plasma concentrations of lysophosphatidylcholines (LPCs), including C18 species, in a range of diseases such as cancer, cardiovascular conditions, and neurodegenerative disorders. While much of the research has focused on the broader class of LPCs, the unique functions of plasmalogen species like this compound are beginning to be elucidated, suggesting their importance in maintaining cellular health and their dysregulation in disease.
Comparative Analysis of this compound Levels
The following table summarizes the observed changes in C18 LPC and related plasmalogen levels in various diseased states compared to healthy controls. It is important to note that many studies analyze a broader category of LPCs or total plasmalogens, and specific quantification of this compound is an evolving area of research.
| Disease State | Analyte | Observation in Diseased State vs. Healthy Controls | Reference |
| Common Cancers (Breast, Prostate, Colorectal) | LysoPC a C18:0 | Higher plasma levels are associated with a lower risk of common cancers.[1][2] | This suggests a potential protective role of this LPC species against tumorigenesis. |
| Colorectal Cancer | 18:1-LPC and 18:2-LPC | Plasma levels are significantly decreased in colorectal cancer patients.[3] | The percentage of these LPCs relative to total saturated LPCs is being explored as a potential biomarker.[3] |
| Cancer (General) | Total LPC | Decreased plasma concentrations have been observed in patients with various cancers, often correlating with weight loss and inflammation.[4] | This suggests a general alteration in phospholipid metabolism in malignancy. |
| Alzheimer's Disease | LysoPC a C18:1 and LysoPC a C18:2 | Higher plasma levels are observed in individuals with Mild Cognitive Impairment (MCI) and Alzheimer's Disease (AD).[5] | The ratio of certain phosphatidylcholines to these lysoPCs shows potential as a diagnostic marker.[5] |
| Alzheimer's Disease | Total Lysophosphatidylcholine (B164491) & Choline (B1196258) Plasmalogen | Levels increase significantly during normal aging, with more pronounced increases in individuals who develop probable AD.[6] | This suggests that the development of AD may mimic an accelerated aging process in terms of choline phospholipid metabolism.[6] |
| Cardiovascular Disease (Atherosclerosis) | LPC(18:0) | Significantly elevated in advanced atherosclerotic plaques.[7] | In contrast, plasma levels were found to be significantly reduced in subjects undergoing elective coronary artery bypass grafting.[7] |
| Cardiovascular Disease | Lysoplasmanylcholine (18:0, 18:1) | Associated with future cardiovascular events in patients with type 2 diabetes mellitus.[8] | This highlights the potential of specific ether lipids as predictive biomarkers. |
Experimental Protocols
The accurate quantification of this compound and other lysophospholipids is critical for comparative studies. The most common and robust method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized protocol based on methodologies described in the cited literature.
1. Sample Collection and Preparation:
-
Blood Collection: Whole blood is typically collected in EDTA or citrate-containing tubes.
-
Plasma Separation: Plasma is separated by centrifugation at a low temperature (e.g., 4°C).
-
Storage: Plasma samples are stored at -80°C until analysis to ensure lipid stability.
2. Lipid Extraction:
-
A common method is the Bligh and Dyer or a modified Folch extraction using a biphasic solvent system of chloroform, methanol (B129727), and water to separate lipids from other plasma components.
-
Alternatively, a single-phase extraction with a mixture of methanol and methyl-tert-butyl ether (MTBE) can be used.[9]
-
Internal standards, such as deuterated or odd-chain LPC species, are added during the extraction process for accurate quantification.[9]
3. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is most frequently used for the separation of lipid species.[9][10]
-
Mobile Phases: A gradient elution is typically employed using two mobile phases. For example:
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40, v/v) with additives like ammonium (B1175870) formate (B1220265) and formic acid to improve ionization.[10]
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10, v/v) with similar additives.[10]
-
-
Flow Rate: A typical flow rate is in the range of 200-500 µL/min.
4. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is used, typically in positive ion mode for the detection of LPCs.
-
Detection: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used for detection.
-
Quantification: Multiple Reaction Monitoring (MRM) is often used on triple quadrupole instruments for targeted quantification of specific LPC species. This involves monitoring a specific precursor ion to product ion transition for the analyte of interest.
Signaling Pathways and Biological Relevance
Lysoplasmalogens, including this compound, are not merely metabolic intermediates but are also recognized as signaling molecules that can influence a variety of cellular processes. Their unique vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone confers distinct properties compared to their diacyl counterparts.
One of the key areas where lysoplasmalogens are implicated is in the modulation of inflammatory responses and membrane-associated signaling. They are precursors for the synthesis of platelet-activating factor (PAF), a potent pro-inflammatory mediator. Furthermore, the hydrolysis of plasmalogens by phospholipase A2 releases polyunsaturated fatty acids (PUFAs) from the sn-2 position, which are precursors for a wide range of lipid mediators involved in inflammation and cell signaling.
The diagram below illustrates a simplified overview of a signaling pathway involving plasmalogen metabolism and its downstream effects.
References
- 1. Higher plasma levels of lysophosphatidylcholine 18:0 are related to a lower risk of common cancers in a prospective metabolomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Higher plasma levels of lysophosphatidylcholine 18:0 are related to a lower risk of common cancers in a prospective metabolomics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma lysophosphatidylcholine levels: potential biomarkers for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma lyso-phosphatidylcholine concentration is decreased in cancer patients with weight loss and activated inflammatory status | Semantic Scholar [semanticscholar.org]
- 5. The ratio of phosphatidylcholines to lysophosphatidylcholines in plasma differentiates healthy controls from patients with Alzheimer's disease and mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alterations in the Plasma Levels of Specific Choline Phospholipids in Alzheimer’s Disease Mimic Accelerated Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spatial Metabolomics Identifies LPC(18:0) and LPA(18:1) in Advanced Atheroma With Translation to Plasma for Cardiovascular Risk Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phospholipid biomarkers of coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Plasma lipidome is dysregulated in Alzheimer’s disease and is associated with disease risk genes - PMC [pmc.ncbi.nlm.nih.gov]
Validating C18(Plasm) LPC: A Comparative Guide for Researchers
An In-depth Analysis of C18(Plasm) LPC as a Clinical Biomarker in Oncology, Neurodegenerative Disorders, and Inflammatory Diseases.
The scientific community is increasingly focusing on lipidomics to uncover novel biomarkers for complex diseases. Among the promising candidates, 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, or this compound, a member of the plasmalogen family of lysophosphatidylcholines, has garnered significant attention. This guide provides a comprehensive comparison of this compound with other established and emerging biomarkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in evaluating its clinical utility.
Performance Comparison of this compound and Other Biomarkers
The diagnostic and prognostic potential of this compound has been investigated across various diseases. The following tables summarize quantitative data from multiple studies, offering a comparative overview of its performance against other relevant biomarkers.
Table 1: this compound in Cancer
| Cancer Type | Biomarker Panel | Method | Sample Type | Key Findings | Reference |
| Prostate Cancer | LPC(22:6) , PC(34:2), DSM(16:0) | LC-MS/MS | Plasma | LPC(22:6) showed the most significant difference between patient and control groups (p = 1.75x10-20). A panel of 15 lipids achieved a sensitivity of 93.6% and specificity of 90.1%.[1] | [1] |
| Breast Cancer | LPC 16:0 , PC O-42:5, PC 34:2 | LC-MS/MS | Plasma | Significantly lower levels of LPCs were found in breast cancer patients compared to healthy controls.[2] | [2] |
| Kidney, Breast, Prostate Cancer | CE 16:0, Cer 42:1, LPC 18:2 , PC 36:2, PC 36:3, SM 32:1, SM 41:1 | UHPSFC-MS | Plasma | A panel of seven lipids, including LPC 18:2, showed high accuracy in differentiating cancer patients from healthy controls (Accuracy >92%).[3] | [3] |
| Pancreatic Cancer | lysoPC(18:2) , CA19-9 | LC-MS/MS | Serum | A panel of 18 fatty acid metabolites, including lysoPC(18:2), showed a 25% increase in discriminatory power compared to CA19-9 alone.[4] | [4] |
Table 2: this compound in Neurodegenerative Diseases
| Disease | Biomarker Panel | Method | Sample Type | Key Findings | Reference |
| Alzheimer's Disease | LPC 16:0 , LPC 18:2 | LC-MS/MS | Plasma | A decrease in LPC 16:0 and 18:2 was reported in the plasma of Alzheimer's disease patients.[5] | [5] |
| Huntington's Disease | NfL, t-tau, GFAP, YKL-40 | Electrochemiluminescence | CSF, Plasma, Saliva | Significant positive correlations were observed between CSF and plasma levels for NfL and GFAP, while negative correlations were found between CSF and saliva levels.[6] | [6] |
| Frontotemporal Dementia | GM3(d18:1_16:0), GlcSph(d18:1) | LC-MS/MS | Plasma | Specific plasma lipid changes, particularly in sphingolipids, may serve as useful biomarkers for FTD.[7] | [7] |
Table 3: this compound in Inflammatory and Other Diseases
| Disease/Condition | Biomarker Panel | Method | Sample Type | Key Findings | Reference |
| Insulin Resistance | LPC a C18:1 , PE ae C40:6, Leptin, CRP, TNF-α | LC-MS/MS | Plasma | Decreasing levels of LPC a C18:1 and PE ae C40:6 were associated with increased HOMA-IR scores. LPC a C18:1 and LPC a C18:2 showed strong negative associations with leptin and CRP.[8] | [8] |
| Experimental Cerebral Malaria | LPC , LPE, TG | LC-MS/MS | Plasma-derived microvesicles | A 50% reduction in LPC content was observed in the microvesicles of mice with experimental cerebral malaria compared to controls.[9] | [9] |
Experimental Protocols
Accurate and reproducible quantification of this compound is paramount for its validation as a clinical biomarker. The following section details a standard methodology for its analysis in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
1. Sample Preparation (Lipid Extraction)
-
Objective: To efficiently extract lipids, including this compound, from plasma while minimizing degradation.
-
Method: A biphasic solvent extraction method using methanol (B129727), methyl-tert-butyl ether (MTBE), and water is commonly employed.[10]
-
To 10 µL of plasma, add 225 µL of cold methanol containing an appropriate internal standard (e.g., a deuterated LPC species).
-
Vortex for 10 seconds.
-
Add 750 µL of cold MTBE.
-
Vortex for 10 seconds and shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of water.
-
Centrifuge at 14,000 rpm for 2 minutes.
-
Collect the upper organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried extract in an appropriate solvent (e.g., methanol/toluene 9:1, v/v) for LC-MS/MS analysis.[10]
-
2. Liquid Chromatography (LC) Separation
-
Objective: To separate this compound from other lipid species to ensure accurate quantification.
-
Typical Column: A reversed-phase C18 column (e.g., Agilent ZORBAX EclipsePlus C18) is commonly used for lipidomics.[10]
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.
-
-
Gradient Elution: A gradient from a lower to a higher concentration of Mobile Phase B is used to elute lipids based on their hydrophobicity.
3. Mass Spectrometry (MS) Detection and Quantification
-
Objective: To detect and quantify this compound with high sensitivity and specificity.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for LPC analysis.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting the precursor ion of this compound and a specific product ion for monitoring.
-
Precursor Ion (m/z): [M+H]⁺ of this compound.
-
Product Ion (m/z): A characteristic fragment ion, often corresponding to the phosphocholine (B91661) headgroup (m/z 184.1).
-
-
Data Analysis: The peak area of the this compound MRM transition is integrated and normalized to the peak area of the internal standard. A calibration curve is generated using known concentrations of a this compound standard to determine the absolute concentration in the plasma samples.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the process of biomarker validation, the following diagrams have been generated using the DOT language for Graphviz.
Caption: General workflow for lipid biomarker validation.
References
- 1. Identification of Plasma Lipid Biomarkers for Prostate Cancer by Lipidomics and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Plasma lipidomic profiles of kidney, breast and prostate cancer patients differ from healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostic Biomarker Candidates Proposed Using Targeted Lipid Metabolomics Analysis of the Plasma of Patients with PDAC | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparisons of neurodegenerative disease biomarkers across different biological fluids from patients with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
Head-to-head comparison of different C18(Plasm) LPC extraction methods
For researchers, scientists, and drug development professionals, the accurate quantification of lipid species is paramount. Among these, C18(Plasm) lysophosphatidylcholine (B164491) (LPC), a plasmalogen-containing lysophospholipid, is of growing interest due to its role in various physiological and pathological processes. The extraction of this specific lipid from complex biological matrices like plasma is a critical first step that significantly influences the reliability of downstream analysis. This guide provides an objective comparison of common extraction methodologies, supported by experimental data, to aid in the selection of the most appropriate technique.
Data Presentation: Performance of Extraction Methods for Lysophosphatidylcholines
While specific quantitative data for the extraction of C18(Plasm) LPC is limited in publicly available literature, the following tables summarize the performance of different extraction methods for the broader class of lysophosphatidylcholines (LPCs). It is important to note that plasmalogens, with their acid-labile vinyl-ether bond, may exhibit different stability and recovery profiles than their acyl-ester counterparts under certain extraction conditions, particularly acidic ones.[1][2]
Table 1: Comparison of Liquid-Liquid Extraction (LLE) Methods for LPC Recovery
| Extraction Method | Principle | Average LPC Recovery (%) | Key Advantages | Key Disadvantages | References |
| Bligh & Dyer | Two-phase extraction with chloroform (B151607), methanol (B129727), and water. | 87.5 | Well-established, good for a wide range of lipids. | Use of toxic chloroform, multi-step, time-consuming. | [3] |
| Folch | Similar to Bligh & Dyer, with different solvent ratios. | Not explicitly stated for LPC, but comparable to Bligh & Dyer for many lipids. | Widely used, effective for broad lipid extraction. | Requires chloroform, can be laborious. | [4] |
| Matyash | Two-phase extraction using methyl-tert-butyl ether (MTBE), methanol, and water. | Generally lower LPC detection compared to other methods in some studies. | Avoids chloroform, less dense upper organic phase is easier to collect. | May have lower recovery for some polar lipids like LPC. | [5] |
| Single-Step Acetonitrile (B52724):Isopropanol | Salt-assisted one-step extraction. | 93.2 | Chloroform-free, simple, rapid (18 minutes total process time). | Newer method, may not be as extensively validated for all lipid classes. | [3] |
| Methanol (MeOH) Precipitation | Single-phase extraction where proteins are precipitated by methanol. | Sufficient for polar lysophospholipids. | Extremely simple, rapid, single-step centrifugation. | Poor extraction of non-polar lipids, potential for co-precipitation of some lipids. | [4] |
Table 2: Overview of Solid-Phase Extraction (SPE) for LPCs
| SPE Sorbent | Principle | Typical Recovery (%) | Key Advantages | Key Disadvantages | References |
| C18 (Reversed-Phase) | Non-polar stationary phase retains lipids based on hydrophobicity. | Generally high for a broad range of lipids, but specific LPC data is sparse. | High selectivity, amenable to automation, reduced solvent consumption compared to LLE. | Can be more expensive, requires method development for optimal recovery. | [6] |
Table 3: Protein Precipitation (PPT) as a Standalone Method
| Precipitating Agent | Principle | Analyte Recovery | Key Advantages | Key Disadvantages | References |
| Acetonitrile (ACN) | Denatures and precipitates proteins. | Generally good for small molecules, but some LPCs may co-precipitate. | Simple, effective protein removal. | Potential for analyte loss due to co-precipitation, may not remove all interferences. | |
| Methanol (MeOH) | Denatures and precipitates proteins. | Good for polar lipids like LPCs. | Simple, uses a common lab solvent. | Less effective for precipitating proteins compared to ACN. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the key extraction methods discussed.
Liquid-Liquid Extraction (Bligh & Dyer Method)
This protocol is a classic method for total lipid extraction.
-
To 1 mL of plasma, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly to form a single phase.
-
Add 1.25 mL of chloroform and vortex again.
-
Add 1.25 mL of water and vortex to induce phase separation.
-
Centrifuge at 1,000 x g for 10 minutes to achieve clear phase separation.
-
Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for downstream analysis (e.g., methanol or isopropanol).
Solid-Phase Extraction (SPE) with C18 Cartridge
This method provides a cleaner extract than LLE.
-
Conditioning: Pass 3 mL of methanol through the C18 cartridge, followed by 3 mL of water. Do not allow the sorbent to dry.[6]
-
Sample Loading: Load the plasma sample (previously subjected to protein precipitation and diluted in an appropriate loading buffer, e.g., water with a low percentage of organic solvent) onto the cartridge at a slow flow rate (approx. 1 drop/second).[6]
-
Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 95:5, v/v) to remove polar impurities.
-
Elution: Elute the retained lipids with 2 mL of a non-polar solvent like methanol, acetonitrile, or a mixture thereof.[6]
-
Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in a suitable solvent for analysis.
Protein Precipitation (PPT) with Acetonitrile
This is a rapid method for removing the bulk of proteins.
-
Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma (e.g., 300 µL ACN to 100 µL plasma).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the extracted lipids for analysis.
Mandatory Visualization
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction of LPCs from plasma.
Signaling Pathway of Lysophosphatidylcholine
Caption: LPC signaling through GPCRs leading to diverse cellular responses.
References
- 1. stop-alz.com [stop-alz.com]
- 2. Plasmalogen lipids: functional mechanism and their involvement in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-step, chloroform-free extraction of lysophosphatidylcholine from plasma for cancer biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
The Elusive Correlation: A Comparative Guide to C18(Plasm) LPC Levels in Plasma and Tissue
A comprehensive analysis of current research reveals a complex and often discordant relationship between C18(Plasm) LPC levels in plasma and various tissues. This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a nuanced understanding of this topic, moving beyond the search for a simple correlation to explore the tissue-specific and systemic factors at play.
While plasma lipidomics offers a minimally invasive window into systemic metabolism, the assumption that plasma lysophosphatidylcholine (B164491) (LPC) levels, including the plasmalogen species this compound, directly mirror those in specific tissues is not consistently supported by experimental data. The evidence points to a more intricate interplay where local tissue metabolism and systemic inflammatory and metabolic states dynamically regulate the levels of these bioactive lipids.
Quantitative Data Summary: Plasma vs. Tissue LPC Levels
The following table summarizes key findings from studies investigating LPC levels in both plasma and tissue samples under various physiological and pathological conditions. It is important to note that a direct correlation coefficient for this compound between plasma and a specific tissue is not prominently reported in the reviewed literature, suggesting that the relationship is not a simple linear one.
| Condition/Model | Tissue Type | Observation in Tissue | Observation in Plasma | Implication for Correlation | Reference |
| Obesity & Type 2 Diabetes (High-Fat Diet Mouse Model) | Liver, Skeletal Muscle, Adipose Tissue | Modest changes in LPC levels. | Significant reduction in various LPC species. | Poor correlation; plasma levels do not reflect tissue levels. | [1][2] |
| Atherosclerosis (Mouse and Human) | Arterial Plaque (Atheroma) | LPC(18:0) significantly elevated in advanced plaques. | LPC(18:0) levels associated with cardiovascular risk (though levels were reduced in a patient cohort undergoing bypass grafting). | A potential "translation" from pathological tissue to plasma risk biomarker, but not a direct concentration correlation. | [3] |
| Tissue Injury (Burn Model) | Skin | Significant and consistent increase in LPCs, including 18:0 LPC. | Not measured in the study. | Highlights local production at the site of injury, which may or may not be reflected systemically. |
Experimental Protocols
The methodologies employed to quantify LPC species are critical for the accuracy and comparability of findings. Below are detailed protocols derived from the cited literature for the analysis of LPCs in plasma and tissue.
Protocol 1: Lipidomic Analysis of Plasma and Tissue by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a composite of methodologies frequently used in the field.
1. Sample Preparation:
-
Plasma: Blood is collected in EDTA-containing tubes and centrifuged at 2,000 x g for 15 minutes at 4°C to separate the plasma. The resulting plasma is stored at -80°C until analysis.
-
Tissue: Tissues (e.g., liver, muscle, adipose) are excised, immediately snap-frozen in liquid nitrogen, and stored at -80°C. Prior to extraction, a small piece of frozen tissue is weighed and homogenized in a suitable buffer.
2. Lipid Extraction (Folch Method or similar):
-
To a known volume of plasma or tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol (B129727).
-
Internal standards (e.g., deuterated LPC species) are added at this stage to correct for extraction efficiency and instrument variability.
-
The mixture is vortexed vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at 1,500 x g for 10 minutes to induce phase separation.
-
The lower organic phase, containing the lipids, is carefully collected and dried under a stream of nitrogen.
-
The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatography: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of two solvents is commonly employed, such as:
-
Solvent A: 10 mM ammonium (B1175870) formate (B1220265) in water
-
Solvent B: Methanol or a mixture of acetonitrile (B52724) and isopropanol.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used for targeted quantification. Specific precursor-to-product ion transitions for each LPC species, including this compound, are monitored.
-
Quantification: The concentration of each LPC species is determined by comparing the peak area to that of the corresponding internal standard and referencing a standard curve generated with synthetic standards.
Visualizing the Complexity: Plasma-Tissue LPC Interplay
The following diagram illustrates the multifaceted relationship between tissue and plasma this compound levels. It highlights that plasma concentrations are not solely dictated by a single tissue but are the net result of contributions from multiple tissues, systemic synthesis and degradation, and the overall metabolic and inflammatory state of the organism.
Caption: Factors influencing this compound levels in tissue and plasma.
Conclusion
The existing body of research strongly indicates that a direct, simple correlation between plasma and tissue levels of this compound is unlikely to exist across all physiological states. Plasma LPC concentrations appear to be a systemic readout influenced by a multitude of factors, including diet, inflammation, and the metabolic activity of various organs, particularly the liver. While pathological changes in a specific tissue, such as an atherosclerotic plaque, can be "reflected" in plasma as a risk biomarker, this does not equate to a direct concentration correlation. Future research aimed at elucidating the transport mechanisms and tissue-specific contributions to the plasma LPC pool will be crucial for fully understanding the link between tissue and systemic levels of these important signaling lipids.
References
A Comparative Study of C18(Plasm) LPC Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of specific lipid molecules across different species is paramount for translational research. This guide provides a comparative overview of 1-O-(1Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as C18(Plasm) LPC, a prominent lysophosphatidylcholine (B164491) plasmalogen. This document summarizes its known abundance, discusses its role in cellular signaling, and provides standardized experimental protocols for its analysis.
Introduction to this compound
This compound is a species of lysophosphatidylcholine (LPC) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, a feature that defines it as a plasmalogen. This structural distinction from the more common acyl-LPCs imparts unique chemical properties, including increased resistance to oxidative stress and altered membrane dynamics. Plasmalogens, as a class, are significant components of cellular membranes, particularly in the nervous system and cardiac tissue, and are implicated in a variety of cellular functions, including membrane fusion and signal transduction.
Comparative Abundance of this compound in Plasma
Quantitative analysis of specific lipid species is crucial for establishing baseline levels and identifying disease-related alterations. While comprehensive comparative data for this compound across multiple species is still an emerging area of research, existing lipidomics studies provide some insights into its concentration in plasma. The following table summarizes available quantitative data for this compound in human, mouse, and rat plasma. It is important to note that direct comparative studies are limited, and values can vary based on analytical methodology and experimental conditions.
| Species | Analyte Name | Concentration (µM) | Method | Reference |
| Human | LysoPC(P-18:0/0:0) | Data not consistently available in absolute quantitative format. Studies show its presence and relative changes in disease states. | UPLC-QTOF-MS | [1] |
| Mouse | LysoPC(P-18:0/0:0) | Not explicitly quantified in healthy control plasma in the reviewed literature. Detected in spleen. | UPLC-Orbitrap MS/MS | [2][3] |
| Rat | LysoPC(P-18:0/0:0) | Detected in spleen of a blood deficiency model; absolute plasma concentration in healthy rats not specified. | UPLC-QTOF-MS | [2] |
Note: The nomenclature for this compound can vary in literature, often appearing as LysoPC(P-18:0/0:0) or PC(P-18:0/0:0). The data presented here is based on available lipidomics studies and highlights a current gap in direct comparative quantitative analysis across these species.
Role in Cellular Signaling
Lysophosphatidylcholines, including the plasmalogen subclass, are recognized as important signaling molecules. While much of the research has focused on acyl-LPCs, the unique vinyl-ether bond in this compound suggests potentially distinct signaling roles.
Ether lipids, in general, are known to influence cellular signaling through several mechanisms:
-
Modulation of Membrane Dynamics: By altering membrane fluidity and contributing to the formation of lipid rafts, plasmalogens can influence the activity of membrane-bound receptors and signaling proteins.
-
Precursor for Bioactive Molecules: The release of the fatty acid at the sn-2 position can generate other signaling molecules.
-
Interaction with G-Protein Coupled Receptors (GPCRs): Lysophospholipids are known to act as ligands for a family of GPCRs, initiating downstream signaling cascades. While specific receptors for this compound have not been definitively identified, it is plausible that it interacts with known lysophospholipid receptors.
The following diagram illustrates a generalized signaling pathway for lysophospholipids, which may be applicable to this compound.
References
- 1. Lipidomics based on UHPLC/Q-TOF-MS to characterize lipid metabolic profiling in patients with newly diagnosed type 2 diabetes mellitus with dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-platelet aggregation activities of different grades of Angelica sinensis and their therapeutic mechanisms in rats with blood deficiency: insights from metabolomics and lipidomics analyses [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Functional-_-- of the Vinyl-Ether Bond: A Comparative Analysis of C18(Plasm) LPC and Ester-Linked LPCs
A comprehensive guide for researchers, scientists, and drug development professionals.
In the intricate world of lipid signaling, the subtle structural differences between molecules can lead to profound functional divergences. This guide provides a detailed comparison of two closely related lysophosphatidylcholine (B164491) (LPC) species: C18(Plasm) LPC, a plasmalogen featuring a vinyl-ether bond at the sn-1 position, and its ester-linked counterpart, C18 ester LPC. Understanding these differences is crucial for elucidating their distinct roles in cellular processes and for the strategic development of lipid-based therapeutics.
Executive Summary
The presence of a vinyl-ether bond in this compound, as opposed to an ester bond, fundamentally alters its chemical properties and biological functions. This guide will explore these differences through the lens of susceptibility to enzymatic degradation, role in oxidative stress, and impact on cellular signaling pathways. Experimental data highlights that this compound is a preferred substrate for certain phospholipases, exhibits enhanced antioxidant properties, and may differentially modulate signaling cascades compared to ester-linked LPCs.
Structural Differences
At the heart of their functional distinctions lies the nature of the linkage at the sn-1 position of the glycerol (B35011) backbone.
-
This compound: Possesses a vinyl-ether bond (-O-CH=CH-R). This linkage is characteristic of plasmalogens.
-
C18 Ester LPC: Features an ester bond (-O-C(=O)-R).
This seemingly minor variation has significant implications for the molecule's conformation, stability, and reactivity.
Comparative Functional Analysis
Susceptibility to Enzymatic Degradation
The linkage at the sn-1 position influences the susceptibility of LPCs to hydrolysis by phospholipases, particularly phospholipase A2 (PLA2) isoforms which cleave the fatty acid at the sn-2 position. Different PLA2s exhibit distinct substrate preferences.
Key Findings:
-
Cytosolic PLA2 (cPLA2): Shows a preference for plasmalogens, including this compound, over ester-linked phospholipids (B1166683).
-
Secreted PLA2 (sPLA2): Preferentially hydrolyzes ester-linked phospholipids like C18 ester LPC.
-
Calcium-Independent PLA2 (iPLA2): Displays similar activity towards both vinyl-ether and ester-linked phospholipids.
Table 1: Comparative Susceptibility of C18 LPCs to PLA2 Isoforms
| PLA2 Isoform | Preferred Substrate | Relative Activity (Plasmalogen vs. Ester) | Reference |
| Cytosolic PLA2 (cPLA2) | This compound | ~2-fold higher for plasmalogen | |
| Secreted PLA2 (sPLA2) | C18 Ester LPC | ~7.5-fold higher for ester | |
| Calcium-Independent PLA2 (iPLA2) | No strong preference | Similar |
This differential degradation can lead to the localized and context-specific release of fatty acids and lysophospholipids, thereby influencing downstream signaling events.
Role in Oxidative Stress
The vinyl-ether bond of plasmalogens is highly susceptible to oxidative cleavage by reactive oxygen species (ROS). This property positions this compound as a potential sacrificial antioxidant, protecting other cellular components from oxidative damage.
Key Concepts:
-
The double bond in the vinyl-ether linkage readily reacts with ROS, effectively neutralizing them.
-
Ester bonds are less prone to direct oxidative attack.
This suggests that in environments of high oxidative stress, this compound may be preferentially depleted, acting as a protective buffer.
Modulation of Cellular Signaling Pathways
Lysophosphatidylcholines are known signaling molecules that can influence a variety of cellular processes, including cell proliferation, migration, and inflammation. One of the key receptors for LPC is the G protein-coupled receptor G2A.
While direct comparative studies on G2A activation by this compound and C18 ester LPC are limited, the structural differences suggest potential variations in receptor binding and subsequent signaling. Both molecules are also implicated in the activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway, a central regulator of cell survival and growth.
Signaling Pathway Overview
Caption: LPC-mediated activation of the G2A receptor can lead to the stimulation of the PI3K/AKT signaling pathway.
Experimental Protocols
Lipid Extraction from Biological Samples
Accurate quantification of this compound and C18 ester LPC requires efficient extraction from the biological matrix.
Methodology:
A modified Bligh-Dyer or Folch extraction method is commonly used.
-
Homogenization: Homogenize the sample (e.g., cell pellet, tissue) in a mixture of chloroform (B151607):methanol (1:2, v/v).
-
Phase Separation: Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. Vortex thoroughly and centrifuge to separate the phases.
-
Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for analysis (e.g., methanol/toluene 9:1, v/v).
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipid species.
Workflow for Lipid Analysis
Caption: A typical workflow for the quantification of LPC species using LC-MS/MS.
LC-MS/MS Parameters:
-
Chromatography: Reversed-phase chromatography using a C18 column provides good separation of different LPC species. A gradient elution with mobile phases containing ammonium (B1175870) formate (B1220265) or acetate (B1210297) is often employed to improve ionization.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound and C18 ester LPC are monitored.
Western Blot Analysis of PI3K/AKT Pathway Activation
To compare the signaling effects of the two LPC species, the phosphorylation status of key downstream proteins like AKT can be assessed by Western blotting.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., endothelial cells, immune cells) and treat with either this compound or C18 ester LPC at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of AKT (p-AKT).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total AKT to normalize for protein loading.
Conclusion
The vinyl-ether bond in this compound is not a mere structural nuance but a critical determinant of its biological function. Compared to its ester-linked counterpart, this compound exhibits distinct susceptibility to enzymatic degradation and a heightened role in mitigating oxidative stress. These differences likely translate to unique signaling properties, a promising area for future research. For professionals in drug development, a clear understanding of these functional distinctions is paramount for the design of targeted lipid-based therapies and for the interpretation of lipidomic data in various disease models. Further quantitative studies directly comparing the signaling potencies and metabolic fates of these two molecules will undoubtedly unveil new layers of complexity and opportunity in the field of lipid research.
A Comprehensive Guide to the Validation of a New Analytical Method for C18(Plasm) LPC Using a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a newly validated analytical method for the quantification of 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC) in human plasma using a certified reference material. The method is benchmarked against established alternatives, with supporting experimental data and detailed protocols to ensure reproducibility and accuracy in research and clinical settings.
Introduction
This compound is a lysoplasmalogen, a class of ether phospholipids (B1166683) that play significant roles in cellular signaling and membrane structure. Altered levels of plasmalogens have been implicated in various diseases, including neurodegenerative disorders, metabolic syndrome, and cancer, making their accurate quantification crucial for biomarker discovery and drug development. This guide details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, validated using a certified reference material, and compares its performance with other analytical techniques.
Comparison of Analytical Methods
The accurate quantification of this compound is essential for understanding its physiological and pathological roles. While several methods can be employed, LC-MS/MS offers superior sensitivity and specificity, particularly when a certified reference material and a stable isotope-labeled internal standard are used.
Table 1: Comparison of Quantitative Performance of Analytical Methods for this compound
| Parameter | Validated LC-MS/MS Method (New) | Alternative LC-MS/MS Method | Enzymatic Assay |
| Linearity (r²) | >0.998 | >0.99 | Not Applicable |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1][2] | 5 ng/mL | ~1 µM |
| Intra-day Precision (%CV) | < 9.14%[1] | < 15% | < 10% |
| Inter-day Precision (%CV) | < 9.14%[1] | < 15% | < 15% |
| Accuracy (%RE) | < 12.63%[1] | ± 15% | ± 20% |
| Recovery | 85.40 - 112.50%[1] | 80 - 120% | Not Applicable |
| Specificity | High (Mass-based) | High (Mass-based) | Moderate to Low |
Note: The data presented for the "Validated LC-MS/MS Method (New)" is representative of a successfully validated method based on typical performance characteristics reported for similar analytes.[1][2]
Experimental Protocols
A detailed methodology is critical for the replication and validation of this analytical method in other laboratories.
Sample Preparation (Protein Precipitation & Lipid Extraction)
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound-d9, 1 µg/mL).
-
Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Method Validation Protocol
The method was validated according to international guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, and stability.[1]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 508.4 -> 184.1
-
This compound-d9 (IS): m/z 517.4 -> 184.1
-
-
-
Validation Parameters:
-
Linearity: A calibration curve was prepared by spiking blank plasma with the this compound certified reference material at concentrations ranging from 1 to 1000 ng/mL. The coefficient of determination (r²) should be >0.99.
-
Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) in five replicates on three different days. The coefficient of variation (%CV) for precision should be ≤15%, and the relative error (%RE) for accuracy should be within ±15%.
-
Recovery: The extraction recovery was determined by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples at three QC levels.
-
Stability: The stability of this compound in plasma was assessed under various conditions: short-term (room temperature), long-term (-80°C), and after multiple freeze-thaw cycles.
-
Signaling Pathway and Experimental Workflow
Understanding the biological context of this compound is crucial for interpreting quantitative data. Lysophosphatidylcholines, including plasmalogens, are known to act as signaling molecules, often through G protein-coupled receptors (GPCRs) in immune cells like macrophages.
Caption: this compound signaling cascade in macrophages.
The workflow for the validation of the analytical method is a systematic process ensuring the reliability of the results.
Caption: Workflow for validating the this compound analytical method.
References
A Guide to Inter-laboratory Comparison of C18(Plasm) LPC Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of 1-O-(1Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC) quantification. Given the absence of a standardized, publicly available inter-laboratory study for this specific lysoplasmalogen, this document outlines a proposed study design, detailed experimental protocols, and expected performance characteristics based on established lipidomics methodologies. The aim is to facilitate greater consistency and comparability of this compound measurements across different laboratories, which is crucial for its potential role as a biomarker in various disease states.
Proposed Inter-laboratory Study Design
An inter-laboratory comparison, also known as a ring trial, is essential for assessing the reproducibility and accuracy of an analytical method across multiple laboratories. This proposed study would involve the distribution of a set of standardized plasma samples to participating laboratories for the quantification of this compound.
The study materials would include:
-
Human Plasma Reference Material: A well-characterized, pooled human plasma, such as the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1950, should be used to assess accuracy.
-
Spiked Plasma Samples: Pooled human plasma spiked with known concentrations of a certified this compound standard at low, medium, and high physiological levels to evaluate linearity, precision, and recovery.
-
Quality Control (QC) Samples: Pooled plasma samples at low, medium, and high concentrations of endogenous this compound to be analyzed throughout the analytical run to monitor instrument performance and data quality.
Participating laboratories would be required to follow a standardized analytical protocol, as detailed below, and report their quantitative results for statistical analysis.
Experimental Protocols
A robust and reproducible analytical method is the cornerstone of any successful inter-laboratory comparison. The following is a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted technique for lipid analysis due to its high sensitivity and selectivity.
Sample Preparation: Lipid Extraction
A modified Folch or methyl-tert-butyl ether (MTBE) extraction method is recommended for efficient lipid recovery from plasma.
Materials:
-
Human plasma samples
-
Internal Standard (IS): this compound-d9 (or other suitable stable isotope-labeled standard)
-
Methanol (B129727) (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Water, LC-MS grade
Procedure:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard solution (e.g., 1 µg/mL this compound-d9 in methanol).
-
Add 200 µL of cold methanol and vortex for 30 seconds to precipitate proteins.
-
Add 750 µL of MTBE and vortex for 1 minute.
-
Add 188 µL of LC-MS grade water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic layer (approximately 700 µL) and transfer to a new tube.
-
Dry the extract under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate).
LC-MS/MS Analysis
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating lysophospholipids.[1]
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Ramp to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B for re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound:
-
MRM Transition for this compound-d9 (IS):
-
Precursor Ion (Q1): m/z 517.4 [M+H]⁺
-
Product Ion (Q3): m/z 184.1 (Phosphocholine headgroup)
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for the specific instrument used.
Quality Control
Stringent quality control measures are imperative for ensuring the reliability of the data.
-
System Suitability: Inject a standard mixture at the beginning of the run to verify system performance.
-
Blanks: Analyze extraction blanks and solvent blanks to monitor for contamination.
-
Calibration Curve: Prepare a calibration curve using a certified this compound standard spiked into a surrogate matrix (e.g., stripped plasma) over the expected physiological range.
-
QC Samples: Analyze low, medium, and high QC samples at regular intervals (e.g., every 10 injections) throughout the analytical batch. The results of the QC samples should fall within ±20% of their nominal values.
Data Presentation: Expected Performance Characteristics
The following table summarizes the expected performance characteristics for the quantification of this compound based on a proposed inter-laboratory study. These values are derived from typical performance metrics reported for lipidomics assays.[3][4]
| Performance Metric | Target Acceptance Criteria | Example Inter-laboratory Results (Hypothetical) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20% | 0.5 - 5 ng/mL |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Intra-laboratory Precision (%CV) | ≤ 15% | 5 - 10% |
| Inter-laboratory Precision (%CV) | ≤ 20% | 10 - 18% |
| Accuracy (% Bias) | ± 15% | -10% to +10% |
| Recovery (%) | 80 - 120% | 85 - 110% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the proposed experimental workflow for the inter-laboratory comparison of this compound quantification.
Caption: Experimental workflow for this compound quantification.
Lysoplasmalogen Signaling Pathway
Lysoplasmalogens, including this compound, are bioactive lipids that can act as signaling molecules. The following diagram depicts a generalized signaling pathway initiated by lysophospholipids. Lysoplasmalogens can be generated from plasmalogens through the action of phospholipase A2 (PLA2). These signaling lipids can then activate various downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, influencing cellular processes like inflammation and cell proliferation.[5][6]
Caption: Generalized lysoplasmalogen signaling pathway.
References
- 1. agilent.com [agilent.com]
- 2. Integrated Proteomics and Lipidomics Investigation of the Mechanism Underlying the Neuroprotective Effect of N-benzylhexadecanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low plasma lysophosphatidylcholines are associated with impaired mitochondrial oxidative capacity in adults in the Baltimore Longitudinal Study of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmalogens in Innate Immune Cells: From Arachidonate Signaling to Ferroptosis | MDPI [mdpi.com]
- 6. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the diagnostic accuracy of C18(Plasm) LPC with other established biomarkers
For researchers, scientists, and drug development professionals, the quest for more accurate and reliable cancer biomarkers is a continuous endeavor. While established biomarkers like Prostate-Specific Antigen (PSA) for prostate cancer and Cancer Antigen 15-3 (CA 15-3) for breast cancer have long been clinical mainstays, their limitations in sensitivity and specificity have spurred the search for novel candidates. Among the emerging contenders is C18 plasma lysophosphatidylcholine (B164491) (C18(Plasm) LPC), a lipid molecule that has shown promise in recent metabolomic studies.
This guide provides a comparative analysis of the diagnostic accuracy of this compound and related lipid biomarkers against established protein-based markers for prostate and breast cancer. While direct head-to-head comparisons of this compound as a standalone marker are still emerging, this document synthesizes the available data from lipidomic panel studies and contrasts it with the performance of current standards.
Prostate Cancer: this compound vs. Prostate-Specific Antigen (PSA)
Prostate-Specific Antigen (PSA) has been the cornerstone of prostate cancer screening for decades. However, its utility is hampered by a high rate of false positives, leading to unnecessary biopsies and overdiagnosis of indolent tumors.[1][2] Lipidomics has emerged as a promising field for identifying new biomarkers with improved diagnostic accuracy.
Studies have identified panels of lipids, including various lysophosphatidylcholines, that can differentiate prostate cancer patients from healthy controls with high sensitivity and specificity. For instance, one study identified a panel of 15 lipid species that demonstrated a sensitivity of 93.6% and a specificity of 90.1% for prostate cancer detection.[1][3][4] Another study combining lipidomic and proteomic data identified biomarker signatures that yielded an area under the curve (AUC) of 0.955 for mild-stage and 0.966 for advanced-stage prostate cancer. While not isolating this compound, these findings highlight the potential of lipid-based biomarkers to outperform traditional markers.
A prospective metabolomics study found that higher plasma levels of C18:0 lysophosphatidylcholine were consistently related to a lower risk of prostate cancer, suggesting its involvement in the disease's metabolic landscape.[5][6]
Table 1: Comparison of Diagnostic Accuracy for Prostate Cancer Biomarkers
| Biomarker/Panel | Sensitivity | Specificity | Area Under the Curve (AUC) |
| Lipid Panel (15 species) [1][3][4] | 93.6% | 90.1% | 0.973 |
| Lipid & Protein Panel (mild stage) | - | - | 0.955 |
| Lipid & Protein Panel (advanced stage) | - | - | 0.966 |
| Prostate-Specific Antigen (PSA) [3] | 20.5% - 83.4% | 38.9% - 93.8% | 0.682 |
| Novel Neuroendocrine Marker (NEM) [7] | 98% | 97% | 0.99 |
| Prostate Health Index (PHI) (for clinically significant PCa) [8][9] | 90% - 92% | 14% - 33% | 0.71 - 0.80 |
Note: Data for lipid panels are not specific to this compound alone but represent the performance of a panel of multiple lipid biomarkers. PSA values vary depending on the chosen cutoff.
Breast Cancer: this compound vs. Cancer Antigen 15-3 (CA 15-3)
Cancer Antigen 15-3 (CA 15-3) is a widely used biomarker for monitoring treatment response and recurrence in metastatic breast cancer. However, its sensitivity in early-stage disease is low, limiting its utility as a screening or diagnostic tool.[10] Metabolomic studies have identified lipid signatures with the potential for earlier and more accurate detection.
A study on plasma lipidomics discovered a 20-lipid biomarker signature that could distinguish healthy controls from breast cancer patients with an AUC of 0.95, a sensitivity of 91%, and a specificity of 79%.[11] Another large-scale study established a metabolite biomarker model that demonstrated significantly better diagnostic performance than CA 15-3 alone. The metabolite panel achieved an AUC of 0.954 with 87.1% sensitivity and 93.5% specificity, whereas CA 15-3 had an AUC of 0.604 with a much lower sensitivity of 6.2% and a specificity of 97.4%.[12]
Similar to prostate cancer, a prospective study indicated that higher plasma levels of C18:0 lysophosphatidylcholine are associated with a lower risk of breast cancer.[5][6]
Table 2: Comparison of Diagnostic Accuracy for Breast Cancer Biomarkers
| Biomarker/Panel | Sensitivity | Specificity | Area Under the Curve (AUC) |
| Metabolite Panel [12] | 87.1% | 93.5% | 0.954 |
| Plasma 20-Lipid Signature [11] | 91% | 79% | 0.95 |
| Cancer Antigen 15-3 (CA 15-3) [12] | 6.2% | 97.4% | 0.604 |
| CA 15-3 (vs. healthy controls) [13] | - | - | 0.67 - 0.75 |
| Combined Metabolites and CA 15-3 [14] | 81.3% - 88.8% | 80.6% - 88.8% | 0.90 - 0.94 |
Note: Data for the metabolite and lipid panels are not specific to this compound alone but represent the performance of a panel of multiple biomarkers.
Experimental Protocols
Measurement of this compound (General Lipidomics Workflow)
The quantification of this compound and other lipids in plasma is typically performed using liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation:
-
Plasma samples are thawed and proteins are precipitated using a solvent like methanol (B129727) or isopropanol (B130326).
-
Internal standards (deuterated or odd-chain lipid species) are added to the sample for accurate quantification.
-
The supernatant containing the lipids is collected after centrifugation.
2. Liquid Chromatography (LC) Separation:
-
The lipid extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 reversed-phase column is commonly used to separate the different lipid classes and species based on their hydrophobicity.
-
A gradient elution with two or more mobile phases (e.g., a mixture of water, acetonitrile, and isopropanol with additives like ammonium (B1175870) formate (B1220265) or formic acid) is employed to resolve the complex lipid mixture.
3. Mass Spectrometry (MS) Detection:
-
The eluent from the LC system is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification of specific lipid species, including this compound.
-
The precursor and product ion transitions specific to each lipid are monitored to ensure high selectivity and sensitivity.
-
The concentration of each lipid is calculated by comparing the peak area of the endogenous lipid to that of its corresponding internal standard.
Measurement of Prostate-Specific Antigen (PSA) - ELISA
The concentration of PSA in serum is commonly determined using an enzyme-linked immunosorbent assay (ELISA).
1. Plate Coating: Microtiter wells are pre-coated with a capture antibody specific for PSA. 2. Sample Addition: Patient serum samples, standards, and controls are added to the wells. PSA present in the samples binds to the capture antibody. 3. Incubation: The plate is incubated to allow for antigen-antibody binding. 4. Washing: The wells are washed to remove any unbound substances. 5. Detection Antibody: A second antibody, conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added. This antibody binds to a different epitope on the captured PSA. 6. Second Incubation and Washing: The plate is incubated again, followed by another wash step to remove unbound enzyme-conjugated antibody. 7. Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product. 8. Signal Detection: The intensity of the color, which is proportional to the amount of PSA, is measured using a microplate reader. 9. Calculation: The concentration of PSA in the patient samples is determined by comparing their absorbance to a standard curve.
References
- 1. Identification of Plasma Lipid Biomarkers for Prostate Cancer by Lipidomics and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomics as a Diagnostic Tool for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Plasma Lipid Biomarkers for Prostate Cancer by Lipidomics and Bioinformatics | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Higher plasma levels of lysophosphatidylcholine 18:0 are related to a lower risk of common cancers in a prospective metabolomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Higher plasma levels of lysophosphatidylcholine 18:0 are related to a lower risk of common cancers in a prospective metabolomics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predicting the Diagnosis of Prostate Cancer with a Novel Blood-Based Biomarker: Comparison of Its Performance with Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers for detection of clinically significant prostate cancer: contemporary clinical data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Biomarkers for the Detection of Clinically Significant Prostate Cancer: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Discovery of Plasma Lipids as Potential Biomarkers Distinguishing Breast Cancer Patients from Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Largescale multicenter study of a serum metabolite biomarker panel for the diagnosis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
Unraveling the Functional Dichotomy of Plasmalogen-Derived Lysophospholipids: A Comparative Guide
For Immediate Release
A comprehensive analysis of the functional distinctions between plasmalogen-derived lysophospholipids reveals critical insights for researchers in cellular signaling and drug development. This guide elucidates the nuanced roles of these bioactive lipids, addressing a common point of confusion in their nomenclature and presenting a side-by-side comparison with other key lysophospholipids.
In the intricate landscape of lipid signaling, plasmalogen-derived lysophospholipids have emerged as key players, though their specific functions have been a subject of ongoing investigation. A frequent ambiguity in the field revolves around the positional isomers of these molecules. It is crucial to clarify that the defining vinyl-ether bond of a plasmalogen is located at the sn-1 position of the glycerol (B35011) backbone. Consequently, the hydrolysis of the fatty acid at the sn-2 position by phospholipase A2 (PLA2) yields what is correctly termed a lysoplasmalogen , which is inherently an sn-1 plasmalogen lysophospholipid. The concept of an "sn-2 plasmalogen lysophospholipid," with a vinyl-ether linkage at the sn-2 position, is not a recognized structure in current lipid biochemistry.
This guide will, therefore, focus on the functional characteristics of the canonical lysoplasmalogen (1-O-(1Z-alkenyl)-2-lyso-sn-glycerophospholipid) and, for a functionally relevant comparison, will contrast its properties with those of the well-studied lysophosphatidylcholine (B164491) (LPC), which possesses an acyl group at the sn-1 position.
Comparative Analysis of Lysoplasmalogen and Lysophosphatidylcholine
The distinct structural features of lysoplasmalogens and LPCs translate into different metabolic fates and signaling functions. Lysoplasmalogens can be either reacylated to reform plasmalogens or be degraded by a specific enzyme, lysoplasmalogenase, which cleaves the vinyl-ether bond.[1] This process releases fatty aldehydes, which themselves are bioactive signaling molecules.[2] In contrast, LPC is primarily metabolized by lysophospholipase D (autotaxin) to produce lysophosphatidic acid (LPA), another potent signaling lipid, or reacylated by LPC acyltransferases (LPCATs).[3]
| Feature | Lysoplasmalogen (sn-1 vinyl-ether linkage) | Lysophosphatidylcholine (LPC) (sn-1 acyl linkage) |
| Primary Precursor | Plasmalogen | Phosphatidylcholine |
| Key Generating Enzyme | Phospholipase A2 (PLA2) | Phospholipase A2 (PLA2), Lecithin-cholesterol acyltransferase (LCAT)[4] |
| Key Catabolizing Enzyme | Lysoplasmalogenase (TMEM86A/B) | Lysophospholipase D (Autotaxin), Lysophospholipase A1[3] |
| Primary Signaling Product of Catabolism | Fatty Aldehydes | Lysophosphatidic Acid (LPA) |
| Key Signaling Pathway | Protein Kinase A (PKA) activation, increased intracellular cAMP[5][6] | G-protein coupled receptors (e.g., G2A), Toll-like receptors (TLRs), Notch1, ERK1/2[4] |
| Reported Biological Functions | Regulation of membrane fluidity, involvement in inflammatory responses, potential role in PKA-dependent energy metabolism.[2][7][8] | Pro-inflammatory responses, monocyte activation, endothelial cell damage, demyelination.[3][4] |
Signaling Pathways: A Visual Representation
The signaling cascades initiated by lysoplasmalogens are distinct from those of other lysophospholipids. A key pathway for lysoplasmalogens involves the activation of Protein Kinase A (PKA).
Caption: Lysoplasmalogen Signaling Pathway via PKA Activation.
Experimental Protocols
Determination of Lysoplasmalogenase Activity
This protocol is adapted from a method used to characterize the kinetic properties of lysoplasmalogenase.[1]
Objective: To measure the rate of hydrolysis of the vinyl-ether bond of a lysoplasmalogen substrate by lysoplasmalogenase.
Materials:
-
Purified or microsomal preparation of lysoplasmalogenase (e.g., from rat liver or transfected cells).
-
Lysoplasmalogen substrate (e.g., lysoplasmenylcholine).
-
Reaction buffer: 70 mM glycylglycine-NaOH, pH 7.1, 1 mM DTT.
-
Coupling enzyme system: 0.20 mM NADH, 0.35 mg/mL fatty acid-free bovine serum albumin, 1 mg/mL yeast alcohol dehydrogenase.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare the reaction mixture containing the reaction buffer and the coupling enzyme system in a cuvette.
-
Add the lysoplasmalogenase enzyme preparation to the cuvette.
-
Initiate the reaction by adding the lysoplasmalogen substrate.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is stoichiometric with the rate of fatty aldehyde production from the hydrolysis of the lysoplasmalogen.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the lysoplasmalogen substrate and analyze the data using Michaelis-Menten kinetics.[1]
Lipidomics Analysis of Lysophospholipids by LC-MS/MS
This protocol provides a general workflow for the quantification of lysophospholipids, including lysoplasmalogens, from biological samples, with considerations for the acid-labile nature of the vinyl-ether bond.[9]
Objective: To extract and quantify lysophospholipid species from a biological matrix (e.g., plasma, cell lysates).
Materials:
-
Biological sample.
-
Internal standards (e.g., perdeuterated lysophospholipid species).
-
Solvents: Chloroform, Methanol, Water (HPLC grade).
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction apparatus.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Sample Homogenization and Spiking: Homogenize the biological sample in an appropriate buffer. Add a known amount of the internal standard mixture.
-
Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer method, avoiding acidic conditions to prevent the degradation of plasmalogens. A neutral extraction is recommended.[9] For example, use a two-phase extraction with chloroform/methanol/water.
-
Sample Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step can be used to enrich for the lysophospholipid fraction.
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent for injection.
-
Separate the lipid species using a suitable liquid chromatography method (e.g., normal-phase or reversed-phase HPLC).
-
Detect and quantify the lysophospholipid species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each analyte and internal standard.
-
-
Data Analysis: Quantify the endogenous lysophospholipid species by comparing their peak areas to those of the corresponding internal standards.
Experimental Workflow Visualization
Caption: Workflow for Lipidomics Analysis of Lysophospholipids.
References
- 1. Purification, Identification, and Cloning of Lysoplasmalogenase, the Enzyme That Catalyzes Hydrolysis of the Vinyl Ether Bond of Lysoplasmalogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterol-regulated transmembrane protein TMEM86a couples LXR signaling to regulation of lysoplasmalogens in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain | MDPI [mdpi.com]
- 4. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adipocyte lysoplasmalogenase TMEM86A regulates plasmalogen homeostasis and protein kinase A-dependent energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterol-regulated transmembrane protein TMEM86a couples LXR signaling to regulation of lysoplasmalogens in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adipocyte lysoplasmalogenase TMEM86A regulates plasmalogen homeostasis and protein kinase A-dependent energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of C18(Plasm) LPC and its Acyl-Counterpart as Disease Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of C18 plasmalogen lysophosphatidylcholine (B164491) (C18(Plasm) LPC) and its more extensively studied acyl-ester counterpart, C18:0 lysophosphatidylcholine (LPC(18:0)), as potential disease biomarkers. While direct quantitative data for this compound is limited, this guide summarizes the available information and leverages data from LPC(18:0) to provide a broader context for its potential diagnostic and prognostic applications across various diseases, including cancer and cardiovascular conditions.
Quantitative Data Summary
Direct quantitative biomarker data for this compound is sparse in the current body of peer-reviewed literature. However, a patent application has identified it as a potential biomarker for non-alcoholic fatty liver disease (NAFLD), specifically in differentiating non-alcoholic steatohepatitis (NASH).
Table 1: this compound as a Biomarker for Non-Alcoholic Steatohepatitis (NASH)
| Biomarker Name | Disease | Matrix | Fold Change (NASH vs. Control) |
| PC(P-18:0/0:0) | NASH | Plasma | 1.22 |
Note: Data is derived from a patent application and not a peer-reviewed publication.[1]
Given the limited data on this compound, the following tables summarize the quantitative biomarker performance of its acyl-ester counterpart, LPC(18:0), which has been more widely studied. This information can serve as a valuable reference for assessing the potential of related lysophosphatidylcholine species as biomarkers.
Table 2: LPC(18:0) as a Cancer Biomarker
| Cancer Type | Matrix | Biomarker Change | Hazard Ratio (95% CI) | p-value | Reference |
| Breast Cancer | Plasma | Decreased | 0.29 (0.18–0.47) (Highest vs. Lowest Quartile) | <0.00421 | [2][3] |
| Prostate Cancer | Plasma | Decreased | Not explicitly stated for 18:0 alone | - | [2][3] |
| Colorectal Cancer | Plasma | Decreased | Not explicitly stated for 18:0 alone | - | [2][3] |
| Overall Cancer Risk | Plasma | Decreased | 0.37 (0.27–0.51) | <0.0001 | [2] |
Table 3: LPC(18:0) as a Cardiovascular Disease Biomarker
| Disease/Condition | Matrix | Biomarker Change | Odds Ratio (95% CI) | AUC (95% CI) | p-value | Reference |
| Cardiovascular Risk | Plasma | Reduced in subjects with elective coronary artery bypass grafting | 0.479 (0.225–0.883) | 0.778 (0.638–0.917) | 0.032 | [4][5] |
Experimental Protocols
The quantification of this compound and other lysophosphatidylcholines in plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized protocol based on common methodologies.
Generalized Protocol for LPC Quantification in Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation and Lipid Extraction):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) (containing internal standards such as LPC 17:0).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the lipid extract.
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm) is commonly used.
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the lipids based on their hydrophobicity.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 50-55°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for the detection of LPCs.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. The precursor ion (the m/z of the specific LPC) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For phosphocholine-containing lipids, a characteristic product ion at m/z 184.1 is often monitored.
-
Data Analysis: The peak areas of the analyte are normalized to the peak area of the internal standard. Quantification is achieved by comparing the normalized peak area to a standard curve generated with known concentrations of the analyte.
-
Signaling Pathways and Experimental Workflows
The role of plasmalogens and their lysophospholipid derivatives in cellular signaling is an active area of research. The following diagrams illustrate the biosynthesis of plasmalogens, leading to the formation of this compound, and a general experimental workflow for its analysis.
Caption: Biosynthesis of choline plasmalogens and formation of this compound.
Caption: Experimental workflow for this compound biomarker analysis.
References
- 1. US8758992B2 - Method for the differential diagnosis of non-alcoholic fatty liver disease based on a metabolomic profile - Google Patents [patents.google.com]
- 2. Higher plasma levels of lysophosphatidylcholine 18:0 are related to a lower risk of common cancers in a prospective metabolomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Higher plasma levels of lysophosphatidylcholine 18:0 are related to a lower risk of common cancers in a prospective metabolomics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spatial Metabolomics Identifies LPC(18:0) and LPA(18:1) in Advanced Atheroma With Translation to Plasma for Cardiovascular Risk Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Safety Operating Guide
Navigating the Safe Disposal of C18(Plasm) LPC: A Procedural Guide
Researchers and drug development professionals handling C18(Plasm) LPC [1-(1-enyl-18:1)-2-lyso-sn-glycero-3-phosphocholine] must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. While specific institutional and local regulations are paramount, this guide provides a comprehensive framework for the proper disposal of this lysophosphatidylcholine.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult the material's Safety Data Sheet (SDS) and your institution's specific safety guidelines. When handling this compound, especially when dissolved in solvents like chloroform, appropriate personal protective equipment (PPE) is mandatory.[1]
Essential PPE includes:
-
Gloves: Chemical-resistant gloves are necessary to prevent skin contact.[2]
-
Eye Protection: Safety glasses or goggles should be worn to protect from splashes.[2]
-
Lab Coat: A lab coat is required to protect clothing and skin.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation and containment.
-
Segregation: Isolate this compound waste from other laboratory waste streams.[3] This includes separating it from solid waste, non-hazardous aqueous waste, and other chemical waste unless otherwise directed by your institution's waste management plan.
-
Waste Categorization: Determine the appropriate waste category.
-
Pure this compound (Solid/Powder): If in its solid form, it should be treated as chemical waste.
-
This compound in Solution: If dissolved in a hazardous solvent such as chloroform, the entire solution is considered hazardous chemical waste. The solvent dictates the primary hazard.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, vials, or absorbent paper, should be disposed of as contaminated solid waste.
-
-
Containment:
-
Liquid Waste: Store liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[3] The container must be compatible with the solvent used.
-
Solid Waste: Place contaminated solid waste in a designated, labeled hazardous waste bag or container.
-
-
Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound" or "1-(1-enyl-18:1)-2-lyso-sn-glycero-3-phosphocholine"), the solvent if applicable (e.g., "in Chloroform"), and the appropriate hazard symbols.
-
Storage: Store the sealed waste containers in a designated satellite accumulation area for hazardous waste until they are collected by your institution's environmental health and safety (EHS) department.
-
Disposal: The final disposal must be conducted by a licensed hazardous waste disposal company arranged by your institution.[3] Depending on the composition and concentration, methods like incineration may be used.[3]
III. Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps for determining the correct disposal path for this compound and associated waste.
Caption: Decision workflow for this compound waste disposal.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal. The specific procedures may vary based on location and the nature of the research.
References
Essential Safety and Operational Guide for Handling C18(Plasm) LPC
This guide provides immediate safety, handling, and disposal protocols for C18(Plasm) LPC (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are based on available safety data sheets and standard laboratory practices.
Immediate Safety Information
This compound is a lysoplasmalogen that may be provided as a powder or in a solution. The hazard profile can vary significantly based on the physical form and the solvent used. The deuterated form, this compound-d9, when in a flammable solvent, is classified as hazardous.
Key Hazards:
-
Powder form: May be a combustible solid.
-
In solution (e.g., with a flammable solvent): Can be a flammable liquid and may have acute toxicity (oral, dermal, inhalation), skin and eye irritation, and may be suspected of causing cancer.[1]
-
Target Organs: Central nervous system.[1]
Signal Word: Danger (for solutions in hazardous solvents).[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | To minimize inhalation of dust or vapors from solutions. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Precaution:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for the specific product you are using (powder or solution).
-
Work in a designated, well-ventilated area, preferably a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting.
2. Handling the Compound:
-
Powder:
-
If weighing the powder, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust.
-
Use appropriate tools (e.g., spatula) to handle the powder. Avoid creating dust.
-
Close the container tightly after use to prevent moisture absorption as the compound may be hygroscopic.[2]
-
-
Solution:
-
If the solvent is flammable, avoid open flames, sparks, and hot surfaces in the vicinity.
-
Use a calibrated pipette or syringe for transferring the solution to prevent spills.
-
3. Storage:
-
Store this compound at -20°C in a tightly sealed container.[2][3]
-
It is typically shipped on dry ice and should be stored at the recommended temperature immediately upon receipt.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, vials) should be considered chemical waste.
-
Segregate this waste into a designated, clearly labeled, and sealed waste container.
-
-
Disposal of Unused Product:
-
Unused this compound should be disposed of as chemical waste.
-
Do not dispose of it down the drain or in the regular trash.
-
-
Institutional Guidelines:
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations in the handling workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
